molecular formula C7H7N3O B1488421 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol CAS No. 1638767-76-6

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Cat. No.: B1488421
CAS No.: 1638767-76-6
M. Wt: 149.15 g/mol
InChI Key: IXLIHYTYGQZMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-3-6-5-1-2-8-7(5)10-4-9-6/h1-2,4,11H,3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLIHYTYGQZMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284919
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-76-6
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the 7-Deazapurine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, commonly known as 7-deazapurine, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] As a bioisostere of natural purines, its structure is integral to numerous therapeutic agents, including notable kinase inhibitors like Ruxolitinib and Tofacitinib.[3][4] The strategic replacement of the nitrogen atom at position 7 (N7) with a carbon atom fundamentally alters the electronic properties of the heterocyclic system, rendering the five-membered pyrrole ring more electron-rich.[1][4] This modification often leads to enhanced binding affinity with target enzymes and provides a versatile handle for further chemical derivatization.[1][2]

This guide provides a comprehensive technical overview of the core basic properties of This compound , a key building block derived from this scaffold. A thorough understanding of its physicochemical characteristics—such as acidity/basicity, solubility, and stability—is paramount for researchers, scientists, and drug development professionals. These properties govern a molecule's behavior from initial synthesis and formulation through to its ultimate pharmacokinetic and pharmacodynamic profile. This document aims to deliver not just data, but also the underlying scientific rationale and field-proven experimental methodologies essential for leveraging this valuable chemical entity.

Section 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound dictate its behavior in both chemical and biological systems. The molecule's structure features the fused 7-deazapurine core with a hydroxymethyl (-CH₂OH) substituent at the 4-position of the pyrimidine ring. This primary alcohol group serves as a crucial reactive site for synthetic elaboration.

Below is a summary of its key identifiers and computed physicochemical properties, which provide a quantitative forecast of its drug-like potential.

PropertyValueSource
CAS Number 1638767-76-6[5][6]
Molecular Formula C₇H₇N₃O[5]
Molecular Weight 149.15 g/mol [5]
LogP (Octanol/Water) 0.4502[5]
Topological Polar Surface Area (TPSA) 61.8 Ų[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 1[5]

The LogP value suggests a balanced lipophilicity, while the TPSA is within a range typically associated with good cell permeability. These computed values serve as an excellent starting point for experimental characterization.

Section 2: Acidity and Basicity (pKa)

The ionization constant (pKa) is a critical parameter that profoundly influences a molecule's solubility, membrane permeability, and interaction with biological targets.[7][8] this compound is an amphoteric molecule, possessing both basic and weakly acidic centers.

  • Basic Centers : The nitrogen atoms at positions N1 and N3 of the pyrimidine ring are the primary basic sites, capable of accepting a proton in acidic media.

  • Acidic Center : The proton on the pyrrole nitrogen (N7-H) is weakly acidic and can be removed under sufficiently basic conditions.

The ionization state of the molecule at physiological pH (approx. 7.4) will be predominantly neutral, which is often favorable for passive diffusion across cell membranes.

G cluster_equilibria Ionization Equilibria Cation Protonated (Cationic) pH < pKa (base) Neutral Neutral Form pKa (base) < pH < pKa (acid) Cation->Neutral + H⁺ / - H⁺ Anion Deprotonated (Anionic) pH > pKa (acid) Neutral->Anion + H⁺ / - H⁺ caption Dominant species of this compound at various pH ranges.

Caption: Dominant species of the molecule at various pH ranges.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust method for determining pKa values, which relies on monitoring pH changes during titration with an acid or base.[9][10]

Rationale: Potentiometric titration is a highly accurate and direct method for measuring ionization constants. By creating a titration curve (pH vs. volume of titrant), the inflection point reveals the pKa. Maintaining a constant ionic strength and an inert atmosphere prevents interference from other ions and dissolved CO₂, respectively, ensuring the trustworthiness of the data.[9]

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M HCl solution and a standardized 0.1 M NaOH solution.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[9]

    • Accurately prepare a ~1 mM solution of this compound in deionized water or a suitable co-solvent system.

  • Titration Setup:

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

    • Add the KCl solution to achieve a final concentration of 0.15 M.

    • Place the calibrated pH electrode and a micro-burette tip into the solution. Gently stir the solution with a magnetic stirrer.

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[9]

  • Titration Procedure:

    • For Basic pKa: Adjust the initial pH of the sample solution to ~2.0 with 0.1 M HCl. Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH reading after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.0.

    • For Acidic pKa: If starting from a neutral solution, titrate directly with 0.1 M NaOH until pH ~12.0.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point.

    • Perform at least three replicate titrations to ensure reproducibility and calculate the mean pKa and standard deviation.[9]

Section 3: Aqueous Solubility

Aqueous solubility is a gatekeeper property in drug discovery.[11] Poor solubility can lead to unreliable results in biological assays, hinder formulation development, and result in poor bioavailability.[12][13] Solubility can be assessed through kinetic or thermodynamic methods. Kinetic solubility is often used for high-throughput screening, while thermodynamic solubility provides the true equilibrium value and is considered the gold standard.[13]

G start Start: Solid Compound + Aqueous Buffer (e.g., PBS) step1 Add excess solid to buffer start->step1 step2 Agitate at constant temperature (e.g., 24-48 hours) to reach equilibrium step1->step2 step3 Separate undissolved solid (Centrifugation or Filtration) step2->step3 step4 Collect clear supernatant (Saturated Solution) step3->step4 step5 Quantify compound concentration (e.g., HPLC-UV, LC-MS) step4->step5 end Result: Thermodynamic Aqueous Solubility step5->end caption Workflow for the Shake-Flask method to determine thermodynamic solubility.

Caption: Workflow for the Shake-Flask solubility method.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the shake-flask method, which measures the equilibrium solubility of a compound in a specific solvent.[14]

Rationale: The core principle is to create a saturated solution where the dissolved and undissolved compound are in equilibrium. By allowing sufficient time for this equilibrium to be reached (typically 24-48 hours), the measurement reflects the true thermodynamic solubility, providing a reliable value for formulation and biopharmaceutical assessment. The use of a precise analytical technique like HPLC ensures accurate quantification.

Methodology:

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Develop and validate an HPLC-UV or LC-MS/MS method for the quantification of this compound. This includes preparing a standard calibration curve.

  • Incubation:

    • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed, clear vial. The presence of undissolved solid should be visible.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.[14]

  • Sample Processing:

    • After incubation, allow the vials to stand briefly to let the larger particles settle.

    • Carefully withdraw an aliquot of the suspension and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Alternatively, centrifuge the samples at high speed and collect the supernatant. This step is critical to avoid artificially high results.

  • Quantification:

    • Dilute the clear filtrate/supernatant with an appropriate solvent (e.g., the mobile phase of the HPLC method).

    • Analyze the diluted sample using the validated HPLC or LC-MS/MS method.

    • Determine the concentration of the compound in the filtrate by comparing its response to the standard calibration curve.

    • The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.

Section 4: Chemical Stability

Stability testing is a mandatory component of drug development, designed to provide evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15] The results are used to establish a re-test period or shelf life and recommend storage conditions.[16] For this compound, potential degradation pathways could include oxidation of the primary alcohol or reactions involving the heterocyclic core.

G stress Stress Testing (Forced Degradation) Purpose: Identify degradation pathways Conditions: Extreme heat, humidity, light, acid/base hydrolysis, oxidation accelerated Accelerated Testing Purpose: Predict shelf life Conditions: e.g., 40°C / 75% RH for 6 months stress->accelerated Informs analytical method development longterm Long-Term Testing Purpose: Confirm shelf life Conditions: e.g., 25°C / 60% RH for 12+ months accelerated->longterm Supports tentative shelf life caption Overview of pharmaceutical stability study types as per ICH guidelines.

Caption: Overview of pharmaceutical stability study types.

Experimental Protocol: General Stability Testing

This protocol provides a framework for assessing the chemical stability of an active substance based on International Council for Harmonisation (ICH) guidelines.[15][17]

Rationale: The protocol uses a multi-tiered approach. Stress testing deliberately degrades the sample to understand how it breaks down, which is essential for developing stability-indicating analytical methods. Accelerated testing uses elevated temperature and humidity to speed up degradation, allowing for a rapid prediction of long-term stability. Long-term testing under recommended storage conditions provides the real-world data to confirm the shelf life.[16][18]

Methodology:

  • Reference Standard and Analytical Method:

    • A fully characterized reference standard of this compound is required.

    • Develop and validate a stability-indicating HPLC method capable of separating the intact compound from all potential degradation products.

  • Sample Preparation and Storage:

    • Package the solid compound in containers that simulate the proposed storage and distribution packaging.[15]

    • Place the samples into stability chambers maintained at controlled conditions.

    • Long-Term Study: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Intermediate Study: 30 °C ± 2 °C / 65% RH ± 5% RH (if significant change occurs in accelerated study).

    • Accelerated Study: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Pull samples at predetermined time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[16]

    • Accelerated: 0, 3, and 6 months.[16]

  • Analysis:

    • At each time point, test the samples for key attributes, including:

      • Appearance: Visual inspection for color change, etc.

      • Assay: Quantification of the amount of intact compound remaining.

      • Purity/Degradation Products: Quantification of known and unknown impurities.

  • Evaluation:

    • A "significant change" is defined as a failure to meet the pre-defined specification.[15]

    • The data is analyzed to determine the re-test period, during which the compound is expected to remain within specification under the defined storage conditions.

Conclusion

This compound is more than just a chemical intermediate; it is a foundational component for the discovery of next-generation therapeutics. Its basic properties—a balanced physicochemical profile, predictable ionization behavior, and defined stability—make it an attractive and versatile starting point for synthetic campaigns. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and its derivatives. By grounding drug discovery efforts in a solid understanding of these fundamental principles, the scientific community can more effectively and efficiently design and develop novel medicines targeting a wide range of diseases, from cancer to inflammatory disorders.[19][20][21]

References

A Technical Guide to the Physicochemical Characteristics of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in bioactive molecules and clinical drug candidates.[1][2][3] This guide provides an in-depth analysis of the physicochemical properties of a key derivative, 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol (CAS: 1638767-76-6). As a fundamental building block for more complex therapeutic agents, particularly kinase inhibitors, a comprehensive understanding of its characteristics is paramount for researchers in drug discovery and development.[4][5][6] This document details the essential spectroscopic, thermodynamic, and solubility properties of the molecule, supported by validated experimental protocols designed for reproducibility and accuracy.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, commonly referred to as 7-deazapurine, is structurally analogous to the purine ring system found in nucleobases. This mimicry allows molecules built upon this scaffold to interact with biological targets that typically bind purines, such as protein kinases.[2] Nature itself has leveraged this scaffold in antibiotics like tubercidin and toyocamycin.[1] In modern drug discovery, this core is exploited for the development of highly selective inhibitors targeting a range of enzymes implicated in oncology, inflammation, and autoimmune disorders.[1][4]

This compound emerges as a critical intermediate in the synthesis of these advanced therapeutics. The hydroxymethyl group at the C4 position serves as a versatile chemical handle for introducing further complexity and tailoring the molecule's interaction with its intended biological target. Therefore, a foundational understanding of its intrinsic physicochemical properties—solubility, pKa, stability, and spectroscopic signature—is not merely academic but essential for optimizing reaction conditions, designing effective formulation strategies, and predicting its behavior in biological systems.

Molecular Structure and Spectroscopic Identity

The accurate characterization of a compound's structure and purity is the bedrock of all subsequent physicochemical analysis. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides an unambiguous confirmation of its identity.

Core Molecular Attributes
PropertyValueSource
Molecular Formula C₇H₇N₃O[7]
Molecular Weight 149.15 g/mol [7]
CAS Number 1638767-76-6[7][8]
Computed LogP 0.4502[7]
Topological Polar Surface Area (TPSA) 61.8 Ų[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an atomic-resolution map of the molecule, confirming the connectivity and chemical environment of each proton and carbon atom.[9][10]

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyrrole (C5-H and C6-H) and pyrimidine (C2-H) rings. The pyrrole N-H proton will typically appear as a broad singlet, while the methylene protons (-CH₂-) of the hydroxymethyl group will present as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton (-OH) will appear as a broad singlet or triplet. The chemical shifts of aromatic protons in similar 7H-pyrrolo[2,3-d]pyrimidine systems have been well-documented.[1][11]

  • ¹³C NMR: The carbon spectrum will corroborate the structure by showing distinct resonances for each of the seven carbon atoms in the molecule, with chemical shifts indicative of their aromatic or aliphatic nature and their proximity to heteroatoms.[11]

The quality of NMR data is directly dependent on meticulous sample preparation. This protocol ensures high-resolution spectra for small organic molecules.[12]

  • Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for heterocyclic compounds that may have limited solubility elsewhere.

  • Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial.[12] Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard like Tetramethylsilane (TMS) for organic solvents.[12]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particulates.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition under standard experimental conditions.[13]

Crystal_Growth Pure Start: High-Purity Compound Solvent 1. Prepare Near-Saturated Solution in Appropriate Solvent Pure->Solvent Filter 2. Filter Solution into Clean Vial to Remove Dust Solvent->Filter Evaporate 3. Cover Vial to Allow Slow Evaporation Filter->Evaporate Incubate 4. Store in Vibration-Free Environment for Days/Weeks Evaporate->Incubate Crystal Result: Single Crystals for X-Ray Analysis Incubate->Crystal

References

An In-Depth Technical Guide to the Structure Elucidation of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1] The molecule of interest, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol, represents a key building block for the synthesis of more complex and potentially therapeutic agents. The hydroxymethyl group at the 4-position provides a versatile handle for further chemical modifications, making the unambiguous confirmation of its structure a critical first step in any drug discovery pipeline.

This guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of this compound. We will delve into the expected outcomes from spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and discuss the definitive confirmation provided by Single-Crystal X-ray Crystallography. The rationale behind experimental choices and data interpretation is emphasized throughout, reflecting a field-proven approach to structural analysis.

Proposed Synthesis: A Pathway to the Target Molecule

A plausible synthetic route to this compound starts from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This precursor is a versatile intermediate for the synthesis of various 4-substituted derivatives.[2] The synthesis can be envisioned in a two-step process: formylation followed by reduction.

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction Start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Reagent1 Vilsmeier-Haack Reagent (DMF, POCl3) Start->Reagent1 Intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Reagent1->Intermediate Reagent2 Sodium Borohydride (NaBH4) Intermediate->Reagent2 Product This compound Reagent2->Product NMR_Workflow NMR Spectroscopy Workflow for Structure Confirmation Sample This compound 1H_NMR 1H NMR Acquisition Sample->1H_NMR 13C_NMR 13C NMR Acquisition Sample->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1H_NMR->2D_NMR 13C_NMR->2D_NMR Data_Integration Data Integration and Interpretation 2D_NMR->Data_Integration Structure_Confirmation Confirmed Structure Data_Integration->Structure_Confirmation MS_Fragmentation Predicted Mass Spectrometry Fragmentation Pathways M_plus [M]⁺ m/z = 149 M_minus_H2O [M-H₂O]⁺ m/z = 131 M_plus->M_minus_H2O - H₂O M_minus_CH2O [M-CH₂O]⁺ m/z = 119 M_plus->M_minus_CH2O - CH₂O Pyrrole_Fragment Pyrrole Ring Fragments M_plus->Pyrrole_Fragment Ring Cleavage Pyrimidine_Fragment Pyrimidine Ring Fragments M_plus->Pyrimidine_Fragment RDA

References

An In-depth Technical Guide to the Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, also known as the 7-deazapurine scaffold, is a critical pharmacophore in modern drug discovery. As structural analogs of purines, these compounds are integral to the architecture of numerous therapeutic agents, particularly as Janus kinase (JAK) inhibitors.[1][2] The replacement of the N-7 atom of the purine ring with a carbon atom alters the electronic and steric properties of the molecule, often leading to enhanced binding affinity and selectivity for target proteins.[3] 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol represents a key building block in the synthesis of more complex derivatives, serving as a precursor for a variety of functionalities at the 4-position. This guide provides a comprehensive overview of the primary synthetic pathways to this versatile intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Overview: The Central Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The most prevalent and efficient synthetic routes to this compound converge on the use of a common, crucial intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This chlorinated precursor is readily synthesized through several established methods and provides a reactive electrophilic site at the C4 position, which is amenable to a variety of nucleophilic substitution and cross-coupling reactions.

The overall synthetic strategy can be visualized as a multi-stage process, beginning with the construction of the core bicyclic system, followed by functionalization at the 4-position and subsequent transformation to the desired hydroxymethyl group.

Synthesis_Overview cluster_core Core Synthesis cluster_functionalization Functionalization & Transformation Starting_Materials Simple Acyclic Precursors (e.g., Diethyl Malonate) Pyrrolo_Pyrimidine 7H-Pyrrolo[2,3-d]pyrimidin-4-ol Starting_Materials->Pyrrolo_Pyrimidine Cyclization Chlorinated_Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo_Pyrimidine->Chlorinated_Intermediate Chlorination Protected_Intermediate N7-Protected 4-Chloro Intermediate Chlorinated_Intermediate->Protected_Intermediate N7-Protection C4_Functionalized C4-Functionalized Intermediate (e.g., Aldehyde, Ester) Protected_Intermediate->C4_Functionalized Substitution/Coupling Target_Molecule This compound C4_Functionalized->Target_Molecule Reduction & Deprotection Diethyl_Malonate_Pathway A Diethyl Malonate EtOOC-CH2-COOEt B Pyrimidine-2,4,6-trione A->B Condensation w/ Urea C 5-Nitroso-pyrimidine-2,4,6-trione B->C Nitrosation (NaNO2, H+) D 5-Amino-pyrimidine-2,4,6-trione C->D Reduction (e.g., Na2S2O4) E 7H-Pyrrolo[2,3-d]pyrimidin-4-ol D->E Cyclization w/ Dihydroxyacetone F 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Key Intermediate E->F Chlorination (POCl3) Formylation_Reduction_Pathway Protected_Chloro N7-Protected 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Aldehyde N7-Protected 7H-Pyrrolo[2,3-d]pyrimidine -4-carbaldehyde Protected_Chloro->Aldehyde Formylation (e.g., Vilsmeier-Haack or Organometallic approach) Protected_Alcohol N7-Protected (7H-Pyrrolo[2,3-d]pyrimidin -4-yl)methanol Aldehyde->Protected_Alcohol Reduction (e.g., NaBH4) Final_Product 7H-Pyrrolo[2,3-d]pyrimidin -4-ylmethanol Protected_Alcohol->Final_Product Deprotection (e.g., NaOH for Tosyl) Cyanation_Pathway Protected_Chloro N7-Protected 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Nitrile N7-Protected 4-Cyano-7H-pyrrolo [2,3-d]pyrimidine Protected_Chloro->Nitrile Pd-catalyzed Cyanation (e.g., Zn(CN)2, Pd2(dba)3) Carboxylic_Acid N7-Protected 4-Carboxy-7H-pyrrolo [2,3-d]pyrimidine Nitrile->Carboxylic_Acid Acid or Base Hydrolysis Protected_Alcohol N7-Protected (7H-Pyrrolo[2,3-d]pyrimidin -4-yl)methanol Carboxylic_Acid->Protected_Alcohol Reduction (e.g., LiAlH4 or BH3) Final_Product 7H-Pyrrolo[2,3-d]pyrimidin -4-ylmethanol Protected_Alcohol->Final_Product Deprotection

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry, particularly in the realm of kinase inhibition. This guide provides an in-depth technical exploration of the discovery and historical development of this remarkable scaffold. We will trace its origins from early, naturally occurring antibiotics to its current status as the foundational structure for a blockbuster class of targeted therapeutics. This document will dissect the key synthetic innovations that unlocked its therapeutic potential, explore the causal relationship between its structure and biological activity, and detail the mechanisms of action that underpin its clinical success. Intended for researchers, scientists, and drug development professionals, this guide synthesizes historical context with practical, field-proven insights to provide a comprehensive understanding of this vital pharmacophore.

Introduction: The "7-Deazapurine" Scaffold and its Strategic Advantage

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is structurally analogous to adenine, a fundamental component of adenosine triphosphate (ATP), the universal energy currency of the cell.[1][2] The critical difference lies in the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom, earning it the common name "7-deazapurine".[3] This seemingly subtle modification has profound implications for drug design.

By mimicking the adenine core, 7H-pyrrolo[2,3-d]pyrimidine derivatives can act as competitive inhibitors at the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1] The 7-deaza modification offers a unique structural handle for medicinal chemists to introduce diverse substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This adaptability is the primary reason why the 7H-pyrrolo[2,3-d]pyrimidine scaffold has become a "privileged" structure in modern drug discovery.

Early Discoveries: From Natural Products to the First Syntheses

The story of 7H-pyrrolo[2,3-d]pyrimidines begins not in a chemist's flask, but in nature. The discovery of nucleoside antibiotics like Tubercidin (7-deazaadenosine) and Toyocamycin , isolated from Streptomyces species, provided the first glimpse into the biological potential of this heterocyclic system.[4] These natural products exhibited potent cytotoxic, antiviral, and antimicrobial activities, sparking interest in their underlying chemical framework.[4]

The challenge for chemists was to develop efficient and versatile methods to construct the 7-deazapurine core. Early synthetic efforts were complex and often low-yielding. A pivotal moment in the history of this scaffold was the development of synthetic routes to the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This versatile building block opened the door to a wide range of chemical modifications at the 4-position, a critical interaction point for many kinase targets.

Experimental Protocol: A Representative Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The following protocol represents a common and effective method for the synthesis of this crucial intermediate. The causality behind these steps lies in the sequential construction of the pyrimidine ring followed by the annulation of the pyrrole ring.

Step 1: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol [5]

  • Reaction Setup: In a suitable reaction vessel, combine ethyl 2-cyano-4,4-dimethoxybutanoate and formamidine.

  • Rationale: This step constitutes a condensation reaction to form the pyrimidine ring. The cyano group and the ester of the starting material react with the two amine groups of formamidine to build the six-membered ring.

  • Procedure: The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating to drive the reaction to completion.

  • Work-up and Isolation: Upon cooling, the product often precipitates and can be isolated by filtration.

Step 2: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol [5]

  • Reaction Setup: The product from Step 1 is treated with an acid catalyst.

  • Rationale: The acidic conditions facilitate the intramolecular cyclization to form the pyrrole ring. The dimethoxyacetal is hydrolyzed to reveal an aldehyde, which then condenses with the adjacent amino group on the pyrimidine ring to form the five-membered pyrrole.

  • Procedure: The reaction is typically heated in an aqueous acidic medium.

  • Work-up and Isolation: The product is isolated by filtration and washed to remove impurities.

Step 3: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [5][6]

  • Reaction Setup: The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6]

  • Rationale: This step converts the hydroxyl group at the 4-position into a more reactive chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

  • Procedure: The reaction is typically performed by heating the substrate in neat phosphorus oxychloride.[6]

  • Work-up and Isolation: Excess phosphorus oxychloride is carefully removed by distillation, and the reaction is quenched with ice water. The pH is adjusted to be basic, causing the product to precipitate, which is then collected by filtration.[6]

The Kinase Inhibitor Revolution: Tofacitinib and Ruxolitinib

The true potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold was fully realized with the discovery and development of potent and selective kinase inhibitors. The most prominent examples are Tofacitinib and Ruxolitinib , both of which target the Janus kinase (JAK) family of enzymes.[7][8]

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation.[9] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and myeloproliferative neoplasms.[9]

Mechanism of Action: JAK Inhibition

Tofacitinib and Ruxolitinib function as ATP-competitive inhibitors of JAKs.[8] By occupying the ATP-binding pocket of the kinase domain, they prevent the phosphorylation and subsequent activation of STAT proteins. This blockade of downstream signaling effectively dampens the inflammatory cascade.[9]

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by 7H-pyrrolo[2,3-d]pyrimidine derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK STAT STAT receptor->STAT 4. STAT Recruitment JAK->receptor JAK->JAK JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation, Cell Proliferation) DNA->Gene_Transcription 8. Gene Activation Cytokine Cytokine Cytokine->receptor 1. Ligand Binding Tofacitinib Tofacitinib / Ruxolitinib (7H-pyrrolo[2,3-d]pyrimidine derivative) Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) Highlights

The development of Tofacitinib and Ruxolitinib involved extensive optimization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Key SAR insights include:

  • The 4-amino linkage: The nitrogen atom at the 4-position of the pyrimidine ring is a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain.

  • The pyrrole N-H: The hydrogen on the pyrrole nitrogen often forms a key hydrogen bond with the kinase.

  • Substituents on the 4-amino group: The nature of the substituent at this position dictates selectivity and potency. For example, the piperidine moiety in Tofacitinib was optimized for JAK3 inhibition.[8]

  • The pyrazole ring in Ruxolitinib: This group contributes to the potent and selective inhibition of JAK1 and JAK2.[7]

Quantitative Data: A Comparison of Prominent Derivatives
CompoundTarget Kinase(s)IC₅₀ (nM)Indication
TofacitinibJAK3, JAK1JAK3: 1.6Rheumatoid Arthritis, Psoriatic Arthritis
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia Vera
AbrocitinibJAK1Atopic Dermatitis
UpadacitinibJAK1Rheumatoid Arthritis
BaricitinibJAK1, JAK2Rheumatoid Arthritis

Note: Specific IC₅₀ values can vary depending on the assay conditions. This table provides a general comparison.

Expanding Horizons: Beyond JAK Inhibition

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to its exploration as an inhibitor of a wide range of other kinases and biological targets.

EGFR and VEGFR Inhibition in Oncology

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis.[10] Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of these receptor tyrosine kinases.[10][11]

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS-MAPK Pathway EGFR->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_AKT VEGFR->RAS_MAPK Gene_Expression Gene Expression PI3K_AKT->Gene_Expression RAS_MAPK->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->EGFR Inhibition Pyrrolo_pyrimidine->VEGFR Inhibition

Caption: Inhibition of EGFR and VEGFR signaling pathways.

CDK Inhibition and Cell Cycle Control

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[12] Their aberrant activity is a common feature of cancer. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors of CDKs, offering a promising avenue for anti-cancer therapy.[13]

CDK_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK-Cyclin Complex Rb Rb Protein CDK_Cyclin->Rb Phosphorylation E2F E2F Rb->E2F Inhibits pRb p-Rb Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression Promotes Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine CDK Inhibitor Pyrrolo_pyrimidine->CDK_Cyclin Inhibition

Caption: Mechanism of cell cycle arrest by CDK inhibition.

Future Directions and Conclusion

The journey of the 7H-pyrrolo[2,3-d]pyrimidine scaffold from a natural product curiosity to a blockbuster pharmacophore is a testament to the power of medicinal chemistry and rational drug design. Its inherent drug-like properties and synthetic tractability ensure that it will remain a fertile ground for the discovery of new therapeutics.

Future research will likely focus on:

  • Developing next-generation inhibitors with improved selectivity and resistance profiles.

  • Exploring novel biological targets beyond kinases.

  • Utilizing advanced synthetic methodologies to access novel chemical space.

References

The 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol Scaffold: A Privileged Core in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a bioisostere of purine, has emerged as a cornerstone in the design of targeted therapeutics, particularly in the realm of protein kinase inhibitors. Its inherent ability to mimic the natural purine structures of ATP allows for potent and selective interactions with the ATP-binding sites of various kinases. This technical guide provides an in-depth exploration of the biological significance of the 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol scaffold, a key intermediate and structural motif in the development of next-generation kinase inhibitors. We will delve into its synthesis, prominent biological targets with a focus on the Janus kinase (JAK) family, and the mechanistic underpinnings of its activity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of compounds derived from this versatile scaffold, offering researchers a practical framework for their drug discovery endeavors.

Introduction: The Rise of a Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has garnered significant attention in medicinal chemistry due to its structural and electronic resemblance to adenine. This mimicry allows molecules built upon this scaffold to effectively compete with ATP for binding to the catalytic site of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions, making kinase inhibitors a major class of therapeutic agents.[2]

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated a remarkable breadth of biological activities, including potent antitumor, antiviral, and anti-inflammatory properties.[2][3][4] The versatility of this core allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The "-4-ylmethanol" substitution serves as a crucial synthetic handle, allowing for the extension of the molecule to access different regions of the kinase active site and to introduce functionalities that can enhance binding affinity and selectivity.

Synthetic Strategies for this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically begins with commercially available starting materials such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A common synthetic route involves the protection of the N7 position, followed by nucleophilic substitution at the C4 position. For instance, treatment with a suitable nucleophile, such as an amine, can be achieved through methods like the Buchwald-Hartwig cross-coupling reaction.[3]

A general synthetic scheme often involves the initial protection of the pyrrole nitrogen to prevent side reactions, followed by functionalization at the 4-position. The methanol group at the 4-position can be introduced through various methods, including the reduction of a corresponding aldehyde or carboxylic acid ester. This alcohol functionality then provides a versatile point for further chemical elaboration to build a library of diverse compounds for structure-activity relationship (SAR) studies.

Key Biological Target: The Janus Kinase (JAK) Family

A predominant and therapeutically significant target class for inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold is the Janus kinase (JAK) family of non-receptor tyrosine kinases.[5] The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[5][6] This pathway is integral to immune responses, inflammation, and hematopoiesis.[6][7]

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have been successfully developed as potent and selective JAK inhibitors.[8] For example, tofacitinib, a clinically approved JAK inhibitor for the treatment of rheumatoid arthritis, is built upon this scaffold. The pyrrolo[2,3-d]pyrimidine core typically forms key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibition.[9]

The strategic design of substituents on the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for the achievement of selectivity among the highly homologous JAK family members. This is crucial for minimizing off-target effects; for instance, inhibiting JAK2 can lead to hematological side effects, while targeting JAK1 and/or JAK3 is a more desirable strategy for treating autoimmune and inflammatory diseases.[6][7]

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, proliferation, and immunity.[5][6]

JAK_STAT_Pathway Inhibitor 7H-Pyrrolo[2,3-d]pyrimidine Inhibitor JAK_active JAK_active Inhibitor->JAK_active Inhibition

Other Notable Biological Targets

While the JAK family is a prominent target, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated inhibitory activity against a range of other kinases, underscoring its versatility. These include:

  • p21-Activated Kinase 4 (PAK4): Overexpressed in various cancers, PAK4 is involved in cell growth, proliferation, and apoptosis prevention. Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent PAK4 inhibitors.[2][10]

  • Interleukin-2-inducible T-cell Kinase (Itk): A key player in T-cell signaling, Itk is a therapeutic target for inflammatory and autoimmune diseases. Covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine core have shown excellent selectivity for Itk.[11]

  • Focal Adhesion Kinase (FAK): Involved in cell adhesion, migration, and survival, FAK is a target in cancer therapy. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop potent FAK inhibitors.[1][12][13]

  • c-Met and Axl: These receptor tyrosine kinases are implicated in tumor growth and metastasis. Dual inhibitors of c-Met and Axl have been developed using the 4-amino-7H-pyrrolo[2,3-d]pyrimidine as a hinge-binding motif.[14]

  • STAT6: Beyond kinases, derivatives of this scaffold have also been identified as inhibitors of the transcription factor STAT6, which is involved in allergic and asthmatic responses.[15][16]

Experimental Protocols for Biological Evaluation

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following protocols provide a framework for assessing the inhibitory activity of this compound derivatives against a representative kinase target (e.g., JAK1) and in a relevant cellular context.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro potency (IC50) of a test compound against a specific protein kinase by measuring ATP consumption.[17]

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity. A luminescence-based assay, such as Kinase-Glo®, uses the luciferase enzyme to generate a light signal from the remaining ATP. Higher kinase activity results in lower luminescence, while inhibition of the kinase leads to a stronger light signal.

Materials:

  • Test compounds (derivatives of this compound)

  • Recombinant human JAK1 enzyme

  • Peptide substrate (e.g., a peptide containing a tyrosine residue for phosphorylation)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • Known JAK1 inhibitor (positive control, e.g., tofacitinib)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, DMSO-only (vehicle control), and positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, JAK1 enzyme, and the peptide substrate at their optimized final concentrations.

  • Reaction Initiation: Dispense the kinase reaction mixture into all wells. Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for the kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection: Add the Kinase-Glo® reagent to all wells to stop the reaction and generate a luminescent signal. Incubate in the dark for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a "no kinase" or high concentration positive control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Compound to 384-well Plate A->B C Add Kinase, Substrate, and ATP B->C D Incubate at RT (e.g., 60 min) C->D E Add Luminescence Reagent (e.g., Kinase-Glo®) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Cell-Based Assay for JAK1/STAT Signaling Inhibition

This protocol describes a method to assess the ability of a compound to inhibit JAK1-mediated STAT phosphorylation in a cellular context.[6][18]

Principle: In a suitable cell line, cytokine stimulation (e.g., with IL-6 or IFNα) activates the JAK1-STAT pathway, leading to the phosphorylation of STAT proteins. The inhibitory effect of a compound can be quantified by measuring the reduction in phosphorylated STAT (pSTAT) levels using methods like flow cytometry or Western blotting.

Materials:

  • A suitable human cell line (e.g., TF-1 cells, which are dependent on GM-CSF for proliferation and express various cytokine receptors)

  • Cell culture medium and supplements

  • Test compounds

  • Cytokine for stimulation (e.g., recombinant human IL-6)

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-pSTAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647)

  • Flow cytometer

Procedure:

  • Cell Culture and Plating: Culture the cells under standard conditions. Seed the cells into a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer to allow antibody access to intracellular proteins.

  • Antibody Staining: Stain the cells with a fluorescently labeled anti-pSTAT antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the anti-pSTAT antibody in each sample.

  • Data Analysis:

    • Determine the geometric mean fluorescence intensity (gMFI) for each sample.

    • Normalize the data to the stimulated vehicle control (0% inhibition) and the unstimulated control (100% inhibition).

    • Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

Cell_Based_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Stimulate with Cytokine (e.g., IL-6) B->C D Fix and Permeabilize Cells C->D E Stain with Fluorescently Labeled anti-pSTAT Antibody D->E F Analyze by Flow Cytometry E->F G Calculate Cellular IC50 F->G

Quantitative Data Summary

The following table summarizes representative inhibitory activities of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against different kinase targets, as reported in the literature. This data highlights the potency and, in some cases, the selectivity that can be achieved with this scaffold.

Compound Class/ExampleTarget Kinase(s)IC50 (nM)Reference
PAK4 Inhibitor (Compound 5n)PAK42.7[10]
Multi-targeted Kinase Inhibitor (Compound 5k)EGFR, Her2, VEGFR2, CDK240-204[19][20]
JAK1-selective Inhibitor (Compound 12a)JAK112.6[8]
FAK Inhibitor (Compound 32)FAK4[1]
c-Met/Axl Inhibitor (Compound 22a)c-Met, Axl1, 10[14]
Itk Inhibitor (Optimized Compound 9)ItkPotent (specific value not stated)[11]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly valuable and versatile platform in modern drug discovery. The demonstrated success of this core in generating potent and selective inhibitors for a multitude of clinically relevant kinases, most notably the JAK family, underscores its privileged status. The synthetic tractability of this scaffold allows for extensive structure-activity relationship exploration, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.

Future research will likely focus on the development of next-generation inhibitors with enhanced selectivity, novel mechanisms of action (e.g., allosteric inhibitors), and improved pharmacokinetic properties. The application of this scaffold in developing inhibitors for other emerging therapeutic targets also remains a promising avenue of investigation. The foundational knowledge and experimental frameworks presented in this guide are intended to empower researchers to fully leverage the potential of the this compound scaffold in their pursuit of innovative medicines.

References

Unlocking the Therapeutic Potential of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the therapeutic targets of 7H-Pyrrolo[2,3-d]pyrimidine compounds for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the key molecular targets, mechanisms of action, and experimental validation protocols.

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its structural resemblance to the purine nucleobase allows it to function as a versatile "hinge-binding" motif for a multitude of protein kinases, making it a cornerstone in the development of targeted therapies for cancer, inflammatory disorders, and other diseases. This guide provides an in-depth exploration of the key therapeutic targets of 7H-pyrrolo[2,3-d]pyrimidine compounds, detailing the underlying molecular mechanisms, and outlining robust experimental workflows for target validation and drug discovery.

The Janus Kinase (JAK) Family: A Paradigm of Targeted Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. The JAK-STAT pathway is a critical communication route for the immune system, and its dysregulation is implicated in a wide range of autoimmune diseases and cancers. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be exceptionally effective in targeting the ATP-binding site of JAKs.

Mechanism of Action and Therapeutic Rationale

JAK inhibitors bearing the 7H-pyrrolo[2,3-d]pyrimidine core, such as Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®), act as ATP-competitive inhibitors. They bind to the hinge region of the kinase domain, a flexible loop connecting the N- and C-lobes, thereby preventing the phosphorylation and activation of the kinase. This, in turn, blocks the downstream phosphorylation of Signal Transducers and Activators of Transcription (STATs), preventing their dimerization, nuclear translocation, and subsequent gene transcription.

The therapeutic rationale for targeting JAKs lies in their central role in mediating the effects of pro-inflammatory cytokines. By inhibiting JAKs, these compounds can effectively dampen the inflammatory cascade, providing therapeutic benefit in conditions like rheumatoid arthritis, psoriasis, and myelofibrosis. Tofacitinib, a well-known JAK inhibitor, primarily targets JAK1 and JAK3.[1] By blocking these kinases, it disrupts the signaling of several key cytokines involved in autoimmune and inflammatory diseases, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[1] This disruption prevents the phosphorylation and activation of STATs, leading to a reduction in the inflammatory response.[1] Ruxolitinib is another prominent example that selectively inhibits JAK1 and JAK2, and is used to treat myelofibrosis and polycythemia vera by inhibiting the dysregulated JAK signaling associated with these conditions.[2][3][4]

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates (p) PyrroloPyrimidine 7H-Pyrrolo[2,3-d]pyrimidine Inhibitor PyrroloPyrimidine->JAK Inhibits pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of 7H-pyrrolo[2,3-d]pyrimidine compounds.

Experimental Protocols for Target Validation

1.3.1. In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a 7H-pyrrolo[2,3-d]pyrimidine compound against a specific JAK isoform.

  • Methodology:

    • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme is incubated with the test compound at varying concentrations.

    • A specific peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

1.3.2. Cell-Based Phospho-STAT Assay

  • Objective: To assess the ability of a compound to inhibit JAK-mediated STAT phosphorylation in a cellular context.

  • Methodology:

    • A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a cytokine-dependent cell line) is pre-incubated with the test compound.

    • The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, GM-CSF for JAK2) to activate the JAK-STAT pathway.

    • After stimulation, the cells are lysed, and the levels of phosphorylated STAT (p-STAT) are measured using techniques such as:

      • Western Blotting: Provides a qualitative or semi-quantitative assessment of p-STAT levels.

      • ELISA (Enzyme-Linked Immunosorbent Assay): Offers a quantitative measurement of p-STAT.

      • Flow Cytometry (Phosflow): Allows for the analysis of p-STAT levels in specific cell subpopulations.

    • The EC50 (half-maximal effective concentration) is determined from the dose-response curve.

Src Family Kinases (SFKs): Targeting Aberrant Growth Signals

The Src family of non-receptor tyrosine kinases (SFKs) are key regulators of a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Their overexpression and/or constitutive activation are frequently observed in various human cancers, making them attractive targets for anti-cancer drug development. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent SFK inhibitors.

Role in Cancer and Rationale for Inhibition

SFKs, such as Src, Lck, and Fyn, are integral components of multiple signaling pathways initiated by receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors. In cancer, hyperactive SFKs contribute to uncontrolled cell growth, invasion, metastasis, and angiogenesis. Therefore, inhibiting SFK activity can disrupt these oncogenic processes and sensitize cancer cells to other therapies.

Bosutinib, a 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor, is a dual Src/Abl kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[3][4][5][6][7] Its mechanism involves targeting the ATP-binding site of these kinases, thereby inhibiting their catalytic activity.[6][7]

Experimental Workflow for Assessing SFK Inhibition

SFK_Inhibition_Workflow A Compound Synthesis (7H-Pyrrolo[2,3-d]pyrimidine) B In Vitro Src Kinase Assay A->B IC50 Determination C Cell-Based Phospho-Src Assay B->C Cellular Potency D Cancer Cell Line Proliferation Assay C->D Antiproliferative Effect E In Vivo Xenograft Model D->E In Vivo Efficacy F Lead Optimization E->F F->A

Caption: A typical workflow for the preclinical evaluation of 7H-pyrrolo[2,3-d]pyrimidine-based Src inhibitors.

Key Methodologies

2.3.1. Cell Proliferation Assay (MTT/MTS Assay)

  • Objective: To measure the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., breast, colon, lung cancer cell lines with known Src activation) are seeded in 96-well plates.

    • After cell attachment, they are treated with the test compound at a range of concentrations for a specified duration (e.g., 72 hours).

    • A tetrazolium salt (MTT or MTS) is added to the wells. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

    • The absorbance of the formazan product is measured using a microplate reader.

    • The GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated.

2.3.2. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells to establish tumors.

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound is administered to the treatment group (e.g., orally or via intraperitoneal injection) according to a specific dosing schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., measuring p-Src levels).

Epidermal Growth Factor Receptor (EGFR): A Well-Established Oncogenic Driver

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), triggers downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Mutations that lead to the constitutive activation of EGFR are a major driver in several cancers, most notably non-small cell lung cancer (NSCLC). The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of EGFR inhibitors.

Targeting EGFR Mutations in Cancer

Specific mutations in the EGFR kinase domain, such as the L858R point mutation and exon 19 deletions, lead to its ligand-independent activation and are associated with sensitivity to EGFR tyrosine kinase inhibitors (TKIs). The 7H-pyrrolo[2,3-d]pyrimidine core can be functionalized to specifically target these mutant forms of EGFR while sparing the wild-type receptor, a strategy aimed at improving the therapeutic index and reducing side effects.

Data Summary of Representative Pyrrolopyrimidine-based Kinase Inhibitors
CompoundPrimary Target(s)IC50 / EC50 (nM)Therapeutic Area
TofacitinibJAK1, JAK3JAK1: 1-10, JAK3: 1-5Rheumatoid Arthritis, Psoriatic Arthritis
RuxolitinibJAK1, JAK2JAK1: ~3, JAK2: ~3Myelofibrosis, Polycythemia Vera
BosutinibSrc, AblSrc: ~1, Abl: ~1Chronic Myeloid Leukemia
Experimental EGFR (mutant) (Varies with specific compound and mutation) Non-Small Cell Lung Cancer (investigational)

Note: IC50/EC50 values are approximate and can vary depending on the specific assay conditions.

Emerging and Other Notable Targets

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold extends beyond the well-established kinase families. Ongoing research has identified its potential to inhibit a range of other therapeutically relevant targets.

Aurora Kinases

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive targets for anti-cancer therapy. Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been reported to exhibit potent inhibitory activity against Aurora kinases.

p21-Activated Kinase 4 (PAK4)

PAK4 is a serine/threonine kinase that is implicated in the regulation of cell motility, survival, and proliferation. Its overexpression is associated with a variety of cancers. Studies have investigated 7H-pyrrolo[2,3-d]pyrimidine derivatives as ATP-competitive inhibitors of PAK4.[8]

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly successful and adaptable platform for the design of targeted therapeutics, particularly protein kinase inhibitors. Its ability to effectively interact with the ATP-binding site of a diverse range of kinases has led to the development of transformative medicines for a multitude of diseases. The continued exploration of this privileged structure, coupled with a deeper understanding of the molecular drivers of disease, promises to yield a new generation of innovative and effective targeted therapies.

References

The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1][2] Its inherent ability to mimic endogenous purines allows it to interact with a wide array of biological targets, leading to the development of numerous clinically significant agents. This technical guide provides a comprehensive overview of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol analogs and their derivatives, with a particular focus on their role as Janus kinase (JAK) inhibitors. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the mechanistic basis for their therapeutic applications, offering field-proven insights for researchers and drug development professionals.

Introduction: The Rise of a Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has garnered significant attention in drug discovery due to its structural similarity to the purine bases found in DNA and RNA.[1][2] This structural mimicry allows compounds built upon this scaffold to effectively interact with purine-recognizing biological targets, leading to a broad spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer properties.[3][4] The versatility of this core has been exploited to develop a multitude of therapeutic agents, most notably in the realm of kinase inhibition.[5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives typically begins with commercially available starting materials, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[7] A common and effective strategy involves the nucleophilic substitution of the chlorine atom at the C4 position. For instance, reaction with ethyl 2-(4-aminophenyl)acetate can yield a key intermediate in high yields.[7] Subsequent modifications, such as hydrolysis of the ester to a carboxylic acid followed by amide coupling with various anilines, allow for the generation of a diverse library of final compounds.[7]

Protection of the N7 position of the pyrrole ring is often a crucial step to prevent unwanted side reactions during subsequent functionalization.[8] Reagents like pivaloyloxymethyl chloride (POM-Cl) can be employed for this purpose under mild basic conditions.[8] This protection strategy enables regioselective modifications at other positions of the scaffold.

A general synthetic workflow is depicted below:

Synthesis_Workflow Start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate1 N7-Protected Intermediate Start->Intermediate1 N-protection Intermediate2 C4-Substituted Intermediate Intermediate1->Intermediate2 Nucleophilic Substitution at C4 Final_Product Diverse Analogs Intermediate2->Final_Product Further Derivatization JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription initiates Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK inhibits

References

A Spectroscopic Guide to 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol, a key heterocyclic compound of interest to researchers and professionals in drug development. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from analogous structures.

Introduction: The Significance of the 7H-Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a purine isostere that is the core structure of numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. Its prevalence in medicinal chemistry underscores the importance of a thorough understanding of its structural and spectroscopic properties. This compound (CAS No. 1638767-76-6, Molecular Formula: C₇H₇N₃O) is a key intermediate and building block in the synthesis of more complex derivatives.[1] A precise understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of new chemical entities.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the correct interpretation of spectroscopic data. The structure of this compound is depicted below, with the standard numbering convention for the bicyclic ring system.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on the analysis of closely related structures reported in the literature.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~12.0br s1HN7-HThe N-H proton of the pyrrole ring is typically observed as a broad singlet in the downfield region due to hydrogen bonding and exchange. In related 7H-pyrrolo[2,3-d]pyrimidine structures, this peak appears between 8.71 and 13.01 ppm.[3]
~8.6s1HH-2The proton at position 2 of the pyrimidine ring is expected to be a singlet and highly deshielded due to the adjacent nitrogen atoms. In similar structures, this proton resonates around 8.44-8.54 ppm.[3]
~7.4d1HH-6The H-6 proton on the pyrrole ring is expected to be a doublet due to coupling with H-5.
~6.8d1HH-5The H-5 proton is also a doublet, coupled to H-6.
~5.5t1HO-HThe hydroxyl proton of the methanol group typically appears as a triplet due to coupling with the adjacent methylene protons, although this can broaden or even disappear with protic solvents.
~4.8d2H-CH₂-The methylene protons of the methanol group are expected to be a doublet due to coupling with the hydroxyl proton.

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.[2]

  • Acquisition Parameters: A standard pulse program for a 1D proton spectrum would be used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts would be referenced to the residual solvent peak.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~157C-4The carbon atom at the junction of the pyrimidine ring and the methanol substituent is expected to be significantly deshielded.
~152C-2Similar to H-2, C-2 is deshielded by the adjacent nitrogen atoms.
~150C-7aThis is a quaternary carbon at the fusion of the two rings.
~122C-6The C-6 carbon of the pyrrole ring.
~103C-4aAnother quaternary carbon at the ring fusion.
~100C-5The C-5 carbon of the pyrrole ring.
~60-CH₂-The methylene carbon of the methanol group.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required for ¹³C NMR.

  • Instrument Setup: The spectrum would be acquired on the same NMR spectrometer as the ¹H NMR.

  • Acquisition Parameters: A standard proton-decoupled ¹³C NMR pulse sequence would be used. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Similar processing steps as for the ¹H NMR spectrum would be applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Strong, BroadO-H stretchThe broadness is due to hydrogen bonding of the hydroxyl group.[4]
3150-3050MediumAromatic C-H stretchCharacteristic of C-H bonds in the pyrrolopyrimidine ring system.
~3100MediumN-H stretchThe N-H bond of the pyrrole ring.
1650-1550Medium-StrongC=N and C=C stretchingVibrations from the pyrimidine and pyrrole rings.
1260-1000StrongC-O stretchCharacteristic of the primary alcohol.[4]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

  • Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR_Spectroscopy_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Sample Solid Sample of This compound ATR Place on ATR Crystal Sample->ATR KBr Prepare KBr Pellet Sample->KBr FTIR FTIR Spectrometer ATR->FTIR KBr->FTIR Background Collect Background Spectrum FTIR->Background Sample_Spectrum Collect Sample Spectrum Background->Sample_Spectrum Spectrum Obtain IR Spectrum Sample_Spectrum->Spectrum Interpretation Interpret Functional Group and Fingerprint Regions Spectrum->Interpretation

Caption: A generalized workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern:

For this compound, with a molecular weight of 149.15 g/mol , the following fragments are anticipated in an electron ionization (EI) mass spectrum:

  • [M]⁺ (m/z = 149): The molecular ion peak.

  • [M-1]⁺ (m/z = 148): Loss of a hydrogen radical.

  • [M-17]⁺ (m/z = 132): Loss of a hydroxyl radical (•OH).

  • [M-29]⁺ (m/z = 120): Loss of a formyl radical (•CHO) or an ethyl radical.

  • [M-30]⁺ (m/z = 119): Loss of formaldehyde (CH₂O). This is a common fragmentation for primary alcohols.[5]

  • Further fragmentation of the pyrrolopyrimidine ring system would lead to smaller charged fragments.

MS_Fragmentation_Pathway M [M]⁺ m/z = 149 M_minus_1 [M-H]⁺ m/z = 148 M->M_minus_1 - H• M_minus_17 [M-OH]⁺ m/z = 132 M->M_minus_17 - •OH M_minus_30 [M-CH₂O]⁺ m/z = 119 M->M_minus_30 - CH₂O Further_Fragments Further Fragments M_minus_30->Further_Fragments

Caption: A simplified predicted fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

References

An In-Depth Technical Guide to the In Silico Modeling of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Computation and Chemistry

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, represents a cornerstone in modern medicinal chemistry, particularly in the domain of kinase inhibition.[1][2][3] Its inherent ability to form critical hydrogen bonds with the hinge region of kinase ATP-binding sites has cemented its status as a "privileged scaffold."[1][2][3] Molecules like Tofacitinib (a JAK inhibitor) are testaments to its clinical success.[4][5] This guide provides a rigorous, scientifically grounded framework for investigating the interactions of a foundational member of this class, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol, using powerful in silico techniques. We move beyond a mere recitation of steps to explain the why—the scientific rationale that transforms a computational exercise into a predictive, validated model.

Foundational Principles: From Static Docking to Dynamic Stability

Our investigation rests on two pillars of computational chemistry: molecular docking and molecular dynamics. It is crucial to understand their distinct yet complementary roles.

  • 1.1 Molecular Docking: A High-Throughput Snapshot: Docking predicts the most probable binding pose of a ligand within a protein's active site by sampling numerous conformations and orientations.[6] It employs a scoring function to rank these poses, providing a static, energetically favorable snapshot of the interaction. This method is invaluable for initial screening and hypothesis generation.

  • 1.2 Molecular Dynamics (MD) Simulation: The System in Motion: A docked pose is a static hypothesis. MD simulation tests this hypothesis by introducing the dimension of time. By simulating the movements of every atom in the protein-ligand complex within a solvated environment, we can assess the stability of the predicted binding mode and observe dynamic behaviors not captured by docking.[7][8] A stable pose in an MD simulation lends significant confidence to the docking result.

The Computational Workflow: A Validating System

G cluster_prep Phase 1: System Preparation cluster_docking Phase 2: Pose Prediction (Molecular Docking) cluster_md Phase 3: Stability Validation (Molecular Dynamics) ligand_prep Ligand Structuring & Energy Minimization define_site Define Binding Site (Grid Box Generation) ligand_prep->define_site protein_prep Target Selection (e.g., JAK1) & PDB File Curation protein_prep->define_site docking Execute Docking (e.g., AutoDock Vina) define_site->docking analysis_docking Pose Analysis & Interaction Mapping docking->analysis_docking system_build System Solvation & Ionization analysis_docking->system_build Select Top Pose equilibration NVT & NPT Equilibration system_build->equilibration production_md Production MD Run (e.g., 100 ns) equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, H-Bonds) production_md->trajectory_analysis

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory synthesis of (7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a prevalent scaffold in numerous biologically active compounds, including kinase inhibitors targeted for cancer therapy.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development. We will delve into a reliable two-step synthetic pathway, commencing with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of the synthesis.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is an isostere of purine, where the nitrogen atom at the 7-position is replaced by a carbon atom.[4] This structural modification has profound implications for the biological activity of its derivatives, often leading to enhanced selectivity and improved pharmacokinetic profiles.[5] Consequently, this scaffold is a cornerstone in the development of novel therapeutics, particularly in the realm of oncology.[2][6] The title compound, (7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol, serves as a versatile intermediate, allowing for further functionalization to generate libraries of potential drug candidates.

Retrosynthetic Analysis and Strategy

A logical and efficient synthetic approach to (7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol involves a two-step sequence starting from a common precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This starting material is readily accessible and provides a reactive site for the introduction of the hydroxymethyl group.

The overall transformation is envisioned as follows:

  • Formylation: Introduction of a formyl group at the 4-position of the pyrrolo[2,3-d]pyrimidine core. This is typically achieved via a palladium-catalyzed carbonylation reaction.

  • Reduction: Subsequent reduction of the resulting aldehyde, 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde, to the desired primary alcohol.

This strategy is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.

Detailed Experimental Protocols

Step 1: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

This procedure outlines the formylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
4-chloro-7H-pyrrolo[2,3-d]pyrimidine153.561.0 g6.51
Palladium(II) acetate (Pd(OAc)2)224.573 mg0.326
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.38361 mg0.651
Triethylamine (Et3N)101.192.72 mL19.53
Dimethylformamide (DMF), anhydrous73.0920 mL-
Carbon Monoxide (CO) gas28.011 atm (balloon)-
Hydrogen (H2) gas2.021 atm (balloon)-

Instrumentation:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer with heating mantle

  • Condenser

  • Balloons for CO and H2 gas

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a 100 mL three-neck round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol), palladium(II) acetate (73 mg, 0.326 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (361 mg, 0.651 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous dimethylformamide (20 mL) and triethylamine (2.72 mL, 19.53 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Evacuate and backfill the flask with carbon monoxide gas (from a balloon) three times.

  • Evacuate and backfill the flask with hydrogen gas (from a balloon) three times.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde as a solid.

Expected Yield: 70-80%

Characterization of 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.55 (s, 1H), 10.15 (s, 1H), 8.90 (s, 1H), 7.80 (d, J = 3.6 Hz, 1H), 7.00 (d, J = 3.6 Hz, 1H).

  • MS (ESI): m/z 148.1 [M+H]⁺.

Step 2: Synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanol

This procedure details the reduction of the aldehyde to the primary alcohol.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde147.14500 mg3.40
Sodium borohydride (NaBH₄)37.83193 mg5.10
Methanol (MeOH)32.0415 mL-
Dichloromethane (DCM)84.9315 mL-

Instrumentation:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Standard glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Dissolve 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde (500 mg, 3.40 mmol) in a mixture of methanol (15 mL) and dichloromethane (15 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (193 mg, 5.10 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield (7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol as a solid. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Expected Yield: 85-95%

Characterization of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanol:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.10 (s, 1H), 8.60 (s, 1H), 7.55 (d, J = 3.5 Hz, 1H), 6.90 (d, J = 3.5 Hz, 1H), 5.50 (t, J = 5.5 Hz, 1H), 4.70 (d, J = 5.5 Hz, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 157.0, 151.5, 151.0, 128.0, 113.0, 100.0, 60.5.

  • MS (ESI): m/z 150.1 [M+H]⁺.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde Start->Intermediate Pd(OAc)2, dppf, CO, H2, Et3N, DMF, 80°C FinalProduct (7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol Intermediate->FinalProduct NaBH4, MeOH, DCM, 0°C to rt

Caption: Synthetic pathway for (7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium(II) acetate and dppf: These are air-sensitive and should be handled under an inert atmosphere.

    • Carbon Monoxide: CO is a toxic gas. Handle with extreme caution in a fume hood and use a CO detector.

    • Sodium borohydride: NaBH₄ is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low yield of aldehyde Inactive catalyst; poor quality of anhydrous solvent; insufficient reaction time.Use fresh catalyst and anhydrous solvent; ensure the reaction is run for the specified time or until completion by TLC.
Step 2: Incomplete reduction Insufficient reducing agent; deactivation of NaBH₄.Add an additional portion of NaBH₄; use a fresh bottle of NaBH₄.
Difficulty in purification Presence of closely-eluting impurities.Optimize the solvent system for column chromatography; consider recrystallization.

Conclusion

The protocol detailed herein provides a robust and reproducible method for the synthesis of (7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol. By following these guidelines, researchers can confidently prepare this valuable building block for application in drug discovery and development programs. The emphasis on understanding the rationale behind each step, coupled with stringent safety practices, will ensure successful and safe execution of this synthesis.

References

Application Note: Quantitative Analysis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed, validated protocols for the quantification of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol, a key intermediate and potential impurity in the synthesis of various pharmacologically active molecules, including Janus kinase (JAK) inhibitors.[1][2] Ensuring the purity and precise concentration of this compound is critical for process control, quality assurance, and regulatory compliance in drug development. We present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for accurate assay and impurity profiling, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. Both methods are designed to be self-validating, with protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

Introduction: The Analytical Imperative

7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting kinases such as JAK, PAK4, and BTK.[1][6][7] this compound (MW: 149.15 g/mol )[8] often serves as a crucial building block or can arise as a process-related impurity or degradation product. Inaccurate quantification can lead to significant issues in drug manufacturing, affecting yield, purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Therefore, access to reliable and validated analytical methods is not merely a technical exercise but a foundational component of the quality-by-design (QbD) paradigm in pharmaceutical development. This guide provides the necessary protocols and the scientific rationale behind the methodological choices, enabling researchers and quality control analysts to implement these techniques with confidence.

Method 1: HPLC-UV for Assay and Purity Determination

This reversed-phase HPLC method is designed for robustness and accuracy, making it ideal for routine quality control, stability testing, and content uniformity assays.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength and comparing it to a reference standard of known concentration. The analysis of pyrimidine derivatives is commonly performed using C8 or C18 columns with UV detection.[9]

Materials and Instrumentation
  • Reagents :

    • Acetonitrile (ACN), HPLC grade or higher

    • Methanol (MeOH), HPLC grade or higher

    • Water, HPLC grade (e.g., Milli-Q or equivalent)

    • Formic Acid (FA), LC-MS grade

    • This compound Reference Standard (purity ≥98%)

  • Instrumentation :

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (5 decimal places)

    • Class A volumetric flasks and pipettes

    • Sonicator

Step-by-Step Protocol
  • Mobile Phase Preparation :

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard Solution Preparation :

    • Stock Standard (1.0 mg/mL) : Accurately weigh ~10 mg of the reference standard into a 10.0 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water. Sonicate if necessary to ensure complete dissolution.

    • Working Standards : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the initial mobile phase composition (95% MPA: 5% MPB). These will be used to establish the calibration curve.

  • Sample Preparation :

    • Accurately weigh an amount of the test sample expected to contain ~10 mg of the analyte into a 10.0 mL volumetric flask.

    • Add ~7 mL of 50:50 MeOH/Water, sonicate for 10 minutes, and allow to cool to room temperature.

    • Dilute to volume with the same diluent.

    • Further dilute with the initial mobile phase to bring the theoretical concentration into the center of the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.

  • Chromatographic Conditions :

ParameterConditionJustification
Column C18, 100 x 4.6 mm, 2.7 µmProvides excellent resolution and efficiency for small molecules.
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACNFormic acid improves peak shape and provides protons for potential MS detection.
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% BA gradient elution ensures that the analyte elutes with a good peak shape and that any more hydrophobic impurities are cleared from the column.[10][11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detection UV at 275 nmPyrrolopyrimidine scaffolds typically exhibit strong absorbance in this region. A full spectrum scan should be run initially to confirm the optimal wavelength.
Run Time 12 minutesAllows for elution and column re-equilibration.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standards prep_sample Weigh & Dissolve Test Sample dilute Dilute Sample to Working Concentration prep_sample->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject acquire Acquire Data (12 min run) inject->acquire integrate Integrate Peak Area acquire->integrate calibrate Generate Calibration Curve (R² > 0.999) integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

References

Application Notes & Protocols: The Utility of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structure is analogous to the native purine core of adenosine triphosphate (ATP), allowing derivatives to competitively bind within the highly conserved ATP-binding pocket of kinases.[3][4] By replacing the N7 atom of purine with a carbon, the 7-deazapurine core offers an altered electronic profile and a vector for substitution at the C7 position, which can be exploited to enhance binding affinity and selectivity for specific kinases.[1][2] This scaffold is the foundation for numerous inhibitors targeting kinases crucial in oncology and immunology, including ITK, PAK4, EGFR, FLT3, and various CDKs.[5][6][7][8]

This document provides detailed application notes and protocols for the use of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol (CAS 1638767-76-6) in kinase inhibitor screening programs.[9] While this specific molecule is not typically a potent inhibitor itself, its functionalized methanol group serves as a critical synthetic handle. Therefore, it is an invaluable tool for researchers in two primary capacities:

  • As a foundational building block for synthesizing a library of more complex and potent kinase inhibitor candidates.

  • As an essential negative or scaffold control in biochemical and cell-based assays to validate that inhibitory activity stems from specific modifications rather than the core structure alone.

These notes are intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and validation.

The Role of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold

Protein kinases regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][10] Kinase inhibitors function by blocking the phosphorylation of substrate proteins, thereby interrupting these aberrant signaling cascades.

The 7H-pyrrolo[2,3-d]pyrimidine core is an effective ATP-competitive scaffold. Its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interaction of adenine. This foundational binding provides a stable anchor, allowing chemists to introduce various substituents at other positions to target unique features of a specific kinase's binding pocket, thereby achieving potency and selectivity.[4][11]

Representative Kinase Signaling Pathway Targeted by Pyrrolo[2,3-d]pyrimidine Derivatives

The diagram below illustrates a generalized Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for inhibitors based on this scaffold.[6][12] The inhibitor competes with ATP in the kinase domain, preventing autophosphorylation and the activation of downstream pro-survival pathways like PI3K/AKT and RAS/MAPK.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) RTK->RTK RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK 3a. Activation PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT 3b. Activation Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding & Dimerization ATP ATP ATP->RTK Competes Inhibitor 7H-Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->RTK Blocks ATP Binding Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Generalized RTK signaling pathway and the mechanism of ATP-competitive inhibition.

Physicochemical Properties & Handling

Before use in any assay, it is critical to understand the properties of the test compound.

PropertyValueSource
CAS Number 1638767-76-6[9]
Molecular Formula C₇H₇N₃O[9]
Molecular Weight 149.15 g/mol [9]
Appearance White to off-white solidVendor Data
Solubility Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffersVendor Data
Storage Store at -20°C, protect from light and moistureGeneral Best Practice

Expert Insight (Causality): The limited aqueous solubility is typical for heterocyclic compounds. For all assays, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% high-purity DMSO. Subsequent dilutions into aqueous assay buffers must be carefully controlled. The final DMSO concentration in the assay should be kept constant across all wells (including controls) and should ideally not exceed 1% (v/v), as higher concentrations can inhibit kinase activity and affect cell health.[13]

Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures the direct effect of a compound on the catalytic activity of a purified kinase enzyme by quantifying the amount of ADP produced.[14] It is a gold-standard method for determining the IC₅₀ (half-maximal inhibitory concentration) of a compound.[10][14]

Principle

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, a detection reagent converts the ADP back to ATP, which is used by a luciferase to generate a luminescent signal directly proportional to the initial kinase activity.[14]

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow Start Start: Prepare Reagents Step1 Step 1: Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Start->Step1 Incubate1 Incubate (e.g., 60 min @ 30°C) Step1->Incubate1 Step2 Step 2: Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate1->Step2 Incubate2 Incubate (e.g., 40 min @ RT) Step2->Incubate2 Step3 Step 3: ADP to ATP Conversion & Detection (Add Kinase Detection Reagent) Incubate2->Step3 Incubate3 Incubate (e.g., 30 min @ RT) Step3->Incubate3 End Read Luminescence (Plate Reader) Incubate3->End

Caption: Step-by-step workflow for the luminescent ADP-Glo™ kinase assay.

Materials
  • Purified kinase of interest (e.g., PAK4, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (ultra-pure)

  • This compound (and/or derivatives)

  • Known potent inhibitor for the target kinase (positive control)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[14]

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well assay plates (low-volume)

  • Multichannel pipettes and a plate-based luminometer

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound(s) in 100% DMSO. Start from a high concentration (e.g., 1 mM).

  • Assay Plate Setup (Example for 25 µL final volume):

    • Add 2.5 µL of kinase buffer to "No Kinase" control wells.

    • Add 2.5 µL of the appropriate kinase dilution (prepared in kinase buffer) to all other wells.

    • Add 2.5 µL of the compound dilutions to the respective wells. For controls, add 2.5 µL of DMSO (100% activity control) or the positive control inhibitor.

    • Let the plate incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mix (prepared in kinase buffer) to all wells to start the reaction.[12] The final ATP concentration should be at or near its Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Incubation: Incubate the plate for 60 minutes at 30°C. Optimize time and temperature based on enzyme kinetics to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Stop Reaction: Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • Signal Generation: Add 25 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis & Interpretation
  • Normalize Data:

    • Subtract the "No Kinase" control signal from all other wells.

    • Calculate the percentage of inhibition relative to the DMSO-only (0% inhibition) and positive control inhibitor (100% inhibition) wells.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))

  • Determine IC₅₀: Plot the % Inhibition against the log concentration of the inhibitor. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[14]

CompoundTarget KinaseBiochemical IC₅₀ (nM)
This compound PAK4> 50,000
Derivative 5n (Published)PAK42.7[7]
Derivative 5k (Published)EGFR40[6][15]
Sunitinib (Control)VEGFR2261[6][15]
(Note: Data for derivatives and control are from literature to provide context; the value for the base scaffold is hypothetical to illustrate its expected low activity.)

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol assesses a compound's ability to inhibit a specific kinase within its native cellular environment by measuring the phosphorylation status of a known downstream substrate.[12][16] This is a critical step to confirm that a compound is cell-permeable and engages its intended target in a complex biological system.[17]

Principle

Cells are treated with the inhibitor, which enters the cell and inhibits the target kinase. This prevents the phosphorylation of its downstream substrates. After treatment, cells are lysed, and the proteins are separated by SDS-PAGE. Western blotting with a phospho-specific antibody allows for the quantification of the change in substrate phosphorylation, which is a direct readout of kinase inhibition in the cell.[16]

Materials
  • Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., HepG2 for EGFR, MV4-11 for FLT3/PAK4).[6][7]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compounds dissolved in DMSO.

  • Phosphate-Buffered Saline (PBS).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: phospho-specific substrate antibody (e.g., p-AKT Ser473), total substrate antibody (e.g., Total AKT), and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Step-by-Step Methodology
  • Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation (Causality): To reduce basal signaling activity, replace the complete medium with a serum-free or low-serum medium and incubate for 12-24 hours. This synchronizes the cells and makes the pathway more responsive to stimulation.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (and controls) for 1-2 hours.

  • Pathway Stimulation: Add a growth factor or stimulant (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target pathway. Include an unstimulated control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Visualize the bands using a chemiluminescent substrate and an imaging system.[12]

  • Re-probing: Strip the membrane and re-probe with the total protein antibody and then the loading control antibody to ensure equal protein loading.

Data Analysis & Interpretation
  • Quantify the band intensity for the phospho-protein, total protein, and loading control using software like ImageJ.

  • Normalize the phospho-protein signal to the total protein signal for each lane.

  • A potent and specific inhibitor will show a dose-dependent decrease in the normalized phospho-protein signal, while the total protein levels remain unchanged.

  • The this compound scaffold control should show minimal to no effect on phosphorylation compared to the vehicle control, confirming that the activity of derivatized compounds is due to the added chemical moieties.

Conclusion & Best Practices

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a powerful tool in modern kinase inhibitor discovery. The specific compound, This compound , serves as an ideal starting point for chemical synthesis and as a crucial negative control for assay validation. By employing robust biochemical and cell-based assays as detailed in these notes, researchers can effectively determine the potency, selectivity, and cellular efficacy of novel derivatives built upon this privileged core. A multi-assay approach is always recommended, starting with biochemical screens to identify active compounds and progressing to cell-based assays to confirm on-target effects in a physiological setting.[17]

References

Application Notes and Protocols for the Experimental Design of 7H-Pyrrolo[2,3-d]pyrimidine Derivative Testing

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to natural purines allows derivatives to interact with a wide array of biological targets, particularly protein kinases. This versatility has led to the development of numerous potent and selective inhibitors targeting key signaling pathways implicated in cancer, inflammatory disorders, and other diseases.

This guide provides a comprehensive framework for the preclinical experimental design and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives. It is structured to guide researchers from initial compound characterization through to in vivo efficacy studies, emphasizing the rationale behind each experimental choice to ensure scientific integrity and generate robust, reproducible data.

Section 1: Foundational Characterization of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Before embarking on biological evaluation, a thorough physicochemical characterization of the synthesized compounds is paramount. These properties fundamentally influence a compound's behavior in biological assays and its potential as a drug candidate.

Solubility and Stability Assessment

Poor aqueous solubility is a common hurdle in drug development, potentially leading to inaccurate assay results and low bioavailability. Stability is equally critical to ensure the compound remains intact under experimental and storage conditions.

Protocol 1: Kinetic and Thermodynamic Solubility Assessment

A. Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage screening of a large number of compounds.[1]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution.

  • Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well. This achieves a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Measurement: Use a nephelometer to measure the light scattering in each well.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[1]

B. Thermodynamic Solubility via the Shake-Flask Method

Considered the "gold standard," this method measures the equilibrium solubility.[2]

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Table 1: Physicochemical Data Summary

Compound IDMolecular Weight ( g/mol )cLogPKinetic Solubility (µM in PBS, pH 7.4)Thermodynamic Solubility (µg/mL in PBS, pH 7.4)Chemical Stability (t½ in PBS, 48h)
Example-001 450.53.27515>48h
Example-002 465.34.112236h
Control
ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting compounds with favorable pharmacokinetic profiles.[4][5][6] In vitro ADME assays provide predictive data on a compound's likely in vivo behavior.

Key In Vitro ADME Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

  • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by assessing the compound's ability to inhibit major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Permeability: Use cell-based models like Caco-2 to predict intestinal absorption.

Section 2: In Vitro Biological Evaluation: Target Engagement and Cellular Effects

This section details the experimental workflow to determine the biological activity of the 7H-pyrrolo[2,3-d]pyrimidine derivatives, from direct target interaction to cellular consequences.

Experimental Workflow for In Vitro Evaluation

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Lead Optimization Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo, HTRF) IC50 Determine IC50 Biochem_Assay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Target_Engagement Target Engagement (e.g., Western Blot, CETSA) Selectivity->Target_Engagement Validate in Cells Viability Cell Viability/Proliferation (MTT Assay) Target_Engagement->Viability Assess Cellular Phenotype Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Cell_Cycle Cell Cycle Analysis Viability->Cell_Cycle SAR Structure-Activity Relationship (SAR) Cell_Cycle->SAR

Caption: Workflow for in vitro evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Biochemical Kinase Inhibition Assays

The primary mechanism of action for many 7H-pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases. Biochemical assays are essential to quantify the potency (IC50) of these compounds against their purified target enzymes.

Protocol 2: Universal Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8][9][10]

  • Kinase Reaction Setup (5µL volume in a 384-well plate):

    • Add 1 µL of test compound at various concentrations (in 1% DMSO).

    • Add 2 µL of a mixture containing the target kinase and its specific substrate in 1X kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution (at the Kₘ concentration for the specific kinase, if known).

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Alternative High-Throughput Kinase Assay Technologies:

  • HTRF® (Homogeneous Time-Resolved Fluorescence): This technology uses TR-FRET to detect the phosphorylation of a substrate by a kinase.[11][12][13][14][15]

  • LanthaScreen® Kinase Binding Assay: This is a binding assay that measures the displacement of a fluorescent tracer from the kinase active site by an inhibitor, also using TR-FRET.[16][17][18][19][20]

Cellular Target Engagement

Confirming that a compound interacts with its intended target within a cellular environment is a critical validation step.

Protocol 3: Western Blot for Phosphorylated Protein Targets

This protocol is designed to assess the inhibition of a specific kinase by measuring the phosphorylation status of its downstream substrate. For instance, to evaluate a JAK1 inhibitor, one would measure the phosphorylation of STAT3.

  • Cell Treatment: Plate cells (e.g., a cancer cell line with an activated JAK-STAT pathway) and allow them to adhere. Treat the cells with various concentrations of the 7H-pyrrolo[2,3-d]pyrimidine derivative for a specified time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[19]

    • Keep samples on ice at all times.[15][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[19]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-STAT3). In a parallel blot, use an antibody for the total protein (e.g., anti-total-STAT3) as a loading control.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to directly measure target engagement in intact cells or tissue lysates. It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9][13][21][22][23]

Cell Viability and Proliferation Assays

These assays determine the effect of the compounds on cancer cell growth and survival.

Protocol 4: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[24][25][26][27]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 7H-pyrrolo[2,3-d]pyrimidine derivatives and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compounds, apoptosis and cell cycle progression should be investigated.

Protocol 5: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][16]

  • Cell Treatment: Treat cells with the compound at its GI50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 6: Cell Cycle Analysis with Propidium Iodide

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][14][20]

  • Cell Treatment: Treat cells with the compound at its GI50 concentration for 24-48 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

Section 3: In Vivo Efficacy Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, making it a key target for 7H-pyrrolo[2,3-d]pyrimidine derivatives in both oncology and immunology.[7][18]

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK STAT STAT Receptor->STAT 4. STAT Recruitment pJAK p-JAK JAK->pJAK 2. JAK Activation & Trans-phosphorylation pJAK->Receptor 3. Receptor Phosphorylation pJAK->STAT 5. STAT Phosphorylation pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation Gene Target Gene Transcription Inhibitor 7H-Pyrrolo[2,3-d]pyrimidine Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

Xenograft Models for Oncology

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard for evaluating anti-cancer agents.[24]

Protocol 7: General Efficacy Study in a Subcutaneous Xenograft Model

  • Model Establishment: Subcutaneously implant human tumor cells (e.g., a cell line with a known activating JAK mutation) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing:

    • Administer the 7H-pyrrolo[2,3-d]pyrimidine derivative via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

    • The control group should receive the vehicle used to formulate the compound.

  • Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary efficacy endpoint is often tumor growth inhibition (TGI).

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-STAT3).

Models for Inflammatory Diseases

For derivatives targeting inflammatory pathways, models of diseases like rheumatoid arthritis are appropriate.

Commonly Used Murine Models of Rheumatoid Arthritis:

  • Collagen-Induced Arthritis (CIA): This model is induced by immunization with type II collagen and develops an autoimmune polyarthritis with features similar to human RA.

  • Adjuvant-Induced Arthritis (AIA): Induced by immunization with an adjuvant, this model also results in a severe polyarthritis.

Efficacy Assessment in Arthritis Models:

  • Clinical Scoring: Arthritis severity is visually scored based on paw swelling and inflammation.

  • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

The experimental framework outlined in this guide provides a systematic and robust approach to the preclinical evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives. By integrating physicochemical characterization, detailed in vitro biological assays, and well-designed in vivo efficacy studies, researchers can effectively identify and advance promising drug candidates. The emphasis on understanding the causality behind experimental choices and employing self-validating protocols is key to ensuring the scientific rigor and translational potential of the findings.

References

Application Notes & Protocols for Cell-Based Assays Involving 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and received regulatory approval. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases. This guide provides a comprehensive overview and detailed protocols for the cellular characterization of novel compounds based on this scaffold, such as 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol and its analogs, focusing on their potential as kinase inhibitors.

Our approach is designed to establish a clear, evidence-based understanding of a compound's cellular activity, moving from broad phenotypic effects to specific target engagement and pathway modulation. This workflow is crucial for making informed decisions in any drug discovery program.

I. Foundational Concepts: The Scientific Rationale

Protein kinases are critical nodes in cellular signaling, regulating a vast array of processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of kinase inhibitors, therefore, represents a cornerstone of modern targeted therapy. The 7H-pyrrolo[2,3-d]pyrimidine core has been successfully utilized to target kinases such as FAK, c-Met, Axl, PAK4, and CDKs.[1][2][3][4]

The central hypothesis when investigating a novel 7H-pyrrolo[2,3-d]pyrimidine derivative is that it will exhibit anti-proliferative or cytotoxic effects in cancer cell lines by inhibiting a specific kinase or a family of kinases. Our experimental strategy is designed to test this hypothesis through a tiered approach:

  • Assess Cellular Phenotype: Does the compound affect cell viability or proliferation?

  • Confirm Target Engagement: Does the compound physically interact with its intended kinase target inside the cell?

  • Quantify Target Inhibition: Does this interaction lead to a measurable decrease in the kinase's activity and the modulation of its downstream signaling pathway?

This logical progression ensures that resources are used efficiently and that the resulting data provides a coherent narrative of the compound's mechanism of action.

II. Experimental Workflow & Key Assays

A typical workflow for characterizing a novel 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitor is outlined below. Each step is critical for building a comprehensive data package.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action A Cell Viability & Proliferation Assays (e.g., Resazurin, ATP-based) B Cellular Thermal Shift Assay (CETSA) (Target Engagement) A->B Identifies active compounds for target validation C Western Blotting (Target Phosphorylation) B->C Confirms functional consequence of binding D Downstream Pathway Analysis (Western Blotting) C->D Links target inhibition to pathway modulation E Cell Cycle & Apoptosis Assays (Flow Cytometry) D->E Elucidates cellular outcome of pathway inhibition

Caption: A tiered workflow for the cellular characterization of kinase inhibitors.

III. Protocol 1: Cell Viability and Proliferation Assays

A. Principle

Before investigating specific molecular targets, it is essential to determine the compound's effect on overall cell health.[5] Cell viability assays measure the number of living cells, while proliferation assays quantify cell division.[5] A potent kinase inhibitor is expected to decrease cell proliferation (a cytostatic effect) or induce cell death (a cytotoxic effect) in cancer cell lines dependent on the target kinase.[6] We will describe a protocol using a resazurin-based assay, which is a cost-effective and sensitive colorimetric method.[7]

B. Detailed Protocol: Resazurin (AlamarBlue) Cell Viability Assay

  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer for FAK inhibitors) under standard conditions.[8]

    • Trypsinize and count the cells. Seed cells into a 96-well clear-bottom black plate at a pre-determined optimal density (typically 2,000-10,000 cells per well in 100 µL of media).

    • Expert Insight: The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay period.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of your 7H-pyrrolo[2,3-d]pyrimidine derivative in 100% DMSO.

    • Perform a serial dilution of the compound stock to create a range of concentrations. A common starting range is 1 nM to 100 µM.

    • After allowing the cells to adhere overnight (18-24 hours), remove the media and add 100 µL of fresh media containing the desired final concentration of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be varied depending on the cell line's doubling time and the compound's expected mechanism.

  • Resazurin Addition and Reading:

    • Prepare a working solution of Resazurin reagent according to the manufacturer's instructions.

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

    • Measure the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

C. Data Analysis and Presentation

The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

ParameterDescription
Raw Fluorescence Units (RFU) The direct output from the plate reader for each well.
% Viability (RFU of treated well - RFU of blank) / (RFU of vehicle control - RFU of blank) * 100.
IC₅₀ (µM) Calculated by fitting the dose-response curve (% Viability vs. log[Concentration]) to a four-parameter logistic equation.

IV. Protocol 2: Cellular Thermal Shift Assay (CETSA)

A. Principle

A critical step in drug development is confirming that a compound binds to its intended intracellular target.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a physiological context.[10][11] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (our inhibitor), its structure becomes more stable and resistant to heat-induced denaturation.[11][12] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization.[13]

B. Detailed Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment:

    • Grow cells to ~80-90% confluency in a 10 cm dish.

    • Treat the cells with a high concentration of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor (e.g., 10-20x the IC₅₀ from the viability assay) or vehicle control (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 3°C increments). Immediately cool on ice for 3 minutes.[11]

    • Expert Insight: The temperature range should bracket the known or predicted melting temperature (Tₘ) of the target kinase.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

    • Transfer the supernatant (containing the soluble, stable protein fraction) to a new tube.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration. Prepare samples with Laemmli buffer and boil for 5 minutes.[14]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

    • Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific to the target kinase.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[14]

C. Data Analysis and Presentation

The result of a CETSA experiment is a "melting curve" that shows the amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the curve for the inhibitor-treated sample compared to the vehicle control.

G xaxis yaxis xlabel Temperature (°C) ylabel Soluble Protein (%) v1 v2 v1->v2 Vehicle v3 v2->v3 Vehicle v4 v3->v4 Vehicle v5 v4->v5 Vehicle v6 v5->v6 Vehicle v7 v6->v7 Vehicle i1 i2 i1->i2 + Inhibitor i3 i2->i3 + Inhibitor i4 i3->i4 + Inhibitor i5 i4->i5 + Inhibitor i6 i5->i6 + Inhibitor i7 i6->i7 + Inhibitor i8 i7->i8 + Inhibitor legend_v Vehicle legend_i + Inhibitor legend_shift ΔTm arrow

Caption: A representative CETSA melt curve showing inhibitor-induced thermal stabilization.

V. Protocol 3: Western Blotting for Target and Pathway Modulation

A. Principle

Confirming that the compound inhibits the kinase's enzymatic activity within the cell is the final piece of the puzzle. Kinase inhibitors work by preventing the phosphorylation of downstream substrates. Western blotting using phospho-specific antibodies is the gold standard for measuring this effect.[16] By treating cells with our compound and then measuring the phosphorylation status of the target kinase (autophosphorylation) and its key substrates, we can directly assess its intracellular efficacy.

B. Detailed Protocol: Analysis of Kinase Pathway Inhibition

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if the pathway of interest has high basal activity.[14]

    • Pre-treat cells with a dose-range of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor (e.g., 0.1x to 10x the IC₅₀) for 1-4 hours.

  • Stimulation (if required):

    • If the pathway is not basally active, stimulate the cells with the appropriate growth factor or cytokine for a short period (e.g., 10-15 minutes) to induce robust phosphorylation. For example, use EGF to stimulate the EGFR pathway or IL-23 for the TYK2-STAT3 pathway.[15]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Immunoblotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[15]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour. Expert Insight: BSA is preferred over milk for blocking when using phospho-specific antibodies, as milk contains phosphoproteins (casein) that can increase background noise.

    • Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated target (e.g., anti-phospho-FAK Tyr397).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane should be stripped and re-probed for the total protein level of the target (e.g., anti-total-FAK) and a loading control (e.g., anti-β-Actin or GAPDH).[16]

C. Data Analysis and Presentation

Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein indicates effective target inhibition.

Treatment Groupp-FAK (Tyr397) IntensityTotal FAK Intensityβ-Actin IntensityNormalized p-FAK/Total FAK Ratio
Vehicle Control1.001.001.001.00
10 nM Inhibitor0.850.981.020.87
100 nM Inhibitor0.421.010.990.42
1 µM Inhibitor0.110.991.010.11

VI. Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile and powerful starting point for the development of novel kinase inhibitors. By employing a systematic and logical progression of cell-based assays—from phenotypic screening to target engagement and pathway analysis—researchers can build a robust and compelling case for the mechanism of action of their compounds. The protocols and principles outlined in this guide provide a solid foundation for the cellular characterization of these important therapeutic candidates, enabling data-driven decisions and accelerating the journey from the bench to the clinic.

References

Application Notes and Protocols for In Vivo Studies Using 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry. As a purine isostere, it mimics the structure of natural purines, enabling derivatives to interact with a multitude of biological targets, particularly ATP-binding sites within protein kinases.[1][2] This structural versatility has led to the development of numerous compounds with diverse therapeutic activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3][4][5] Several FDA-approved drugs, such as the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, are built upon this framework, underscoring its clinical significance.[6]

While extensive research has focused on complex derivatives, the specific compound 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol (CAS: 1638767-76-6) represents a foundational structure within this class.[7] Although specific in vivo efficacy studies for this exact molecule are not yet prevalent in published literature, its core structure is closely related to numerous potent kinase inhibitors. Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed as inhibitors of critical oncogenic kinases such as p21-activated kinase 4 (PAK4), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Bruton's tyrosine kinase (BTK), and Focal Adhesion Kinase (FAK).[3][8][9][10][11]

This document provides a comprehensive guide for researchers initiating in vivo studies with this compound. We will use a scientifically plausible, hypothetical framework wherein the compound is investigated as a potential inhibitor of PAK4, a kinase frequently overexpressed in various cancers and a validated therapeutic target.[3][8] These protocols are designed to be robust, logical, and adaptable, guiding the user from initial formulation and pharmacokinetic profiling through to definitive efficacy studies in relevant animal models.

Section 1: Pre-formulation and Vehicle Screening Protocol

Rationale: The first critical step in any in vivo study is the development of a safe and effective vehicle for drug administration that ensures adequate bioavailability. Small molecules are often poorly soluble in aqueous solutions, necessitating careful screening of excipients.

Protocol 1: Solubility Assessment and Formulation Development

  • Objective: To determine the solubility of this compound in common, biocompatible vehicles.

  • Materials:

    • This compound powder

    • Vehicles: Saline (0.9% NaCl), PBS (pH 7.4), 5% DMSO in saline, 10% Solutol HS 15 in water, 0.5% (w/v) Methylcellulose in water, 20% Captisol® in water.

    • Vortex mixer, sonicator, heating block, pH meter.

  • Methodology:

    • Accurately weigh 2 mg of the compound into separate 1.5 mL microcentrifuge tubes.

    • Add 100 µL of the first test vehicle to create a 20 mg/mL slurry.

    • Vortex vigorously for 2 minutes.

    • Sonicate for 15 minutes in a water bath.

    • If the compound is not fully dissolved, place on a rotating mixer at room temperature for 2 hours.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved compound.

    • Carefully collect the supernatant and analyze the concentration via a validated HPLC-UV method.

    • Repeat steps 2-7 for each vehicle.

    • If solubility remains low, gentle heating (up to 40°C) can be tested. For oral formulations, pH modification of the vehicle may be explored.

  • Causality and Interpretation: The goal is to find a vehicle that can dissolve the compound at the desired concentration for dosing without causing toxicity. A clear solution is preferred for intravenous (IV) administration, while a uniform suspension is acceptable for oral (PO) or intraperitoneal (IP) routes. The chosen vehicle must be tested alone in a small cohort of animals to ensure it does not cause adverse effects.

Section 2: Pilot Pharmacokinetic (PK) Studies in Mice

Rationale: A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data informs the dose, route, and frequency of administration for subsequent efficacy studies. Several pyrrolopyrimidine derivatives have demonstrated good oral bioavailability.[12][13][14]

Protocol 2: Single-Dose Pharmacokinetic Profiling

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) following IV and PO administration.

  • Animal Model: Male CD-1 or BALB/c mice, 8-10 weeks old (n=3-4 per time point/route).

  • Formulation:

    • IV: Compound dissolved in a clear, sterile solution (e.g., 20% Captisol® in water) at 1 mg/mL.

    • PO: Compound formulated as a solution or fine suspension (e.g., in 0.5% methylcellulose) at 2-5 mg/mL.

  • Methodology:

    • Fast animals for 4 hours prior to dosing (water ad libitum).

    • Administer a single dose:

      • IV Group: 1 mg/kg via tail vein injection.

      • PO Group: 10 mg/kg via oral gavage.

    • Collect blood samples (~50 µL) via submandibular or saphenous vein bleeding at specified time points into K2-EDTA coated tubes.

      • IV Time Points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO Time Points: 15, 30 min, and 1, 2, 4, 8, 12, 24 hours.

    • Process blood to plasma by centrifugation (5000 x g for 10 min at 4°C).

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Presentation: Summarize the calculated PK parameters in a table.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
T½ (h) [Experimental Value][Experimental Value]
Cmax (ng/mL) [Experimental Value][Experimental Value]
Tmax (h) [Experimental Value][Experimental Value]
AUC₀-t (ng·h/mL) [Experimental Value][Experimental Value]
Bioavailability (%) N/A[Calculated Value]

Table 1: Example Data Summary for Pharmacokinetic Profiling.

Section 3: In Vivo Target Engagement and Efficacy

Rationale: Once a suitable dose and schedule are informed by PK data, the next steps are to confirm that the compound inhibits its intended target in the tumor tissue (pharmacodynamics) and subsequently evaluate its ability to inhibit tumor growth (efficacy).

Hypothesized Signaling Pathway

Based on literature for related compounds, we hypothesize that this compound inhibits PAK4.[3][8] PAK4 is a serine/threonine kinase that, upon activation by upstream signals like Cdc42, phosphorylates downstream substrates to promote cell survival, migration, and proliferation. A key downstream pathway involves the phosphorylation and activation of GEF-H1, which in turn activates RhoA.

PAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Upstream Signals (e.g., Growth Factors) Cdc42 Cdc42-GTP Upstream->Cdc42 PAK4 PAK4 Cdc42->PAK4 Activation GEF_H1 GEF-H1 PAK4->GEF_H1 Phosphorylation (Activation) RhoA RhoA GEF_H1->RhoA Activation Proliferation Gene Expression (Proliferation, Survival, Motility) RhoA->Proliferation Compound This compound Compound->PAK4 Inhibition Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring (21-28 Days) cluster_endpoint Study Endpoint Implant Implant Tumor Cells (e.g., PANC-1) Growth Allow Tumors to Grow (~100-150 mm³) Implant->Growth Randomize Randomize Mice into Treatment Groups (n=10/group) Growth->Randomize Dosing Daily Dosing: - Vehicle - Compound (20 mg/kg PO) - Positive Control Randomize->Dosing Monitor Monitor Twice Weekly: - Tumor Volume - Body Weight - Clinical Signs Euthanize Euthanize Animals Monitor->Euthanize Excise Excise & Weigh Tumors Euthanize->Excise Analyze Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis Excise->Analyze ExVivo Optional Ex Vivo Analysis (Western, IHC) Excise->ExVivo

References

Application Notes and Protocols for 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol Dissolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

This compound is a heterocyclic organic compound featuring a pyrrolopyrimidine core. This scaffold is of significant interest in medicinal chemistry and drug discovery as it forms the foundational structure for a class of molecules known as 7-deazapurine analogues. These compounds are structurally related to purines, the essential building blocks of nucleic acids, and have been investigated for a wide range of biological activities, including as kinase inhibitors.[1][2] The '-methanol' functional group attached to the pyrimidine ring can influence the compound's physicochemical properties, including its solubility and potential for further chemical modification.

Given its relevance in drug development and biological research, establishing a reliable and reproducible protocol for the dissolution of this compound is paramount for obtaining accurate and consistent experimental results. This guide provides a comprehensive overview of the compound's solubility characteristics and detailed protocols for its dissolution for various research applications.

Physicochemical Properties and Solubility Overview

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective dissolution protocol. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇N₃OChemScene[3]
Molecular Weight 149.15 g/mol ChemScene[3]
Appearance Typically a solid powderGeneral knowledge
Predicted logP 0.4502ChemScene[3]
Hydrogen Bond Donors 2ChemScene[3]
Hydrogen Bond Acceptors 3ChemScene[3]

The predicted LogP value suggests a moderate lipophilicity. While specific, experimentally determined solubility data for this compound is not widely published, empirical evidence from structurally related pyrrolopyrimidine derivatives suggests that it is likely to have low solubility in aqueous solutions and higher solubility in organic solvents. For instance, many kinase inhibitors with similar core structures are known to be poorly soluble in water.[4][5] Research articles describing the biological evaluation of novel pyrrolopyrimidine derivatives frequently mention the use of dimethyl sulfoxide (DMSO) to prepare stock solutions for in vitro assays.[6]

General Solubility Profile (Qualitative):

  • Aqueous Buffers (e.g., PBS): Very low solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Limited to moderate solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility.

Strategic Solvent Selection for Experimental Success

The choice of solvent is dictated by the specific requirements of the downstream experiment. The following decision-making workflow can guide researchers in selecting the most appropriate solvent system.

G cluster_0 Experimental Design cluster_1 Solvent Choice cluster_2 Recommended Protocol ExpType What is the experimental system? InVitro In Vitro Cell-Based Assay ExpType->InVitro Cell-based InVivo In Vivo Animal Study ExpType->InVivo Animal model Biochemical Biochemical Assay (e.g., Kinase Assay) ExpType->Biochemical Cell-free DMSO_protocol Protocol 1: High-Concentration Stock in 100% DMSO InVitro->DMSO_protocol InVivo_protocol Protocol 3: Formulation for In Vivo Administration InVivo->InVivo_protocol Biochemical->DMSO_protocol Aqueous_protocol Protocol 2: Working Solution in Aqueous Buffer DMSO_protocol->Aqueous_protocol Dilution for working concentration

Caption: Solvent selection workflow for this compound.

Detailed Dissolution Protocols

Safety First: Before handling the compound, consult the Safety Data Sheet (SDS). This compound may cause skin and eye irritation and can be harmful if swallowed.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol is recommended for preparing a concentrated stock solution for long-term storage and for use in most in vitro cell-based and biochemical assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial containing the compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: On an analytical balance, carefully weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation Example for a 10 mM Stock Solution:

      • Molecular Weight (MW) = 149.15 g/mol

      • To make 1 mL of a 10 mM solution, you need:

        • 1.4915 mg of this compound

      • Dissolve 1.4915 mg of the compound in 1 mL of DMSO.

  • Solubilization Assistance (if necessary):

    • Vortexing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.

    • Sonication: If visual inspection reveals undissolved particles, place the tube in a sonicator bath for 5-10 minutes.

    • Gentle Warming: As a last resort, warm the solution in a 37°C water bath for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Under these conditions, DMSO stock solutions are typically stable for several months.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

For most biological experiments, the concentrated DMSO stock must be diluted into an aqueous buffer or cell culture medium to achieve the final working concentration.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.[7]

  • The compound may precipitate out of solution when diluted into an aqueous medium. Perform a solubility test with your specific medium before proceeding with the main experiment.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions rather than a single large dilution.

    • First, prepare an intermediate dilution of the DMSO stock in the aqueous buffer or medium.

    • Then, perform the final dilution to the desired working concentration.

  • Direct Dilution (for lower concentrations):

    • Rapidly pipette the required volume of the DMSO stock solution into the aqueous buffer while vortexing or stirring to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, consider lowering the final concentration or using a co-solvent system as described in the troubleshooting section.

Protocol 3: Considerations for In Vivo Formulations

Preparing this compound for in vivo studies presents significant challenges due to the low tolerance of organisms to high concentrations of organic solvents like DMSO.

Vehicle Selection: A multi-component vehicle is often necessary to maintain solubility and ensure biocompatibility. A common approach involves a mixture of:

  • A primary solvent: Such as DMSO (kept at a low percentage, e.g., <10%).

  • A co-solvent/solubilizing agent: Such as PEG400, Cremophor EL, or Solutol HS 15.

  • An aqueous component: Such as saline or PBS to make up the final volume.

Example Formulation (for guidance only, requires optimization):

  • Dissolve this compound in DMSO to the highest possible concentration.

  • Add PEG400 and vortex thoroughly.

  • Slowly add saline or PBS to the desired final volume while continuously mixing.

Important: The development of a suitable in vivo formulation requires careful optimization and may involve testing several vehicle compositions to achieve the desired solubility, stability, and tolerability for the specific animal model and administration route.

Troubleshooting Common Dissolution Issues

IssuePossible CauseSuggested Solution
Compound will not dissolve in DMSO Insufficient mixing or low temperature.Vortex for a longer duration. Use a sonicator bath for 10-15 minutes. Gently warm the solution to 37°C.
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the aqueous medium has been exceeded.Lower the final working concentration. Perform serial dilutions. Ensure the final DMSO concentration is as low as possible while maintaining solubility. Consider adding a small percentage of a co-solvent like ethanol to the aqueous buffer.
Inconsistent experimental results Compound precipitation during the experiment. Degradation of the compound.Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Confirm the stability of the compound in your specific experimental conditions.

Conclusion

The successful use of this compound in research hinges on proper dissolution and handling. While DMSO is the recommended primary solvent for creating high-concentration stock solutions, careful consideration must be given to the final working concentration and the tolerance of the experimental system to this solvent. The protocols and guidelines presented here provide a robust framework for researchers to effectively dissolve and utilize this compound, thereby ensuring the integrity and reproducibility of their experimental outcomes.

References

Application Notes & Protocols for High-Throughput Screening with 7H-Pyrrolo[2,3-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. These are termed "privileged scaffolds," a concept first introduced by Evans et al. in 1988, which describes molecular motifs capable of binding to a range of different biological targets.[1][2] The 7H-pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a scaffold.[3] As a purine isostere, it mimics the structure of natural purines, allowing it to interact with a multitude of biological targets that recognize these essential building blocks.[4] This inherent bioactivity and structural versatility have established the 7H-pyrrolo[2,3-d]pyrimidine scaffold as a cornerstone in the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors.[5][6][7]

One of the most prominent successes of this scaffold is Tofacitinib (Xeljanz), an oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[8][9] Tofacitinib's mechanism of action involves the inhibition of JAKs, which are critical intracellular enzymes that transmit signals from cytokine interactions on the cell surface, thereby modulating immune and inflammatory responses.[10][11] The clinical success of Tofacitinib has spurred significant interest in exploring the chemical space around the 7H-pyrrolo[2,3-d]pyrimidine core to discover novel modulators of kinases and other important drug targets.[12][13][14]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns utilizing 7H-pyrrolo[2,3-d]pyrimidine libraries. We will delve into the strategic considerations for library design, provide detailed protocols for robust primary and secondary assays, and outline a rigorous hit validation cascade.

Strategic Considerations for an HTS Campaign

A successful HTS campaign is more than just the rapid screening of a large compound collection; it is a well-orchestrated series of experiments designed to identify and validate genuine "hits." The quality of the screening library and the design of the assay cascade are paramount to success.[15][16]

Library Design: Curating for Success

The composition of the 7H-pyrrolo[2,3-d]pyrimidine library is a critical determinant of the screening outcome. A well-designed library should possess:

  • Structural Diversity: While centered around a common scaffold, the library should feature a wide array of substituents at various positions of the pyrrolo[2,3-d]pyrimidine ring. This diversity maximizes the chances of identifying novel structure-activity relationships (SAR).

  • Drug-like Properties: Compounds should adhere to established guidelines for drug-likeness (e.g., Lipinski's Rule of Five) to increase the probability of identifying hits with favorable pharmacokinetic properties.[1]

  • Synthetic Tractability: The chemical synthesis of the library compounds should be efficient and amenable to the generation of analogs for follow-up studies.[5][17][18]

Assay Selection: A Multi-Faceted Approach

The choice of assays is dictated by the biological target and the desired screening outcome. For kinase targets, a combination of biochemical and cell-based assays is often the most effective strategy.[19][20]

  • Biochemical Assays: These assays directly measure the interaction between the compound and the purified target protein (e.g., a kinase).[21] They are generally more straightforward to develop and automate for HTS.[22][23]

  • Cell-Based Assays: These assays assess the effect of a compound on a specific cellular process or signaling pathway in a more physiologically relevant context.[24][25] They can provide valuable information on cell permeability and potential off-target effects.

A typical HTS workflow employs a tiered approach, starting with a high-throughput primary screen to identify initial hits, followed by a series of more complex secondary and orthogonal assays to confirm activity and eliminate false positives.

Visualizing the HTS Workflow

The following diagram illustrates a typical workflow for an HTS campaign targeting a kinase with a 7H-pyrrolo[2,3-d]pyrimidine library.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays cluster_3 Hit-to-Lead Primary_Screen Biochemical Assay (e.g., TR-FRET) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Screen->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Luminescence-based) Dose_Response->Orthogonal_Assay Confirmed Hits Cell_Based_Assay Cell-Based Assay (Target Engagement) Orthogonal_Assay->Cell_Based_Assay Validated Hits Selectivity_Profiling Kinase Selectivity Panel Cell_Based_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies Lead Candidates

Caption: A streamlined HTS workflow for kinase inhibitor discovery.

The Target: Janus Kinase (JAK) and the JAK-STAT Pathway

As a highly relevant target for the 7H-pyrrolo[2,3-d]pyrimidine scaffold, we will focus our protocols on the inhibition of a Janus Kinase (e.g., JAK1, JAK2, JAK3, or TYK2). JAKs are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[26] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, autophosphorylate, and then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] The activated STATs then dimerize and translocate to the nucleus to regulate gene expression.[10]

JAK_STAT_Pathway Cytokine Cytokine Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:f0 1. Binding JAK JAK Receptor:f2->JAK 2. JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus 6. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 7. Transcription Inhibitor 7H-Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and point of inhibition.

Detailed Protocols

The following protocols provide a framework for a robust HTS campaign. It is essential to optimize these protocols for the specific kinase target and assay reagents being used.

Protocol 1: Primary HTS - Biochemical TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for kinase HTS due to its sensitivity and low background.

Objective: To identify compounds from the 7H-pyrrolo[2,3-d]pyrimidine library that inhibit the enzymatic activity of the target kinase.

Materials:

  • Purified, active target kinase (e.g., JAK2)

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-allophycocyanin (SA-APC) (Acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • 7H-Pyrrolo[2,3-d]pyrimidine library in DMSO

  • Positive control inhibitor (e.g., Tofacitinib)

  • Low-volume 384-well assay plates (e.g., white, opaque)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each library compound (at a stock concentration of 10 mM in DMSO) into the assay plates using an acoustic liquid handler. This results in a final screening concentration of 10 µM in a 5 µL assay volume.

    • Include wells with DMSO only (negative control) and a positive control inhibitor at a known concentration.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in assay buffer containing the target kinase and the biotinylated peptide substrate at their optimized concentrations.

    • Dispense 2.5 µL of this solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer at twice the final desired concentration (typically at or near the Km for ATP).

    • Dispense 2.5 µL of the ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection solution containing the Europium-labeled antibody and SA-APC in a suitable buffer.

    • Add 5 µL of the detection solution to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

ParameterRecommended ValueRationale
Final Compound Conc.10 µMA standard starting concentration for primary screens.
Final ATP Conc.Km of ATPEnsures sensitivity to ATP-competitive inhibitors.
Incubation Times15-60 minutesOptimized to ensure linear reaction kinetics.
Z'-factor> 0.5A statistical measure of assay quality.
Protocol 2: Hit Confirmation - Orthogonal Luminescence-Based Assay

Objective: To confirm the activity of hits from the primary screen using a different assay technology to eliminate technology-specific artifacts.

Materials:

  • Materials from Protocol 1 (excluding TR-FRET reagents)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection kit

  • Luminometer-compatible plate reader

Procedure:

  • Compound Plating and Kinase Reaction:

    • Follow steps 1-3 from Protocol 1 to set up the kinase reaction with the selected hits from the primary screen. It is advisable to perform a dose-response curve at this stage.

  • ADP Detection:

    • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence on a plate reader. The light output is proportional to the ADP concentration, and therefore, the kinase activity.

Data Analysis:

  • Plot the dose-response curves for the confirmed hits and calculate their IC50 values.

  • Hits that show a dose-dependent inhibition in this orthogonal assay are considered validated hits.[27]

Protocol 3: Secondary Assay - Cell-Based Target Engagement

Objective: To determine if the validated hits can engage the target kinase within a cellular environment.

Materials:

  • A cell line that expresses the target kinase (e.g., a human cell line where the JAK-STAT pathway is active).

  • Cell culture medium and supplements.

  • Assay plates suitable for cell culture (e.g., 96-well or 384-well clear-bottom plates).

  • Reagents for a cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement assay.

  • Lysis buffer.

  • Instrumentation appropriate for the chosen target engagement assay (e.g., qPCR machine for CETSA, luminometer for NanoBRET™).

Procedure (Example using CETSA):

  • Cell Treatment:

    • Seed cells in assay plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the hit compounds for a specified time (e.g., 1-2 hours).

  • Thermal Shift:

    • Heat the plates at a specific temperature that denatures the unbound target protein but not the ligand-bound protein.

    • Lyse the cells.

  • Protein Quantification:

    • Separate the soluble (stabilized) protein from the precipitated (denatured) protein by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using an appropriate method (e.g., Western blot, ELISA, or proximity ligation assay).

Data Analysis:

  • A compound that stabilizes the target protein will result in a higher amount of soluble protein at the denaturing temperature.

  • Plot the amount of soluble protein as a function of compound concentration to determine the cellular EC50.

The Hit Validation Cascade: From Actives to Leads

The journey from an initial "active" compound in a primary screen to a well-characterized "lead" series is a rigorous process of elimination and validation.[15]

  • Removal of False Positives: Initial hits should be scrutinized for properties that can lead to non-specific assay interference (Pan-Assay Interference Compounds or PAINS).[1] Computational filters and counter-screens can be employed for this purpose.

  • Structure Confirmation and Purity Analysis: Active compounds should be re-synthesized or re-purposed and their identity and purity confirmed by analytical methods (e.g., LC-MS, NMR).

  • Selectivity Profiling: Promising hits should be tested against a panel of related and unrelated kinases to assess their selectivity. High selectivity is often a desirable trait for a therapeutic candidate.[28]

  • Structural Biology: Obtaining a co-crystal structure of a hit compound bound to the target kinase can provide invaluable insights into the binding mode and guide further optimization.[16]

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a proven starting point for the discovery of potent and selective kinase inhibitors. A successful HTS campaign leveraging libraries based on this scaffold requires a thoughtful strategy encompassing library design, a multi-tiered assay approach, and a stringent hit validation process. By combining robust biochemical and cell-based assays, researchers can effectively navigate the complexities of HTS and identify promising lead candidates for the development of next-generation therapeutics. The protocols and guidelines presented here provide a solid foundation for initiating such a discovery program.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and purity. The content is structured in a user-friendly question-and-answer format to directly address specific challenges you may encounter during your experiments.

I. Synthetic Overview & Key Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a two-step sequence from the commercially available 7H-pyrrolo[2,3-d]pyrimidine core:

  • Formylation: Introduction of a formyl group (-CHO) at the C4 position of the pyrrolopyrimidine ring, most commonly via a Vilsmeier-Haack reaction.

  • Reduction: Subsequent reduction of the resulting 4-formyl intermediate to the desired primary alcohol.

While seemingly straightforward, this synthesis is fraught with potential challenges, including poor regioselectivity, incomplete reactions, and purification difficulties. This guide will provide detailed insights into overcoming these hurdles.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[1][2] However, its application to the 7H-pyrrolo[2,3-d]pyrimidine system requires careful control of reaction conditions to ensure success.

Question: My Vilsmeier-Haack reaction on 7H-pyrrolo[2,3-d]pyrimidine is giving a very low yield of the desired 4-formyl product. What could be the issue?

Answer: Low yields in the Vilsmeier-Haack formylation of 7H-pyrrolo[2,3-d]pyrimidine can stem from several factors. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a moderately reactive electrophile, and the pyrrolopyrimidine ring system has multiple potential sites for electrophilic attack.

Possible Causes and Solutions:

  • Incomplete Formation of the Vilsmeier Reagent:

    • Cause: Impure or wet reagents can quench the highly reactive Vilsmeier reagent.

    • Solution: Ensure that both POCl₃ and DMF are of high purity and anhydrous. Freshly distilled POCl₃ and anhydrous DMF are recommended. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction temperature is critical for both the formation of the Vilsmeier reagent and the subsequent formylation. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to the formation of side products and decomposition.

    • Solution: The Vilsmeier reagent is typically formed at 0 °C. After the addition of the 7H-pyrrolo[2,3-d]pyrimidine, the reaction temperature is often slowly raised. A systematic temperature screen (e.g., 0 °C, room temperature, 40 °C, 60 °C) in small-scale trial reactions can help identify the optimal temperature for your specific setup.

  • Incorrect Stoichiometry:

    • Cause: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

    • Solution: Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is used. It is crucial to accurately determine the concentration of your reagents.

  • N7-Protection Strategy:

    • Cause: The NH proton of the pyrrole ring is acidic and can be deprotonated under the reaction conditions, potentially leading to side reactions.

    • Solution: While the Vilsmeier-Haack reaction can often be performed on the unprotected heterocycle, in cases of low yield, considering an N7-protecting group can be beneficial. A simple and effective protecting group is the pivaloyloxymethyl (POM) group, which can be introduced by reacting the starting material with pivaloyloxymethyl chloride (POM-Cl).[3]

Question: I am observing multiple formylated products in my reaction mixture, suggesting a lack of regioselectivity. How can I favor formylation at the C4 position?

Answer: The 7H-pyrrolo[2,3-d]pyrimidine ring system has several positions susceptible to electrophilic attack. While the C4 position is electronically favored for formylation, reaction conditions can influence the regiochemical outcome.

Strategies to Enhance C4-Selectivity:

  • Careful Control of Reaction Temperature: As mentioned previously, temperature can play a significant role in regioselectivity. Lower temperatures generally favor the thermodynamically more stable product, which is often the desired C4-isomer.

  • Choice of Solvent: While DMF is a reactant, the choice of an additional co-solvent can sometimes influence the reaction's selectivity. However, for the Vilsmeier-Haack reaction, DMF is the standard.

  • N7-Protecting Group: The presence of a bulky protecting group at the N7 position can sterically hinder attack at the adjacent C6 position, thereby favoring formylation at the more accessible C4 and C5 positions.

B. Reduction of the 4-Formyl Group

The reduction of the 4-formyl group to the corresponding alcohol is the final step in the synthesis. The choice of reducing agent and reaction conditions is crucial to avoid over-reduction or side reactions.

Question: The reduction of my 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is not going to completion, or I am getting a low yield of the desired alcohol. What should I consider?

Answer: Low yields in the reduction step can be due to several factors, including the choice of reducing agent, reaction conditions, and the stability of the product.

Recommended Reducing Agents and Conditions:

Reducing AgentSolventTemperatureKey Considerations
Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH)0 °C to room temperatureA mild and selective reagent for reducing aldehydes in the presence of many other functional groups. This is the most commonly recommended reagent for this transformation.
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF) or Diethyl ether (Et₂O)0 °C to room temperatureA much stronger reducing agent. While effective, it is less chemoselective and may reduce other functional groups if present. It also requires a more rigorous workup.

Troubleshooting Low Yields:

  • Purity of the Starting Aldehyde: Impurities in the 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde can inhibit the reduction reaction. Ensure the aldehyde is of high purity before proceeding.

  • Insufficient Reducing Agent: Use a slight excess of the reducing agent (typically 1.1 to 1.5 equivalents) to ensure complete conversion.

  • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish at 0 °C, allowing it to warm to room temperature may be necessary.

  • Workup Procedure: The workup is critical for isolating the final product. After the reaction is complete, it is typically quenched with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is then extracted with an organic solvent. Ensure the pH is adjusted appropriately to ensure the product is in its neutral form for efficient extraction.

Question: I am observing unexpected side products in my reduction reaction. What are the likely side reactions and how can I avoid them?

Answer: Side reactions in the reduction of heterocyclic aldehydes can lead to a complex product mixture.

Common Side Products and Prevention Strategies:

  • Over-reduction:

    • Cause: Using a reducing agent that is too strong (like LiAlH₄) or harsh reaction conditions can lead to the reduction of the pyrimidine ring.

    • Prevention: Use a milder reducing agent like NaBH₄. Maintain a low reaction temperature and monitor the reaction closely to avoid prolonged reaction times.

  • Hydrodeformylation (Loss of the -CHO group):

    • Cause: Under certain conditions, particularly with more aggressive reducing agents or in the presence of certain metal catalysts, the formyl group can be completely removed.

    • Prevention: Stick with mild reducing agents like NaBH₄.

  • Dimerization or Polymerization:

    • Cause: The product alcohol, being a polar molecule, can sometimes undergo self-condensation or polymerization, especially under acidic or basic conditions during workup.

    • Prevention: Maintain a neutral pH during the workup and extraction. Avoid prolonged exposure to strong acids or bases.

III. Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the synthesis of this compound?

A1: While the synthesis can sometimes be achieved without a protecting group, using one can improve yields and simplify purification. The pivaloyloxymethyl (POM) group is a good choice as it is stable to the Vilsmeier-Haack conditions and can be readily removed.[3] Another common protecting group for the pyrrole nitrogen is the (trimethylsilyl)ethoxymethyl (SEM) group.

Q2: What is a typical workup procedure for the Vilsmeier-Haack reaction?

A2: After the reaction is complete, the mixture is typically poured onto crushed ice and then neutralized with an aqueous base, such as sodium hydroxide or sodium bicarbonate, to a pH of 7-8. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Q3: How can I purify the final product, this compound?

A3: this compound is a polar molecule. Purification is typically achieved by column chromatography on silica gel . A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of dichloromethane (DCM) to DCM/methanol (e.g., 95:5 or 90:10) can be used. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method if the product is a solid.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly based on the solvent used for analysis, you can expect the following characteristic signals:

  • ¹H NMR: A singlet for the C2-H of the pyrimidine ring, a singlet for the C6-H of the pyrrole ring, a signal for the methylene protons of the -CH₂OH group, and a broad singlet for the pyrrole N-H.

  • ¹³C NMR: Signals corresponding to the carbons of the pyrrolopyrimidine core and a signal for the methylene carbon of the -CH₂OH group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several reagents used in this synthesis require careful handling:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄): These are flammable solids and react with water to produce flammable hydrogen gas. They should be handled with care, away from ignition sources, and reactions should be quenched carefully.

IV. Experimental Protocols & Visualizations

Detailed Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Vilsmeier-Haack Formylation of 7H-Pyrrolo[2,3-d]pyrimidine

  • To a stirred solution of anhydrous dimethylformamide (DMF, 3 equivalents) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Dissolve the purified 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde (1 equivalent) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete conversion.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start 7H-Pyrrolo[2,3-d]pyrimidine Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Start->Vilsmeier Step 1 Aldehyde 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde Vilsmeier->Aldehyde Reduction Reduction (NaBH4, MeOH) Aldehyde->Reduction Step 2 Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Vilsmeier Start Low Yield in Vilsmeier-Haack Cause1 Impure/Wet Reagents? Start->Cause1 Cause2 Suboptimal Temperature? Start->Cause2 Cause3 Incorrect Stoichiometry? Start->Cause3 Cause4 Side Reactions at N7? Start->Cause4 Solution1 Use anhydrous reagents under inert atmosphere. Cause1->Solution1 Solution2 Perform temperature screen (0°C to 60°C). Cause2->Solution2 Solution3 Use slight excess of Vilsmeier reagent. Cause3->Solution3 Solution4 Consider N7-protection (e.g., POM group). Cause4->Solution4

Caption: Troubleshooting low yield in the Vilsmeier-Haack formylation step.

V. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Overcoming solubility issues of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the solubility challenges associated with this compound. As a member of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) class, this scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. However, like many heterocyclic kinase inhibitors, it often exhibits poor aqueous solubility, which can be a significant hurdle in experimental assays.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Understanding the Challenge: Why is Solubility an Issue?

This compound, in its solid state, is a crystalline substance. The planar nature of the pyrrolopyrimidine core allows for efficient crystal lattice packing, which requires significant energy to overcome for the molecule to dissolve. Many small molecule kinase inhibitors are lipophilic compounds that are either neutral or weakly basic, leading to very poor solubility in aqueous media.[1][2] This low solubility can hinder absorption in biological systems and cause precipitation in in-vitro assays, leading to inconsistent and unreliable results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of this compound.

Q1: What is the recommended first-line solvent for dissolving this compound?

A1: The universally recommended starting solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast range of organic molecules, including heterocyclic compounds like pyrrolopyrimidines. The general guidance for related compounds, such as Pyrrolo[2,3-d]pyrimidin-4-ol and other derivatives, points to solubility in DMSO.[3][4]

Initial Protocol:

  • Prepare a stock solution at a high concentration (e.g., 10-20 mM) in 100% DMSO.

  • Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) or brief sonication.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

A2: This is a classic and very common problem known as "precipitation upon dilution." It occurs because as you introduce the DMSO stock into an aqueous environment, the DMSO concentration plummets, and the compound's concentration now exceeds its thermodynamic solubility limit in the final aqueous solution.

Immediate Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and almost always under 1% (v/v). Higher concentrations can be toxic to cells and interfere with biological assays.

  • Lower the Final Compound Concentration: You may be attempting to work at a concentration that is simply too high for the compound's aqueous solubility. Try a lower final concentration.

  • Improve Mixing: When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion. This can sometimes prevent localized high concentrations that initiate precipitation.

The diagram below illustrates the decision-making process when encountering precipitation.

References

Technical Support Center: Purification of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important heterocyclic compound and its analogs. Our goal is to empower you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective techniques for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. For complex mixtures or to separate closely related byproducts, column chromatography is generally the preferred initial step.[1][2][3] Recrystallization is an excellent subsequent step for achieving high crystalline purity, particularly if a suitable solvent system can be identified.[4][5]

Q2: I'm observing significant streaking of my compound on the TLC plate during method development for column chromatography. What could be the cause and how can I resolve it?

A2: Streaking on a TLC plate is a common issue when dealing with polar, nitrogen-containing heterocyclic compounds like this compound. This phenomenon is often attributed to strong interactions with the acidic silanol groups on the silica gel surface, leading to poor elution behavior.

To mitigate this, you can try the following:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution, into your eluent system can help to neutralize the acidic sites on the silica gel, resulting in sharper bands. A typical starting concentration would be 0.1-1% of the total eluent volume.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for polar, basic compounds.[6]

Q3: What are some suitable solvent systems for the recrystallization of this compound?

A3: Based on literature and the physicochemical properties of the compound, suitable solvents for recrystallization would be polar protic solvents. Methanol and ethanol are commonly reported for the recrystallization of related pyrrolo[2,3-d]pyrimidine derivatives.[4][5] A mixed solvent system, such as methanol/water or ethanol/water, can also be effective. The ideal solvent system should fully dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling with minimal loss of product in the mother liquor.

Q4: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?

A4: While specific stability data for this compound is not extensively published, related pyrrolopyrimidine structures can be sensitive to light, air, and moisture. For long-term storage, it is advisable to keep the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is often a good starting point).

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Low Recovery from Silica Gel Column Chromatography

Symptoms:

  • The desired product is not eluting from the column, even with a highly polar eluent.

  • A significant amount of colored material remains at the top of the column after elution.

  • The overall yield after chromatography is significantly lower than expected.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Irreversible Adsorption The polar functional groups (hydroxyl and pyrrole N-H) of the molecule are strongly and potentially irreversibly binding to the acidic silica gel.1. Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase.[6] 3. Pre-adsorption: Instead of loading the crude material directly onto the column, pre-adsorb it onto a small amount of silica gel or Celite® before loading.
Incomplete Elution The eluent system is not polar enough to effectively move the compound down the column.Gradually increase the polarity of your eluent system. For example, if you are using a dichloromethane/methanol gradient, increase the percentage of methanol.
Product Degradation on Column The acidic nature of the silica gel may be causing the degradation of your compound over the extended time of the chromatography run.1. Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred). 2. Neutralize the silica gel as described above.
Issue 2: Co-elution of Impurities during Column Chromatography

Symptoms:

  • TLC analysis of the collected fractions shows the presence of impurities with a similar Rf value to the desired product.

  • NMR analysis of the "purified" product reveals persistent impurity peaks.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Inadequate Solvent System The chosen eluent does not provide sufficient resolution between the product and the impurity.1. Systematic Solvent Screening: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, acetone). 2. Isocratic vs. Gradient Elution: If using an isocratic system, switch to a shallow gradient elution to improve separation.
Formation of Regioisomers The synthesis may have produced regioisomers (e.g., N7 vs. N9 alkylation in derivatives) which can have very similar polarities.[7]1. High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC may be necessary. 2. Derivative Formation: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by removal of the protecting/derivatizing group.
Issue 3: Poor Crystal Formation or "Oiling Out" during Recrystallization

Symptoms:

  • Upon cooling the recrystallization solution, the compound separates as an oil rather than a solid.

  • The solution becomes cloudy, but no distinct crystals form.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Supersaturation The solution is too concentrated, or the cooling rate is too fast, preventing the orderly arrangement of molecules into a crystal lattice.1. Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound. 3. Dilution: Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly.
Presence of Impurities Impurities can disrupt the crystal lattice formation.1. Pre-purification: Perform a preliminary purification step, such as column chromatography, before recrystallization. 2. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter before cooling.[6]
Inappropriate Solvent The boiling point of the solvent may be too high, or the compound's solubility profile in the chosen solvent is not ideal for crystallization.1. Solvent Screening: Test a range of solvents and solvent mixtures on a small scale to find the optimal system. 2. Two-Solvent System: Dissolve the compound in a good solvent at an elevated temperature, and then add a poor solvent dropwise until the solution becomes slightly turbid. Allow to cool slowly.

Experimental Protocols & Data

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol or DMF).

    • Adsorb this solution onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial non-polar solvent.

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increasing the percentage of methanol in dichloromethane).

    • Collect fractions and monitor the elution of the product by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Typical Eluent Systems for Pyrrolo[2,3-d]pyrimidines
Compound TypeStationary PhaseEluent SystemReference
N-substituted pyrrolo[2,3-d]pyrimidin-4-aminesSilica GelAcetone/Dichloromethane (1:1)[1]
N-substituted pyrrolo[2,3-d]pyrimidin-4-aminesSilica GelEthyl Acetate/n-pentane (8:2)[1]
6-Aryl-pyrrolo[2,3-d]pyrimidin-4-aminesSilica GelDichloromethane/Methanol (9:1)[2]

Visualizing the Purification Workflow

General Purification Workflow

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Col_Chrom Column Chromatography TLC->Col_Chrom Identify suitable eluent Purity_Check Purity Check (NMR, HPLC, MS) Col_Chrom->Purity_Check Recrystal Recrystallization Recrystal->Purity_Check Pure_Product Pure Product Purity_Check->Recrystal If further purification needed Purity_Check->Pure_Product Purity > 95%

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Low Recovery in Chromatography

Low_Recovery_Troubleshooting Start Low Recovery from Column Check_Polarity Is eluent polarity sufficient? Start->Check_Polarity Increase_Polarity Increase eluent polarity Check_Polarity->Increase_Polarity No Check_Streaking Is there streaking on TLC? Check_Polarity->Check_Streaking Yes Success Improved Recovery Increase_Polarity->Success Add_Base Add base (e.g., TEA) to eluent Check_Streaking->Add_Base Yes Change_Stationary_Phase Switch to Alumina Check_Streaking->Change_Stationary_Phase No / Persists Add_Base->Success Change_Stationary_Phase->Success

Caption: Decision tree for troubleshooting low recovery during column chromatography.

References

Technical Support Center: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol and its key intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights to enhance your experimental success, focusing on the causality behind each step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low to No Yield of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate

Question: My TLC analysis of the reaction mixture after chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one with POCl₃ shows complete consumption of the starting material. However, after the aqueous workup, I primarily isolate the starting material again. What is happening?

Answer: This is a classic and frequently encountered problem. The issue is the hydrolysis of your desired 4-chloro product back to the starting 4-one during the aqueous workup.[1] The C4 position of the 7H-pyrrolo[2,3-d]pyrimidine core is highly electrophilic, making the chloro-substituent an excellent leaving group that is very susceptible to nucleophilic attack by water, especially under acidic or strongly basic conditions.[1][2]

The workup procedure, particularly the quenching of excess phosphorus oxychloride (POCl₃), is the most critical step to control. POCl₃ reacts violently with water in a highly exothermic reaction, generating phosphoric acid and HCl, which creates a harsh, acidic environment perfect for hydrolysis.

Table 1: Comparison of Workup Procedures for POCl₃ Reactions

MethodProcedureAdvantagesDisadvantages
Standard Quench Pouring the reaction mixture onto ice/water.Fast.Highly exothermic, creates localized hot spots, generates strong acid, high risk of product hydrolysis.
Reverse Quench Slowly adding ice/water to the cooled reaction mixture.Better temperature control than standard quench.Still highly exothermic and generates strong acid.
Optimized Protocol 1. Remove excess POCl₃ via vacuum distillation. 2. Cool the residue. 3. Slowly pour the cooled residue onto a slurry of crushed ice and a weak base (e.g., NaHCO₃).Minimizes exothermicity, neutralizes acid in situ, significantly reduces hydrolysis risk.[1]Requires an extra distillation step.
  • Removal of Excess POCl₃: After the reaction is complete (monitored by TLC/LCMS), cool the reaction mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure.[1] This step is crucial as it removes the main source of the violent exothermic reaction.

  • Careful Quenching: Cool the remaining reaction mixture (a viscous oil or solid) in an ice bath. In a separate flask, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution.

  • Slow Addition: Slowly and carefully transfer the cooled reaction mixture into the ice/bicarbonate slurry via a pipette or by cannula. Ensure the temperature of the quenching mixture does not rise above 10 °C.

  • pH Adjustment: Monitor the pH of the aqueous mixture. It should remain neutral or slightly basic (pH 7-8).[1] Avoid strong bases like NaOH, as they can also promote hydrolysis.[1]

  • Extraction: Once the quench is complete and the pH is stable, extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Final Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Issue 2: Unintended N7-Alkylation or N7-Protection Issues

Question: During the synthesis of my target molecule, I am observing a significant byproduct that appears to be alkylated at the N7 position of the pyrrole ring. How can I prevent this?

Answer: The pyrrole nitrogen (N7) in the 7H-pyrrolo[2,3-d]pyrimidine scaffold is nucleophilic and can compete with other nucleophiles in your reaction, leading to undesired N7-alkylation or arylation.[3] The choice of base and reaction conditions is critical to control the regioselectivity. In many synthetic routes, this position is intentionally protected to avoid such side reactions.[4]

  • Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) will deprotonate the N7 position, creating a highly nucleophilic anion that readily reacts. If N7-alkylation is not desired, using a weaker base (e.g., K₂CO₃) or a hindered organic base (e.g., DIPEA) can sometimes favor reaction at other sites, though this is highly substrate-dependent.[5]

  • Protecting Groups: The most reliable method to prevent N7 side reactions is to protect the nitrogen atom. The choice of protecting group is critical and depends on its stability to downstream reaction conditions.

Table 2: Common N7-Protecting Groups for Pyrrolo[2,3-d]pyrimidines

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsKey Considerations
Tosyl TsTsCl, base (e.g., NaH, K₂CO₃)Strong base (e.g., aq. KOH, NaOH)Very stable, but requires harsh removal conditions that may not be compatible with other functional groups.[6]
(Trimethylsilyl)ethoxymethyl SEMSEMCl, base (e.g., NaH)Fluoride source (e.g., TBAF) or acid (e.g., TFA)Stable to many conditions, removed under relatively mild protocols.[7]
Pivaloyloxymethyl POMPOM-Cl, baseMild basic conditionsOften used when other protecting groups are unsuitable.[4]

N7_Protection_Workflow Start 7H-Pyrrolo[2,3-d]pyrimidine Intermediate Protect Add Protecting Group (e.g., SEM-Cl, NaH, THF) Start->Protect Reaction Perform Subsequent Reaction(s) (e.g., Chlorination, Coupling) Protect->Reaction Deprotect Remove Protecting Group (e.g., TBAF) Reaction->Deprotect Final Desired N7-Unsubstituted Product Deprotect->Final

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the this compound core?

A1: A convergent and reliable strategy involves the synthesis of a C4-functionalized intermediate, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. The final step is typically a reduction of the aldehyde to the primary alcohol.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Final Step A 7H-Pyrrolo[2,3-d]pyrimidin-4-one B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B POCl₃, DIPEA C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine- 5-carbaldehyde B->C Vilsmeier-Haack (POCl₃, DMF) D This compound C->D Reduction (e.g., NaBH₄)

This route leverages the versatile 4-chloro intermediate.[2][8] The aldehyde at C5 can be introduced via a Vilsmeier-Haack reaction on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Subsequent reduction with a mild reducing agent like sodium borohydride (NaBH₄) would yield the target methanol derivative, though this specific sequence is a representative example.

Q2: My reduction of the C4-aldehyde/ester is sluggish or results in decomposition. What should I consider?

A2: The electronic nature of the pyrrolo[2,3-d]pyrimidine ring system can influence the reactivity of substituents.

  • Choice of Reducing Agent: For aldehydes and esters, NaBH₄ is a good starting point. If it is too slow, a stronger reagent like lithium aluminum hydride (LAH) could be used, but requires strictly anhydrous conditions and may reduce other functional groups.

  • Solvent: Ensure your starting material is fully dissolved. A mixture of solvents like THF/Methanol might be necessary.

  • Temperature: Reductions are often run at 0 °C to control reactivity and minimize side reactions. If the reaction is slow, allowing it to warm to room temperature may be necessary.

  • Decomposition: The 7-deazapurine core can be unstable under very harsh conditions (e.g., strong acid or base, high temperatures).[9] If you observe decomposition, consider milder reducing agents (e.g., DIBAL-H for esters) and ensure the reaction and workup are performed at low temperatures.

Q3: Are there any specific analytical challenges when monitoring these reactions?

A3: Yes, the polarity and UV activity of these compounds are key considerations.

  • TLC Analysis: Pyrrolo[2,3-d]pyrimidine derivatives are typically UV-active, making them easy to visualize on TLC plates with a UV lamp (254 nm). The N-H group on the pyrrole ring can cause streaking on silica gel. Adding a small amount of acid (acetic acid) or base (triethylamine) to the eluent can often improve the spot shape.

  • Solubility: The starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one, has poor solubility in many common organic solvents, whereas the 4-chloro product is generally more soluble.[2] This can sometimes be used to your advantage during purification. For NMR, DMSO-d₆ is often a good solvent for these heterocyclic compounds.

References

Stability of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions regarding the handling and stability of this compound. As a key intermediate in medicinal chemistry, understanding its stability profile is critical for the integrity and reproducibility of your experimental results.

Introduction to this compound

This compound, also known as 7-deazapurine-4-methanol, is a heterocyclic compound featuring a pyrrolopyrimidine core. This scaffold is of significant interest in drug discovery due to its presence in various kinase inhibitors and other biologically active molecules.[1][2][3][4] The primary alcohol moiety attached to the pyrimidine ring presents a potential site for metabolic activity and chemical degradation, making a thorough understanding of its stability essential.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns are:

  • Oxidation: The benzylic alcohol is a potential "metabolic soft spot" and can be susceptible to oxidation, which could convert the methanol group to an aldehyde or carboxylic acid.[5] This can be catalyzed by air (auto-oxidation), trace metals, or light.

  • pH-Dependent Degradation: The pyrrolo[2,3-d]pyrimidine core contains several nitrogen atoms that can be protonated or deprotonated depending on the pH. Extreme pH conditions (both acidic and basic) can catalyze hydrolysis or other rearrangements of the heterocyclic ring system.[6][7] The stability of nitrogen-containing heterocycles is often highly pH-dependent.[8]

  • Solubility-Related Instability: Like many compounds in this class, this compound may exhibit limited solubility in aqueous solutions.[5][9][10] Undissolved material can lead to inaccurate concentration measurements and may degrade differently than the solubilized compound. Precipitation upon storage can also be a significant issue.

  • Photostability: Aromatic heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.

Q2: In which common laboratory solvents should I dissolve and store this compound?

A2: For short-term storage and preparation of stock solutions, the following solvents are generally recommended. However, empirical validation is crucial.

SolventRecommendation & RationalePotential Issues
DMSO Primary choice for stock solutions. It is a versatile aprotic solvent that can solubilize a wide range of organic molecules. A related compound showed slight solubility in DMSO.[9]DMSO is hygroscopic and can absorb water, which might facilitate hydrolysis over long-term storage. It is also known to oxidize some compounds. Store stocks at -20°C or -80°C.
Methanol / Ethanol Good for intermediate dilutions and some analytical techniques. These are polar protic solvents. A related compound was slightly soluble in methanol.[9]The benzylic alcohol could potentially undergo transesterification if acidic impurities are present, though this is a minor concern. Evaporation can concentrate the sample.
Acetonitrile (ACN) Suitable for analytical methods (e.g., HPLC, LC-MS). It is a polar aprotic solvent compatible with most reversed-phase chromatography.May have lower solubilizing power than DMSO for this compound.
Aqueous Buffers Use with caution and only for immediate experimental use. Solubility is expected to be low. The pH of the buffer will critically impact stability.[6][7]Risk of precipitation and pH-catalyzed degradation. Avoid long-term storage in aqueous solutions.

Recommendation: Prepare a high-concentration stock solution in anhydrous DMSO. For aqueous experimental buffers, perform a spike-and-recovery experiment to ensure the compound remains in solution at the final concentration.

Q3: My compound seems to be degrading in my aqueous assay buffer. How can I troubleshoot this?

A3: Degradation in aqueous buffers is a common issue. Follow this troubleshooting workflow:

G A Problem: Degradation in Aqueous Buffer B Check pH of Buffer Is it neutral (6.5-7.5)? A->B C Adjust pH to be slightly acidic (e.g., pH 4-6), if compatible with assay. B->C No (pH is high/low) D Is the compound fully dissolved? Visually inspect for precipitate. Run a filtered vs. unfiltered sample. B->D Yes C->D K Solution Found C->K E Decrease final concentration. Increase DMSO percentage (if tolerated by assay). D->E No (Precipitate observed) F Is the buffer freshly prepared? Old buffers can have microbial growth or altered pH. D->F Yes E->F E->K G Prepare fresh buffer. Filter sterilize. F->G No H Minimize exposure to light and air. Use amber vials, degas buffer, add antioxidants (e.g., DTT, TCEP) if compatible. F->H Yes G->H G->K I Degradation Persists H->I J Conduct a time-course stability study in the buffer to determine the degradation rate. I->J J->K

Caption: Troubleshooting workflow for aqueous buffer instability.

Explanation of Steps:

  • Verify pH: The stability of heterocyclic compounds is often optimal in a slightly acidic to neutral pH range.[8][11] Extreme pH can accelerate degradation.

  • Ensure Solubility: What appears as degradation might be precipitation. Centrifuge your sample and analyze the supernatant to confirm the concentration.

  • Use Fresh Buffers: Buffers can change pH over time or become contaminated.

  • Control Environment: Protect the solution from light and oxygen, which can promote photolytic and oxidative degradation.

Experimental Protocols for Stability Assessment

Protocol 1: Preliminary Solubility Assessment

This protocol provides a quick way to estimate the solubility of this compound in various solvents.

Methodology:

  • Weigh 1 mg of the compound into separate 1.5 mL microfuge tubes for each solvent to be tested (e.g., Water, PBS pH 7.4, DMSO, Methanol, Acetonitrile).

  • Add the solvent in aliquots (e.g., 50 µL).

  • After each addition, vortex the tube for 30 seconds and sonicate for 2 minutes.

  • Visually inspect for undissolved solid against a dark background.

  • Continue adding solvent until the solid is completely dissolved.

  • Calculate the approximate solubility (mg/mL).

Protocol 2: Short-Term Stability in Different Solvents

This experiment assesses the stability of the compound in solution over a typical experimental timeframe (e.g., 24-48 hours).

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis by HPLC-UV A Prepare 1 mg/mL solutions in DMSO, MeOH, ACN, and Aqueous Buffer (pH 7.4) B Aliquot into amber HPLC vials A->B C Store aliquots at: - Room Temperature (RT) - 4°C B->C D Inject T=0 sample immediately C->D E Inject samples at T=4h, 8h, 24h, 48h F Analyze Data E->F G Compare peak area of parent compound relative to T=0. Look for new impurity peaks. F->G

Caption: Workflow for short-term stability assessment.

HPLC-UV Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm and 280 nm (or scan for λmax)

  • Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >5% is typically considered significant.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and identify potential degradation products. This involves exposing the compound to harsh conditions.

Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Solution (in ACN/Water) exposed to ICH-compliant light source (e.g., >1.2 million lux hours and >200 W h/m²).

Methodology:

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Add the stress agent (HCl, NaOH, or H₂O₂). For thermal stress, use the solid compound.

  • Incubate for the specified time. At various time points (e.g., 2, 8, 24 hours), take an aliquot.

  • Neutralize the acidic/basic samples before injection.

  • Analyze all samples by LC-MS to determine the percentage of parent compound remaining and to identify the mass of any major degradation products.

Summary of Potential Degradation Pathways

Based on the structure and related literature, the following degradation pathways are plausible.

G A This compound (Parent Compound) B Oxidation (e.g., H₂O₂, Air) A->B C Acid/Base Hydrolysis A->C D Photolysis (UV/Vis Light) A->D E Degradation Product 1: 4-Formyl-7H-pyrrolo[2,3-d]pyrimidine (Aldehyde) B->E G Degradation Product 3: Ring-Opened Species C->G H Degradation Product 4: Photodimers or Isomers D->H F Degradation Product 2: 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (Carboxylic Acid) E->F Further Oxidation

Caption: Plausible degradation pathways for the title compound.

This technical guide provides a framework for assessing and troubleshooting the stability of this compound. Always remember that empirical testing under your specific experimental conditions is the ultimate determinant of stability. Should you encounter issues not covered in this guide, please document your conditions meticulously for further investigation.

References

Technical Support Center: Troubleshooting Assays with 7H-Pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7H-Pyrrolo[2,3-d]pyrimidine-based compounds, such as 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol. This guide is designed to provide in-depth troubleshooting assistance for unexpected results in common biochemical and cell-based assays. The 7H-Pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, is a privileged structure in drug discovery, frequently employed in the development of kinase inhibitors.[1][2] As such, the advice herein is grounded in the extensive experience with this class of molecules in targeting various protein kinases.

While this compound serves as a foundational structure, this guide addresses challenges applicable to a broader range of its more complex derivatives investigated as inhibitors of kinases like VEGFR-2, FAK, PAK4, and Akt.[1][3][4][5]

Troubleshooting Guides

Scenario 1: Inconsistent or No Inhibition in Biochemical Kinase Assays

You're performing an in vitro kinase assay with a purified kinase and a 7H-Pyrrolo[2,3-d]pyrimidine derivative, but the IC50 values are highly variable, or you observe weaker than expected inhibition.

Answer: This is a frequent challenge that can often be resolved by systematically evaluating the integrity of your compound and the specific conditions of your assay. The primary areas to investigate are compound solubility, ATP concentration, and enzyme activity.

Troubleshooting Workflow: Biochemical Kinase Assays

start Unexpected Kinase Assay Results solubility 1. Verify Compound Solubility start->solubility atp_conc 2. Check ATP Concentration solubility->atp_conc If soluble sub_solubility Precipitation in buffer? Perform solubility test. solubility->sub_solubility enzyme_activity 3. Confirm Enzyme Activity atp_conc->enzyme_activity If ATP is optimal sub_atp Is [ATP] near Km? High [ATP] will compete with inhibitor. atp_conc->sub_atp compound_integrity 4. Assess Compound Integrity enzyme_activity->compound_integrity If enzyme is active sub_enzyme Is enzyme batch consistent? Run positive control inhibitor. enzyme_activity->sub_enzyme resolution Consistent Results compound_integrity->resolution If compound is stable sub_integrity Proper storage? Avoid freeze-thaw cycles. compound_integrity->sub_integrity

Caption: Troubleshooting workflow for biochemical kinase assays.

Step-by-Step Investigation:

  • Verify Compound Solubility: Poor aqueous solubility is a common culprit for underperforming inhibitors.[6][7]

    • Causality: If the compound precipitates in your aqueous assay buffer, its effective concentration will be significantly lower than the nominal concentration, leading to an artificially high IC50.

    • Protocol:

      • Prepare your highest concentration of the compound in the final assay buffer.

      • Incubate under the same conditions as your assay.

      • Visually inspect for turbidity or precipitate against a dark background. A light scattering measurement can provide a more quantitative assessment.

    • Solution: If solubility is an issue, consider increasing the final DMSO concentration (typically not exceeding 1%, and ensuring it doesn't affect enzyme activity) or adding a surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%).

  • Optimize ATP Concentration: For ATP-competitive inhibitors, which many 7H-pyrrolo[2,3-d]pyrimidine derivatives are, the apparent IC50 is highly dependent on the ATP concentration.

    • Causality: The inhibitor and ATP are in direct competition for the kinase's active site. High concentrations of ATP will outcompete the inhibitor, leading to a higher apparent IC50.

    • Protocol:

      • Determine the Michaelis constant (Km) of your kinase for ATP under your assay conditions.

      • Run your kinase inhibition assay with an ATP concentration at or near the Km value. This ensures the assay is sensitive to competitive inhibitors.

    • Data Interpretation: The table below illustrates how varying ATP concentrations can impact the apparent IC50 of a competitive inhibitor.

ATP ConcentrationApparent IC50Rationale
High ([ATP] >> Km) High (weaker potency)Excess ATP outcompetes the inhibitor.
Optimal ([ATP] ≈ Km) Lower (higher potency)Balanced competition allows for sensitive detection of inhibition.
Low ([ATP] << Km) LowestMay not reflect physiological conditions and can be depleted during the assay.
  • Confirm Enzyme Activity and Stability: The activity of your purified kinase can vary between batches and may decrease with storage.

    • Causality: Reduced enzyme activity will lead to a weaker signal and can affect the inhibitor's apparent potency.

    • Protocol:

      • Always include a known, potent inhibitor of your target kinase as a positive control in every experiment.

      • Qualify new batches of the enzyme by running a standard control inhibitor to ensure consistent activity.

      • Ensure proper storage of the enzyme, typically at -80°C in aliquots to avoid repeated freeze-thaw cycles.

Scenario 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Your 7H-pyrrolo[2,3-d]pyrimidine compound is potent in a biochemical kinase assay but shows significantly weaker activity or no effect in a cell-based assay (e.g., cell viability or proliferation).

Answer: This is a common and complex issue that often arises during the transition from in vitro to cellular models. The discrepancy can be due to several factors, including cell permeability, compound stability in culture media, efflux by cellular transporters, or the specific signaling context of the cell line.

Troubleshooting Workflow: Biochemical vs. Cell-Based Assays

start Potent in Biochemical Assay, Weak in Cell-Based Assay permeability 1. Assess Cell Permeability start->permeability stability 2. Check Compound Stability permeability->stability If permeable sub_permeability Is the compound getting into the cells? Consider efflux pumps. permeability->sub_permeability target_engagement 3. Confirm Target Engagement stability->target_engagement If stable sub_stability Is it stable in culture media? Incubate and re-test. stability->sub_stability cell_context 4. Evaluate Cellular Context target_engagement->cell_context If target is engaged sub_target Is the target expressed and active? Western blot for p-substrate. target_engagement->sub_target resolution Biologically Relevant Results cell_context->resolution If context is appropriate sub_context Is the pathway critical in this cell line? Consider alternative pathways. cell_context->sub_context

Caption: Troubleshooting discrepancies between assay types.

Step-by-Step Investigation:

  • Assess Compound Stability in Cell Culture Media:

    • Causality: Compounds can be unstable in the complex environment of cell culture media (containing serum, for example) and may degrade over the course of a multi-day experiment.

    • Protocol:

      • Incubate your compound in the complete cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

      • At each time point, analyze the medium using LC-MS to determine the concentration of the parent compound remaining.

  • Confirm On-Target Activity in Cells:

    • Causality: Even if the compound enters the cell, it may not be engaging its intended target. This could be due to low target expression or the target not being in an active conformation.

    • Protocol: Western Blotting for Target Inhibition

      • Select a cell line with known expression and activity of the target kinase.

      • Treat the cells with a dose-range of your compound for a short duration (e.g., 1-4 hours).

      • Lyse the cells and perform a Western blot to detect the phosphorylation of a direct downstream substrate of your target kinase. A decrease in the phosphorylated substrate indicates target engagement.[6]

  • Evaluate the Cell Line and Assay Endpoint:

    • Causality: The chosen cell line may not be dependent on the signaling pathway your inhibitor targets for survival or proliferation. Additionally, the assay endpoint itself can be misleading. For example, metabolic assays (like MTT or XTT) can be confounded by changes in cell size or metabolism that don't reflect a true inhibition of proliferation.[8]

    • Solution:

      • Choose a cell line where the target kinase is a known driver of proliferation.

      • Consider using a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation) to measure proliferation, as these are less prone to metabolic artifacts.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO has been stored at -20°C for a year. Is it still good?

While storage at -20°C is standard, the stability of a compound can vary. It is always best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] If you are getting unexpected results with an old stock, it is advisable to test it against a freshly prepared solution or a new batch of the compound.

Q2: What is a reasonable starting concentration range for a novel 7H-Pyrrolo[2,3-d]pyrimidine derivative in a cell-based assay?

For novel derivatives of this scaffold, IC50 values in biochemical assays can range from nanomolar to micromolar.[5][9] A good starting point for a cell-based assay is to test a wide concentration range, for example, from 10 nM to 100 µM using 10-fold serial dilutions. This broad range increases the likelihood of observing a dose-response.

Q3: Can the passage number of my cell line affect the results of my inhibitor assay?

Absolutely. High-passage number cell lines can undergo genetic drift, leading to changes in morphology, growth rates, and, importantly, sensitivity to inhibitors.[10] It is crucial to use cells within a consistent and low-passage number range for all experiments to ensure reproducibility.

Q4: I am observing cytotoxicity at high concentrations of my compound. How do I know if this is a specific on-target effect or general toxicity?

This is a critical question. To differentiate, you can:

  • Use a control compound: Test a structurally similar but inactive analog of your compound. If it does not show cytotoxicity, the effect of your active compound is more likely to be on-target.

  • Perform a target rescue experiment: If possible, overexpress your target kinase in the cells. If this rescues the cells from the cytotoxic effects of your inhibitor, it strongly suggests an on-target mechanism.

  • Assess off-target effects: Profile your compound against a panel of other kinases to identify potential off-target activities that could contribute to cytotoxicity. It's known that some pyrrolopyrimidine derivatives can have off-target effects.[3]

References

Technical Support Center: Enhancing the Potency of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol derivatives. This guide is designed to provide practical, field-proven insights to help you overcome common experimental challenges and enhance the potency of your compounds.

Section 1: Troubleshooting Guides

This section provides detailed troubleshooting for common synthetic hurdles encountered during the modification of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

Guide 1.1: Low Yield in Suzuki-Miyaura Cross-Coupling at the C4 Position

Scenario: You are attempting to introduce an aryl group at the C4 position of a 7-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine using a Suzuki-Miyaura coupling, but you are observing low to no product formation, and significant starting material remains.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is degrading.

    • Solution:

      • Ensure your palladium source and ligands are of high quality and stored under an inert atmosphere.

      • Consider using a pre-catalyst, such as XPhos Pd G2, which can be more robust and efficient.[1]

      • Degas your solvent and reaction mixture thoroughly with argon or nitrogen to prevent oxidation of the Pd(0) catalyst.

  • Poor Ligand Choice: The ligand may not be suitable for the specific electronic properties of your substrates.

    • Solution:

      • For electron-rich heteroaromatics, bulky and electron-rich phosphine ligands like XPhos or SPhos are often effective.

      • Experiment with different ligand-to-metal ratios. A 1:1 or 2:1 ratio is a good starting point.

  • Inappropriate Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent may not be optimal for solubility and reaction kinetics.

    • Solution:

      • Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. K₃PO₄ is often a good choice for heteroaromatic Suzuki couplings.

      • Ensure your base is finely powdered and anhydrous, as water content can affect the reaction.

      • Common solvent systems include dioxane/water, toluene/water, or DMF. Ensure your starting materials are soluble in the chosen solvent system at the reaction temperature.

  • Dehalogenation Side Reaction: A common side reaction is the reduction of the C-Cl bond to a C-H bond, leading to a dehalogenated byproduct.

    • Solution:

      • This is often promoted by palladium-hydride species. Minimize sources of hydride, such as alcohols or water, if possible, although some water is often necessary for the Suzuki reaction.

      • Switching from a chloro- leaving group to a bromo- or iodo- derivative on your pyrrolopyrimidine can sometimes alter the propensity for dehalogenation, though iodides are generally most prone to this side reaction.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1 equiv.), boronic acid (1.5 equiv.), and base (3 equiv.) in a flame-dried flask. add_catalyst Add Pd catalyst (e.g., Pd(dppf)Cl2, 0.1 equiv.) and ligand (if needed). start->add_catalyst add_solvent Add degassed solvent (e.g., dioxane/H2O 4:1). add_catalyst->add_solvent degas Degas mixture with Argon for 15 min. add_solvent->degas heat Heat to 90-100 °C under Argon. degas->heat monitor Monitor by TLC/LC-MS. heat->monitor cool Cool to RT, dilute with EtOAc. monitor->cool wash Wash with H2O and brine. cool->wash dry Dry over Na2SO4, filter, and concentrate. wash->dry purify Purify by column chromatography. dry->purify

Caption: Optimized Suzuki-Miyaura Coupling Workflow.

Guide 1.2: Unsuccessful Buchwald-Hartwig Amination

Scenario: You are attempting to introduce a primary or secondary amine at the C4 position of a 7-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a Buchwald-Hartwig amination, but the reaction is not proceeding.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inhibition: The nitrogen atoms in the pyrrolopyrimidine core or the amine nucleophile can coordinate to the palladium center and inhibit catalysis.

    • Solution:

      • Use bulky, electron-rich ligands like Josiphos or Buchwald's biaryl phosphine ligands, which can promote the desired reductive elimination.

      • Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%).

  • Base Incompatibility: The chosen base may be too weak or may be causing decomposition of your starting materials or product.

    • Solution:

      • Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.

      • If your substrate is base-sensitive, consider milder conditions with a weaker base like K₃PO₄ or Cs₂CO₃, but this may require a more active catalyst system.

  • Steric Hindrance: A bulky amine or significant substitution near the C4 position can hinder the reaction.

    • Solution:

      • Employ a less sterically demanding ligand.

      • Increase the reaction temperature, but monitor for decomposition.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I strategically introduce substituents to enhance the potency of my this compound derivatives as kinase inhibitors?

A1: Enhancing potency is a multifactorial challenge that involves optimizing interactions with the target kinase. Consider the following strategies:

  • Targeting the Hinge Region: The N1 and N7 atoms of the pyrrolo[2,3-d]pyrimidine scaffold can form crucial hydrogen bonds with the hinge region of many kinases, mimicking the adenine of ATP.[2] Modifications that enhance these interactions without disrupting the core binding are key.

  • Exploring the Ribose Pocket: The 4-position is often directed towards the solvent-exposed region or a ribose-binding pocket. Introducing substituents here that can form additional hydrogen bonds or hydrophobic interactions can significantly boost potency. For example, attaching a substituted aniline can be a fruitful strategy.[2]

  • Utilizing Halogenation: The introduction of halogen atoms (F, Cl, Br) on appended aryl rings can modulate the electronic properties and lead to favorable interactions within the active site, often increasing binding affinity.[3]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different positions of the scaffold and appended groups to build a clear SAR. For instance, studies have shown that for some kinases, substitution at the 5-position can be detrimental to activity, while modifications at the 6-position are better tolerated.[4][5]

Table 1: Example SAR Data for a Hypothetical Kinase Target

CompoundR1 (at C4)R2 (at C5)IC₅₀ (nM)
1a -OH-H540
1b -NH(4-fluorophenyl)-H25
1c -NH(4-fluorophenyl)-Br350
1d -NH(3-aminophenyl)-H15

Q2: I am having trouble with the solubility of my final compounds for biological assays. What can I do?

A2: Poor aqueous solubility is a common issue. Here are some approaches:

  • Introduce Polar Functional Groups: Incorporate polar groups like hydroxyls, amines, or short polyethylene glycol (PEG) chains into solvent-exposed regions of your molecule. For example, modifying a distal phenyl ring with a morpholine or piperazine group can improve solubility.

  • Salt Formation: If your compound has a basic nitrogen, forming a hydrochloride or other pharmaceutically acceptable salt can dramatically increase aqueous solubility.

  • Formulation Strategies: For in vitro assays, using co-solvents like DMSO is standard. However, ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the biological system. For in vivo studies, formulation with excipients like cyclodextrins or Cremophor EL may be necessary.

Q3: What are the best practices for protecting the N7-position of the pyrrolo[2,3-d]pyrimidine core?

A7: Protecting the N7-H is often necessary to prevent side reactions during functionalization of other parts of the molecule.

  • Common Protecting Groups:

    • SEM (2-(trimethylsilyl)ethoxymethyl): Often used and can be removed under acidic conditions (e.g., TBAF or HCl).

    • Boc (tert-butyloxycarbonyl): Can be installed with Boc₂O and removed with TFA. However, it may not be robust enough for all subsequent reaction conditions.

    • PMB (p-methoxybenzyl): Can be removed under oxidative conditions.

  • Troubleshooting Removal:

    • Incomplete Deprotection: If you experience incomplete removal of a SEM group with TBAF, ensure your TBAF is anhydrous. If using acidic conditions, you may need to gently heat the reaction or increase the concentration of the acid.

    • Substrate Decomposition: If your molecule is sensitive to the deprotection conditions, screen milder reagents or choose an alternative protecting group for your synthetic route that is orthogonal to your other planned reactions.

Signaling Pathway Visualization

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a common core for various kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway that is often targeted.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 7H-Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RTK

Caption: Generalized RTK signaling pathway targeted by inhibitors.

References

Technical Support Center: Enhancing the Bioavailability of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and formulation scientists dedicated to advancing novel therapeutics based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The focus of this document is to provide a comprehensive technical resource for troubleshooting and enhancing the oral bioavailability of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol and its derivatives. Poor bioavailability is a frequent hurdle in the development of heterocyclic compounds, often stemming from low aqueous solubility and/or inadequate permeability.[1] This guide offers a structured approach to identifying and overcoming these challenges through chemical modification and advanced formulation strategies.

I. Foundational Analysis: Understanding the Core Problem

Before embarking on extensive modification strategies, a thorough physicochemical characterization of your lead compound is paramount. This baseline data will inform the most logical and efficient path forward.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent in vitro activity but poor in vivo efficacy. What are the likely causes?

A1: This discrepancy is a classic indicator of poor oral bioavailability. The primary culprits are typically low aqueous solubility, which limits the dissolution of the compound in gastrointestinal fluids, and poor intestinal permeability.[2] Additionally, first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.[3] A preliminary assessment should involve determining the Biopharmaceutics Classification System (BCS) class of your compound to pinpoint the primary obstacle.[4]

Q2: What initial experiments should I conduct to characterize the bioavailability issues of my compound?

A2: A systematic approach is crucial. Begin with the following characterization studies:

  • Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

  • LogP/LogD: Assess the lipophilicity of your compound. An optimal LogP is generally between 1 and 3 for good oral absorption.

  • Permeability: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate intestinal permeability.

  • Metabolic Stability: Incubate your compound with liver microsomes to assess its susceptibility to phase I and phase II metabolic enzymes.[5]

These initial data points will provide a clearer picture of the underlying challenges and guide your subsequent optimization strategies.

II. Strategic Approaches to Bioavailability Enhancement

Based on the foundational analysis, you can select from a range of strategies to improve the pharmacokinetic profile of your this compound derivative. These can be broadly categorized into chemical modifications and formulation-based approaches.

A. Chemical Modification Strategies

Chemical modification aims to alter the intrinsic properties of the molecule to favor better absorption and metabolic stability.

1. Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[1] This is a powerful strategy to overcome poor solubility and permeability.[6][7]

FAQ: How can I design a suitable prodrug for the primary alcohol in this compound?

A: The primary alcohol is an excellent handle for creating ester prodrugs. Esterification can mask the polar hydroxyl group, increasing lipophilicity and potentially improving membrane permeability.[8]

  • Phosphate Esters: Introducing a phosphate group can dramatically increase aqueous solubility, which is particularly beneficial for intravenous formulations but can also improve dissolution in the gut.[4] These are typically cleaved by alkaline phosphatases.

  • Amino Acid Conjugates: Attaching amino acids can leverage intestinal transporters like PEPT1 for active uptake, thereby enhancing absorption.[6]

  • (Acyloxy)alkyl Ethers: These moieties can be designed to be cleaved by esterases, releasing the parent alcohol.[6]

dot graph TD { A[this compound] -- Esterification --> B(Ester Prodrug); B -- In vivo esterase activity --> C{Active Drug Released}; subgraph "Increased Bioavailability" C; end A[this compound] -- Phosphorylation --> D(Phosphate Prodrug); D -- In vivo phosphatase activity --> C; } caption: Prodrug strategies for the primary alcohol.

2. Salt Formation

For compounds with ionizable centers, salt formation is a common and effective method to increase the dissolution rate and aqueous solubility.[9][10]

FAQ: My derivative has a basic nitrogen in the pyrrolopyrimidine core. Can I use salt formation to improve its properties?

A: Absolutely. The pyrrolopyrimidine nucleus contains basic nitrogens that can be protonated to form salts with various acids.[11] A salt screening study is highly recommended to identify the optimal salt form with improved solubility, stability, and manufacturability.[12][13]

Table 1: Common Counter-ions for Salt Screening of Basic Drugs

Counter-ionProperties and Considerations
HydrochlorideCommonly used, often crystalline, but can be hygroscopic.
SulfateCan form stable, non-hygroscopic salts.
MesylateGood for forming crystalline salts with improved solubility.
TosylateSimilar to mesylate, often yields stable crystalline forms.
MaleateCan improve solubility but may have reactivity issues.
TartrateChiral counter-ion, can be used for chiral resolution.

dot graph TD { A[API (Free Base)] -- Reaction with Acid --> B(Salt Form); B -- Dissolution in GI Fluid --> C{Ionized API + Counter-ion}; C -- Increased Concentration Gradient --> D[Enhanced Absorption]; subgraph "Improved Dissolution & Bioavailability" D; end } caption: Mechanism of bioavailability enhancement by salt formation.

B. Formulation Strategies

When chemical modification is not feasible or insufficient, advanced formulation techniques can be employed to improve the bioavailability of the existing active pharmaceutical ingredient (API).[14][15]

1. Particle Size Reduction

Reducing the particle size of the API increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[8][16]

  • Micronization: Techniques like jet milling can reduce particle sizes to the micron range.[1]

  • Nanonization: High-pressure homogenization or wet milling can produce nanocrystals or nanosuspensions, further increasing the surface area and saturation solubility.[4][17]

2. Amorphous Solid Dispersions (ASDs)

Dispersing the crystalline drug in a polymer matrix in an amorphous state can dramatically increase its aqueous solubility and dissolution rate.[16][18]

FAQ: How do I select a suitable polymer for creating an amorphous solid dispersion?

A: Polymer selection is critical for the stability and performance of an ASD. Key considerations include:

  • Miscibility with the drug: The drug and polymer should be miscible to form a stable, single-phase system.

  • Glass transition temperature (Tg): A high Tg polymer can help prevent recrystallization of the drug.

  • Solubility in relevant media: The polymer should be soluble in the gastrointestinal fluids to facilitate drug release.

Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

3. Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by enhancing solubilization and facilitating lymphatic transport.[15][18]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[14]

  • Liposomes and Nanoparticles: These systems can encapsulate the drug, protecting it from degradation and potentially offering targeted delivery.[][20][21] Solid lipid nanoparticles (SLNs) are also a promising option for encapsulating hydrophobic drugs.[21][22]

dot graph LR { subgraph "Formulation Strategies" A[Poorly Soluble API] --> B{Particle Size Reduction}; A --> C{Amorphous Solid Dispersion}; A --> D{Lipid-Based Formulation}; end B --> E((Enhanced Dissolution)); C --> E; D --> E; E --> F[Improved Bioavailability]; } caption: Overview of formulation strategies.

III. Experimental Protocols

Protocol 1: High-Throughput Salt Screening

Objective: To identify a salt form of a this compound derivative with improved aqueous solubility and crystallinity.

Materials:

  • API (free base)

  • A panel of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, water)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate shaker/incubator

  • Polarized light microscope

  • Powder X-ray diffractometer (PXRD)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of the API in a suitable solvent.

  • Prepare stock solutions of the selected counter-ion acids.

  • In a 96-well plate, combine stoichiometric amounts of the API and each acid in various solvent systems.

  • Seal the plate and allow it to shake at a controlled temperature for 24-48 hours to facilitate crystallization.

  • Visually inspect each well for solid formation using a polarized light microscope to assess birefringence, an indicator of crystallinity.

  • Isolate the resulting solids by centrifugation or filtration.

  • Characterize the most promising crystalline hits by PXRD to confirm the formation of a new crystalline form.

  • Determine the aqueous solubility of the confirmed salt forms using a standardized shake-flask method and quantify the concentration by HPLC.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of a poorly soluble this compound derivative to enhance its dissolution rate.

Materials:

  • API

  • Selected polymer (e.g., HPMC-AS, PVP K30)

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

  • Spray dryer equipped with a two-fluid nozzle

  • Differential scanning calorimeter (DSC)

  • Powder X-ray diffractometer (PXRD)

  • USP II dissolution apparatus

Procedure:

  • Dissolve both the API and the polymer in a common organic solvent at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Optimize the spray drying parameters, including inlet temperature, atomization pressure, and feed rate.

  • Spray dry the solution to obtain a fine powder.

  • Characterize the resulting powder to confirm its amorphous nature using DSC (absence of a melting endotherm) and PXRD (presence of a halo pattern).

  • Perform in vitro dissolution testing on the ASD powder compared to the crystalline API in simulated gastric and intestinal fluids.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of a modified or formulated this compound derivative.[16]

Animals: Male Sprague-Dawley rats (250-300 g) or similar.

Formulations:

  • Group 1 (Oral Test): The optimized formulation (e.g., salt form in aqueous solution, ASD reconstituted in water, or LBDDS).

  • Group 2 (Oral Control): Aqueous suspension of the unmodified API in a vehicle like 0.5% carboxymethylcellulose (CMC).

  • Group 3 (Intravenous): A solution of the API in a suitable vehicle for IV administration (to determine absolute bioavailability).

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the oral formulations via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Administer the IV formulation via the tail vein at a lower dose (e.g., 1 mg/kg).

  • Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

  • Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

IV. Conclusion

Improving the bioavailability of this compound and its derivatives is a multifactorial challenge that can be systematically addressed through a combination of rational chemical modification and advanced formulation strategies. A thorough understanding of the compound's physicochemical properties is the cornerstone of a successful development program. By leveraging the troubleshooting guidance and experimental protocols outlined in this document, researchers can more efficiently navigate the complexities of drug delivery and unlock the full therapeutic potential of this promising class of molecules.

V. References

  • J Formul Sci Bioavailab. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher, 8, 212.

  • Research & Reviews: A Journal of Drug Design & Discovery. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs.

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.

  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.

  • Charles River Laboratories. (n.d.). Salt Screening.

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.

  • Slideshare. (n.d.). salt selection in pharmaceutical product development.

  • Benchchem. (n.d.). Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives.

  • Improved Pharma. (2021, February 14). Salt Screening.

  • PubMed. (2007, July 30). Salt formation to improve drug solubility.

  • NIH. (n.d.). Prodrugs for Amines.

  • PubMed. (2016, November 29). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors.

  • BOC Sciences. (n.d.). Nanoparticle-based Drug Delivery Systems: Review and Current Status.

  • ResearchGate. (n.d.). (PDF) Prodrugs for Amines.

  • PubMed. (2008, March 3). Prodrugs for amines.

  • SciBase Journals. (n.d.). Recent Trends in Nano Drug Delivery Systems to Treat Cancers.

  • ResearchGate. (n.d.). Compilation of a series of published prodrug approaches to amine drugs.

  • Patsnap Synapse. (2025, March 20). How to improve the bioavailability of a drug?

  • NIH. (2023, March 23). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems.

  • NIH. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.

  • ResearchGate. (n.d.). (PDF) Strategy‐Level Prodrug Synthesis.

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.

  • ResearchGate. (n.d.). Liposomes and inorganic nanoparticles for drug delivery and cancer imaging.

  • NIH. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis.

  • MDPI. (n.d.). Nanoparticles in Drug Delivery: From History to Therapeutic Applications.

  • Bentham Science. (2024, September 1). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.

  • IJNRD. (n.d.). "Bioavailability Enhancement Techniques: Novel Approaches in Pharmaceutics".

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

  • ResearchGate. (n.d.). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes.

  • ResearchGate. (n.d.). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.

  • NIH. (n.d.). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy.

  • PubMed. (2023, June 5). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors.

References

Validation & Comparative

Validating the Mechanism of Action of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its structural resemblance to adenine allows it to function as a versatile hinge-binding motif for a multitude of protein kinases. While 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is a fundamental building block, its potential as a bioactive agent in its own right warrants a thorough investigation into its mechanism of action. This guide provides a comprehensive framework for researchers to validate the hypothesized kinase inhibitory action of this compound, comparing it with well-characterized derivatives that have established roles in targeting key signaling pathways.

Our approach is built on a logical, multi-tiered experimental cascade designed to first broadly assess the compound's activity, then to pinpoint its specific molecular targets, and finally to confirm its effect on cellular signaling and function. We will draw comparisons with known 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors to provide context and performance benchmarks.

Part 1: Initial Hypothesis and Broad-Spectrum Screening

Based on the extensive body of literature, the 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold for ATP-competitive kinase inhibitors[1][2][3][4]. Derivatives have been developed to target a wide array of kinases, including Janus kinases (JAKs), Focal Adhesion Kinase (FAK), and p21-activated kinase 4 (PAK4)[2][5][6]. Therefore, the primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases.

Experimental Workflow: Broad Kinase Panel Screening

The initial step is to screen the compound against a large, diverse panel of kinases to identify potential targets. This provides an unbiased view of its selectivity profile.

Protocol 1: Broad Kinase Panel Assay (e.g., KinomeScan™)

  • Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) in a competition binding assay. The assay measures the ability of the test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase in the panel.

  • Execution: The assay is typically performed by a specialized vendor. The compound is incubated with the kinase panel, and the amount of bound kinase is quantified using quantitative PCR (qPCR) for a DNA-tagged ligand.

  • Data Analysis: Results are reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding and potential inhibition. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.

  • Rationale: This experiment is crucial for initial target identification and selectivity assessment. A highly selective compound will interact with only a few kinases, whereas a non-selective compound will show broad activity.

Part 2: Target Validation and Comparative Analysis

Once initial hits are identified, the next phase involves validating these interactions and quantifying the compound's potency. For this guide, we will proceed with a hypothetical scenario where the initial screen suggests activity against Janus Kinases (JAKs) and Focal Adhesion Kinase (FAK), two well-documented target families for this scaffold.

Janus Kinase (JAK) Family

The JAK-STAT signaling pathway is pivotal in cytokine-mediated immune responses, and its dysregulation is implicated in inflammatory diseases and cancers[3]. Several 7H-pyrrolo[2,3-d]pyrimidine derivatives are potent JAK inhibitors[1][2][3].

Signaling Pathway: JAK-STAT

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Translocation & Activation Pyrrolo This compound Pyrrolo->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of the compound.

Experimental Validation: Biochemical Assays

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific JAK isoforms (JAK1, JAK2, JAK3, TYK2).

  • Materials: Recombinant human JAK enzymes, appropriate peptide substrate (e.g., a STAT-derived peptide), and ATP.

  • Procedure (e.g., ADP-Glo™ Assay):

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM).

    • In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Comparative Analysis: Compare the obtained IC50 values with those of established JAK inhibitors based on the same scaffold.

Table 1: Comparative IC50 Values for JAK Inhibition

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
This compound To be determinedTo be determinedTo be determined-
Tofacitinib (Pyrrolo[2,3-d]pyrimidine derivative)1205[3]
Ruxolitinib (Pyrrolo[2,3-d]pyrimidine derivative)3.32.8428[3]
Selective JAK3 Inhibitor (Example from literature)>100,000>100,000<10[1][3]
Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Its overexpression is linked to cancer progression and metastasis[5].

Experimental Workflow: Cellular Target Engagement

To confirm that the compound interacts with its target in a cellular context, a target engagement assay is essential.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To demonstrate direct binding of the compound to FAK in intact cells.

  • Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Procedure:

    • Culture cells known to express FAK (e.g., ovarian cancer cell line PA-1)[5].

    • Treat one set of cells with the test compound and another with a vehicle control (DMSO).

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the soluble fraction by Western blot using an anti-FAK antibody.

  • Data Analysis: In the presence of the stabilizing ligand (the test compound), more FAK protein will remain in the soluble fraction at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

Part 3: Elucidating Downstream Cellular Effects

Validating the mechanism of action requires demonstrating that target inhibition leads to the expected downstream biological consequences.

Experimental Workflow: Western Blotting for Phospho-protein Analysis

Protocol 4: Analysis of Downstream Signaling

  • Objective: To measure the effect of the compound on the phosphorylation of downstream substrates of the target kinase.

  • Procedure (for JAK-STAT pathway):

    • Culture a relevant cell line (e.g., Jurkat T-cells for JAK/STAT signaling)[7].

    • Starve the cells to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the pathway with an appropriate cytokine (e.g., IL-2 for JAK3/STAT5).

    • Lyse the cells and perform a Western blot analysis using antibodies against total STAT5 and phosphorylated STAT5 (p-STAT5).

  • Data Analysis: A potent and specific inhibitor should reduce the levels of p-STAT5 in a dose-dependent manner without affecting the total STAT5 levels.

Table 2: Expected Outcomes of Downstream Cellular Assays

AssayTarget PathwayExpected Outcome with Effective Inhibitor
Western BlotJAK-STATDose-dependent decrease in p-STAT levels upon cytokine stimulation.
Cell Migration AssayFAK SignalingInhibition of cell migration and invasion in a wound-healing or transwell assay[5].
Cell Viability Assay (e.g., MTT)ProliferationReduction in the proliferation of cancer cell lines dependent on the target kinase[6].
Apoptosis Assay (e.g., Annexin V)Survival SignalingInduction of apoptosis in sensitive cell lines[8].

Experimental Workflow: Functional Assays

Experimental_Workflow cluster_Phase1 Phase 1: Target Identification cluster_Phase2 Phase 2: Target Validation cluster_Phase3 Phase 3: Cellular Effects KinomeScreen Broad Kinase Screen IC50 Biochemical IC50 Assay KinomeScreen->IC50 Identifies Hits CETSA Cellular Target Engagement (CETSA) IC50->CETSA Confirms Potency Western Phospho-Protein Western Blot CETSA->Western Confirms Cellular Binding Functional Functional Assays (Viability, Migration, Apoptosis) Western->Functional Links Target to Function

Caption: A tiered experimental workflow for mechanism of action validation.

Conclusion

The validation of the mechanism of action for a novel compound like this compound is a systematic process that moves from broad, unbiased screening to specific, hypothesis-driven experiments. By leveraging the extensive knowledge base surrounding the 7H-pyrrolo[2,3-d]pyrimidine scaffold, researchers can design a robust validation cascade. This guide provides the foundational protocols and comparative data necessary to determine if this core molecule acts as a kinase inhibitor, to identify its specific targets, and to characterize its functional consequences in a cellular context. This structured approach ensures scientific rigor and provides a clear path for the potential development of this and similar molecules into valuable research tools or therapeutic leads.

References

A Researcher's Guide to Rigorous Control Experiments for 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Controls in Kinase Inhibitor Research

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol and its derivatives are of significant interest for their potential to modulate key signaling pathways implicated in a range of diseases, from cancer to autoimmune disorders.[2][3][4] Many compounds based on this scaffold have been investigated as inhibitors of Janus kinases (JAKs), intracellular tyrosine kinases that are pivotal in cytokine signaling.[5][6][7] The well-known rheumatoid arthritis drug, Tofacitinib, is a testament to the therapeutic potential of this chemical class, functioning as an inhibitor of JAK1 and JAK3.[8][9][10]

Given the profound biological effects of these molecules, the scientific rigor of any investigation into a novel 7H-pyrrolo[2,3-d]pyrimidine derivative is paramount. The validity and reproducibility of experimental findings hinge on the meticulous implementation of a comprehensive set of control experiments. This guide provides an in-depth comparison of essential control strategies, supported by experimental data and protocols, to ensure the scientific integrity of your research. We will delve into the causality behind experimental choices, empowering you to design self-validating systems for your in vitro, cell-based, and in vivo studies.

The Foundation: Core Principles of Experimental Controls

At its core, an experimental control is a standard against which experimental results are compared.[11][12] In the context of studying a potential kinase inhibitor like this compound, controls are not merely a formality but a critical tool for isolating the specific effects of the compound from other variables.[12]

Control Type Purpose Example for this compound Studies
Baseline Control To establish the normal, unperturbed state of the experimental system.Cells or enzymes in media/buffer without any treatment.
Vehicle Control To account for any effects of the solvent used to dissolve the test compound.Cells or enzymes treated with the same concentration of DMSO (or other solvent) used for the test compound.[13][14]
Negative Control To rule out non-specific effects and confirm that the observed outcome is due to the intended mechanism.A structurally similar but biologically inactive analog of the test compound.[13]
Positive Control To confirm that the experimental setup is working correctly and is capable of producing the expected effect.A well-characterized, known inhibitor of the target kinase (e.g., Tofacitinib for JAK kinases).[11][13][15]

In Vitro Veracity: Controls for Biochemical Assays

The initial characterization of a potential kinase inhibitor typically involves in vitro biochemical assays to determine its direct effect on the enzymatic activity of the target kinase.

Kinase Inhibition Assay Controls

The primary goal is to determine the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.[15]

  • Baseline (No Inhibitor): This sample contains the kinase, substrate, and ATP, representing 100% kinase activity.

  • Vehicle Control (e.g., DMSO): This is crucial as high concentrations of some solvents can inhibit enzyme activity.

  • Positive Control Inhibitor: Using a known inhibitor for the target kinase (e.g., Tofacitinib for JAK1/3) validates the assay's sensitivity and provides a benchmark for potency.[9][16]

  • Negative Control (Counter-Screening): To assess selectivity, this compound should be tested against other, unrelated kinases.[17][18] This helps to ensure that the inhibitory effect is specific to the target of interest.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized example for measuring kinase activity.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and serial dilutions of this compound, a positive control inhibitor, and vehicle.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions, controls, or vehicle.

  • Kinase Addition: Add 10 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of the substrate/ATP solution to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • Detect ATP Depletion: Add 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Readout: Incubate for 10 minutes and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Cellular Context: Validating On-Target Effects

Moving from a purified enzyme system to a cellular environment introduces complexity. It is essential to confirm that the compound enters the cell, engages its intended target, and elicits a specific biological response.

Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target interaction in intact cells.[19][20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[22]

  • Vehicle Control: Establishes the baseline thermal stability of the target protein.

  • Positive Control: A known inhibitor that binds the target should show a significant thermal shift.

  • Negative Control: A compound known not to bind the target should not result in a thermal shift.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat cells with This compound or Vehicle Control B Heat cell lysates or intact cells to a range of temperatures A->B C Separate soluble proteins from precipitated aggregates B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to generate melting curves D->E F Vehicle Control: Standard melting curve G Compound Treatment: Shift in melting curve to higher temperatures (Increased protein stability) H Conclusion: Compound binds to the target protein in cells

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with this compound or vehicle control for a specified time.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Heat the aliquots at different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation and Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of the target protein by Western blot or other protein detection methods.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate thermal melting curves. A shift in the curve for the drug-treated sample compared to the vehicle control indicates target engagement.[23]

Phenotypic and Mechanistic Controls

Once target engagement is confirmed, the next step is to assess the compound's effect on cellular phenotype and to elucidate the underlying mechanism.

1. Cell Viability/Cytotoxicity Assays:

These assays are fundamental for determining the anti-proliferative effects of the compound.[24][25][26][27]

Assay Principle Pros Cons
MTT/MTS/XTT Measures metabolic activity via reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[24]Inexpensive, well-established.Can be affected by changes in cellular metabolism.
LDH Release Measures lactate dehydrogenase released from cells with damaged plasma membranes.[24]Directly measures cell death/lysis.Less sensitive for apoptosis without membrane rupture.
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active cells.[24]High sensitivity, rapid.ATP levels can fluctuate with cell cycle.
  • Negative Control: Vehicle-treated cells (represents 100% viability).

  • Positive Control: A known cytotoxic agent (e.g., Saponin, Staurosporine) to ensure the assay can detect cell death.[28]

2. Mechanistic Controls for Signaling Pathways (e.g., JAK-STAT):

Since 7H-pyrrolo[2,3-d]pyrimidines are often JAK inhibitors, it is crucial to demonstrate their effect on the JAK-STAT pathway.[29][30][31]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

  • Baseline Control: Untreated cells.

  • Positive Stimulus Control: Treat cells with a cytokine (e.g., IL-6, IFN-γ) known to activate the JAK-STAT pathway. This should induce phosphorylation of STAT proteins.

  • Test Compound + Stimulus: Pre-treat cells with this compound and then stimulate with the cytokine. A successful inhibitor will block the cytokine-induced STAT phosphorylation.

  • Positive Control Inhibitor + Stimulus: Use a known JAK inhibitor (e.g., Tofacitinib) as a positive control for pathway inhibition.

3. Genetic Controls for Target Validation:

To definitively link the compound's effect to its target, genetic approaches are invaluable.

  • siRNA/shRNA Knockdown: Use small interfering RNA (siRNA) or short hairpin RNA (shRNA) to reduce the expression of the target kinase. If the compound's effect is diminished in knockdown cells, it strongly suggests on-target activity.

In Vivo Validation: Controls in Animal Models

When progressing to in vivo studies, the principles of control remain essential.

  • Vehicle Control: A group of animals receives only the vehicle in which the drug is formulated. This controls for any effects of the vehicle and the administration procedure (e.g., injection stress).

  • Positive Control: A group of animals is treated with a clinically approved drug for the disease model being studied (e.g., Tofacitinib in a rheumatoid arthritis model).[7] This provides a benchmark for efficacy.

Conclusion: Ensuring Robust and Defensible Data

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core structure for numerous potent kinase inhibitors targeting a range of diseases, from cancer to autoimmune disorders.[1][2][3][4] However, the therapeutic success of any small molecule inhibitor hinges not only on its on-target potency but also on its selectivity across the broader kinome. Unintended off-target interactions can lead to diminished efficacy, unexpected toxicities, and clinical trial failures. This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol core. We will explore the causality behind experimental choices, present detailed protocols for key assays, and offer guidance on data interpretation, empowering researchers to build a comprehensive and reliable selectivity profile for their drug candidates.

Introduction: The Privileged Scaffold and the Selectivity Imperative

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is often referred to as a "privileged scaffold" in drug discovery. Its unique structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] This inherent versatility has been exploited to develop inhibitors against critical oncology and immunology targets, including Janus kinases (JAKs), RET, p21-activated kinase 4 (PAK4), and interleukin-2-inducible T-cell kinase (Itk).[5][6][7][8]

While this compound itself is a foundational building block, its derivatives are functionalized to achieve potency and selectivity for a specific target. For instance, the addition of distinct side chains allows for interactions with unique residues outside the conserved ATP-binding pocket, thereby conferring specificity.[6] However, the high degree of structural homology across the 500+ members of the human kinome presents a significant challenge.[9] An inhibitor designed for one kinase may inadvertently bind to several others, a phenomenon known as cross-reactivity or off-target binding.

This guide is designed for drug development professionals to navigate the critical process of mapping these off-target interactions. A thorough understanding of a compound's selectivity profile is not an academic exercise; it is fundamental to predicting its therapeutic window and mitigating risks of dose-limiting toxicities.[5]

Comparative Selectivity of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

To illustrate the impact of chemical modifications on selectivity, the following table summarizes the activity of several published inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This comparative data highlights how different derivatives engage distinct primary targets while exhibiting varied off-target profiles. For context, we include Tofacitinib, a well-characterized JAK inhibitor, and Sorafenib, a known multi-kinase inhibitor.

Compound/Drug NamePrimary Target(s)Potency (IC50/Kd)Key Off-Target(s)Off-Target PotencySelectivity Notes
PF-04965842 [8]JAK12.9 nM (Cellular)JAK280 nM (Cellular)~28-fold selective for JAK1 over JAK2, designed to avoid hematological effects associated with JAK2 inhibition.
Compound 5n (PAK4i) [7]PAK42.7 nM (Enzymatic)Not specifiedNot specifiedDeveloped as a potent and specific PAK4 inhibitor for anti-tumor studies.
Compound 9 (Itki) [6]ItkCovalentBtk>10,000 nMDemonstrates excellent selectivity against other structurally related kinases like Btk.
Compound 22a (c-Met/Axl) [10]c-Met, Axl1 nM, 10 nMTAM subfamily>100-fold selectiveA potent dual inhibitor with high selectivity over other members of the TAM kinase family.
Tofacitinib JAK1, JAK2, JAK3~1-5 nMMultipleBroadA pan-JAK inhibitor, its broad activity is linked to both efficacy and certain side effects.
Sorafenib VEGFR, PDGFR, RAF~6-90 nMMultipleBroadA classic multi-kinase inhibitor, its efficacy stems from hitting multiple pathways simultaneously.

This table is a synthesis of data from multiple sources for illustrative purposes. For precise values, refer to the original publications.

Methodologies for Cross-Reactivity Profiling

A robust selectivity assessment requires a multi-pronged approach, typically starting with broad biochemical screens and progressing to more physiologically relevant cellular assays.

Biochemical Profiling: Kinome Scanning

Biochemical assays are the first line of inquiry, offering a direct measure of a compound's physical interaction with a large panel of purified kinases. The most common method is a competition binding assay, such as Eurofins' KINOMEscan™ platform.[11]

Causality Behind the Method: This approach measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of each kinase in the panel.[12] The results are independent of ATP concentration and enzyme activity, providing a pure measure of binding affinity (expressed as a dissociation constant, Kd).[13][14] This is a crucial first step because it reveals the full landscape of potential interactions across the kinome in a controlled, unbiased system.

G cluster_assay Competition Binding Assay cluster_readout Quantification & Analysis Test_Compound Test Compound (e.g., 7H-pyrrolo[2,3-d]pyrimidine derivative) Incubation Incubation Step (Compound competes with Ligand) Test_Compound->Incubation Kinase_Panel Immobilized Kinase Panel (~400-500 kinases) Kinase_Panel->Incubation Tagged_Ligand Affinity-Tagged Ligand (Binds to all kinases) Tagged_Ligand->Incubation Quantification Quantify Bound Ligand (e.g., via qPCR of DNA tag) Incubation->Quantification Data_Analysis Calculate % Inhibition and Determine Kd values Quantification->Data_Analysis Selectivity_Profile Generate Selectivity Profile (TREEspot™, Selectivity Score) Data_Analysis->Selectivity_Profile

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they do not account for factors inside a living cell, such as membrane permeability, intracellular ATP concentrations, or the need for the compound to engage its target within a complex protein network. The Cellular Thermal Shift Assay (CETSA) bridges this gap by confirming target engagement in a physiological context.[15][16][17]

Causality Behind the Method: CETSA operates on the principle of ligand-induced thermal stabilization.[18] When a protein binds to its ligand (the drug), its structure becomes more stable and resistant to heat-induced denaturation. By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can directly infer target engagement.[19] A positive CETSA result provides strong evidence that the compound reaches its target in cells and binds with sufficient affinity to stabilize it.

Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and decision points.

Protocol 1: Broad Kinase Selectivity Screen (Biochemical)

Objective: To identify all potential kinase targets of a this compound derivative across the human kinome.

Methodology: Competition-binding displacement assay.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Prepare a working solution for screening at a single, high concentration (e.g., 1 or 10 µM) to capture even weak interactions.

  • Panel Selection: Submit the compound to a commercial provider (e.g., Eurofins DiscoverX, Reaction Biology) for screening against a broad kinome panel (e.g., scanMAX, which covers >450 kinases).[11]

  • Assay Execution (Provider):

    • The test compound is incubated with a kinase-tagged T7 phage and an immobilized, active-site directed ligand.

    • The amount of kinase captured by the immobilized ligand is quantified by qPCR of the T7 phage DNA tag.

  • Primary Data Analysis:

    • Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.

    • Control: A DMSO-only control represents 100% binding (no inhibition). A control compound with broad kinase activity is used as a positive control for the assay run.

    • Hit Criteria: Define a hit threshold, for example, %Ctrl < 10 or %Ctrl < 35.

  • Follow-up Kd Determination: For all identified "hits," perform a secondary screen. This involves an 11-point dose-response curve to determine the precise dissociation constant (Kd) for each interaction. This step is critical for quantifying the potency of off-target binding.[11]

Protocol 2: Cellular Target Engagement Validation (CETSA)

Objective: To confirm that the primary target and key off-targets identified in the biochemical screen are engaged by the compound in intact cells.

Methodology: Isothermal Dose-Response CETSA (ITDRF).[19]

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line expressing the target kinase) to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 10 concentrations from 1 nM to 50 µM) and a DMSO vehicle control for 1-2 hours.

  • Determine Optimal Melt Temperature: First, perform a thermal melt curve on DMSO-treated cells. Expose cell aliquots to a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes. Lyse the cells and analyze the soluble fraction by Western blot for the target protein. Identify the temperature at which ~50-80% of the protein is denatured. This will be your fixed temperature for the ITDRF experiment.

  • Isothermal Heating: Take the compound-treated cells from step 2 and heat all samples at the single, pre-determined optimal melt temperature for 3 minutes. Cool immediately on ice.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or with a mild lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody via Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein, confirming cellular engagement. The EC50 of this curve represents the concentration required for half-maximal stabilization.

Data Interpretation: Beyond a List of Hits

Analyzing cross-reactivity data is about understanding patterns, not just counting hits.

  • Selectivity Score (S-Score): This is a quantitative measure of selectivity. A common definition is the number of kinases bound with a certain affinity divided by the total number of kinases tested. For example, S(100nM) = (number of kinases with Kd < 100 nM) / (total kinases screened).[20] A lower score indicates higher selectivity.

  • TREEspot™ Visualization: This tool maps the hits from a kinome scan onto a phylogenetic tree of the human kinome.[11] This visualization is invaluable for quickly identifying if off-targets are structurally related to the primary target or if they fall into entirely different kinase families, which may suggest unexpected mechanisms of action or toxicity.

// Nodes Cytokine [label="Cytokine Signal\n(e.g., IL-6)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; JAK1 [label="JAK1\n(Primary Target)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon]; JAK2 [label="JAK2\n(Off-Target)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; STAT3 [label="STAT3", fillcolor="#FFFFFF", fontcolor="#202124"]; P_STAT3 [label="p-STAT3", fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Pyrrolo[2,3-d]pyrimidine\nInhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy [label="Therapeutic Effect\n(Anti-inflammatory)", shape=note, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Toxicity [label="Potential Toxicity\n(e.g., Hematological)", shape=note, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Cytokine -> Receptor [label=" binds"]; Receptor -> JAK1 [label=" activates"]; Receptor -> JAK2 [label=" activates"]; JAK1 -> STAT3 [label=" phosphorylates"]; JAK2 -> STAT3 [label=" phosphorylates"]; STAT3 -> P_STAT3 [style=dashed]; P_STAT3 -> Gene_Expression [label=" translocates to nucleus\n& promotes transcription"];

Inhibitor -> JAK1 [color="#34A853", label=" High Affinity\n(Intended)"]; Inhibitor -> JAK2 [color="#EA4335", style=dashed, label=" Lower Affinity\n(Cross-reactivity)"];

JAK1 -> Efficacy [style=dotted, arrowhead=none]; JAK2 -> Toxicity [style=dotted, arrowhead=none]; } .dot Caption: Hypothetical signaling pathway for a selective JAK1 inhibitor.

The diagram above illustrates the importance of selectivity. A 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor designed to target JAK1 can effectively block the inflammatory signaling cascade, leading to the desired therapeutic effect. However, if the compound exhibits cross-reactivity with the closely related JAK2 kinase, it may interfere with JAK2-dependent pathways (such as those involving erythropoietin), potentially leading to hematological side effects.[8]

Conclusion

The this compound scaffold is a powerful tool in the arsenal of the medicinal chemist. However, its inherent ability to bind the ATP pocket of kinases necessitates a rigorous and systematic evaluation of cross-reactivity. By combining broad biochemical profiling with targeted cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This in-depth knowledge is paramount for optimizing lead candidates, interpreting biological outcomes, and ultimately developing safer and more effective medicines.

References

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Comparative Guide to Kinase Inhibition Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry. Its intrinsic ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1][2] This structural advantage has led to the development of numerous potent and selective kinase inhibitors, some of which have achieved clinical approval for treating cancers and inflammatory diseases.[1] This guide provides a comparative analysis of the efficacy of different therapeutic agents built upon this versatile scaffold, delving into their structure-activity relationships, target selectivity, and the experimental methodologies used to characterize them.

Positional Isomerism: The Primacy of the 7H Tautomer

The pyrrolo[2,3-d]pyrimidine system can theoretically exist in different tautomeric forms, including 5H, 6H, and 7H isomers. However, the scientific literature is overwhelmingly dominated by the synthesis and biological evaluation of derivatives of the 7H-pyrrolo[2,3-d]pyrimidine tautomer.[3][4] This preference is not arbitrary; it is rooted in the fundamental mechanism of kinase inhibition. The nitrogen at the 7-position (N7) in the 7H isomer is crucial for forming a key hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket, a critical anchor point for many ATP-competitive inhibitors. The alternative 5H and 6H isomers lack this appropriately positioned hydrogen bond donor, rendering them theoretically less effective as kinase inhibitors. While some synthetic methods for variously substituted pyrrolo[2,3-d]pyrimidines exist[5][6], dedicated biological evaluation of 5H and 6H isomers as kinase inhibitors is conspicuously absent from the literature, reinforcing the 7H isomer's superior pharmacological relevance. This guide will therefore focus on comparing the efficacy of different derivatives built upon the 7H-pyrrolo[2,3-d]pyrimidine core.

Comparative Efficacy of 7H-Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

The true power of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its amenability to chemical modification. Substitutions at various positions on the pyrrole and pyrimidine rings allow for the fine-tuning of potency and selectivity against different kinase targets. Below, we compare some of the most significant classes of inhibitors derived from this scaffold.

Janus Kinase (JAK) Inhibitors: A Clinical Success Story

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate immunity and inflammation.[7][8] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers. Several FDA-approved drugs based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold effectively target this pathway.[9]

Key JAK Inhibitors:

  • Tofacitinib (Xeljanz®): Primarily a JAK1 and JAK3 inhibitor, it also shows activity against JAK2.[8]

  • Ruxolitinib (Jakafi®): A potent inhibitor of both JAK1 and JAK2.[10]

  • Baricitinib (Olumiant®): Also a JAK1 and JAK2 inhibitor.[11]

The selectivity profile of these inhibitors is critical to their clinical efficacy and safety. For instance, inhibiting JAK3 is associated with immunosuppression, while JAK2 inhibition can affect hematopoiesis.[7]

Table 1: Comparative Inhibitory Activity (IC50, nM) of Clinically Approved JAK Inhibitors

CompoundJAK1JAK2JAK3TYK2Primary Cellular Pathway InhibitionReference(s)
Tofacitinib 1.1 - 5.620 - 281.6 - 112340 - 543IL-2, IL-4, IL-15, IL-21 (JAK1/3)[11][12]
Ruxolitinib 3.32.842819IFN-γ (JAK1/2), GM-CSF (JAK2/2)[10][13]
Baricitinib 5.95.7>40053IL-6 (JAK1/2), IFN-α (JAK1/TYK2)[11][12]

Note: IC50 values can vary depending on the assay conditions (biochemical vs. cell-based).

Targeting Other Kinase Families

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold extends beyond the JAK family. Researchers have successfully designed derivatives to target a range of other kinases implicated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Certain derivatives have shown potent activity against mutant forms of EGFR, a key driver in non-small cell lung cancer (NSCLC). For example, compound 12i from a recent study demonstrated an IC50 of 0.21 nM against the T790M mutant EGFR, with over 100-fold selectivity compared to wild-type EGFR.[9][14]

  • Rearranged during Transfection (RET) Kinase Inhibitors: Fusions and mutations in the RET kinase are oncogenic drivers in various cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent RET inhibitors. Compound 59 was identified as a lead with low nanomolar potency against both wild-type RET and the V804M mutant.[15]

  • Multi-Kinase Inhibitors: Some derivatives exhibit activity against a broader panel of kinases. Compound 5k was shown to inhibit EGFR, Her2, VEGFR2, and CDK2 with IC50 values in the nanomolar range, highlighting the potential for developing multi-targeted therapies from this scaffold.[16]

Key Signaling Pathway: The JAK-STAT Cascade

A crucial pathway modulated by many 7H-pyrrolo[2,3-d]pyrimidine inhibitors is the JAK-STAT signaling cascade. Understanding this pathway is essential for interpreting the mechanism of action of these drugs.

Pathway Overview:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, causing the receptor chains to dimerize.

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

  • STAT Recruitment and Phosphorylation: These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, which are then themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: The phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.

7H-Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors function by binding to the ATP-binding site of the JAKs, preventing the phosphorylation cascade and thereby blocking downstream signaling.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor 7H-Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 7. Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocols

The evaluation of kinase inhibitors relies on robust and reproducible experimental assays. Below are step-by-step methodologies for two fundamental assays used to characterize the efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase by measuring the amount of ADP produced, which is inversely proportional to kinase inhibition.

Workflow Diagram:

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., in DMSO). A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include controls for no inhibitor (DMSO vehicle) and no enzyme.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP at its approximate Km concentration for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C or the optimal temperature for the kinase.

  • ADP Detection - Step 1: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add a Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP produced into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: General workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine test compound. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Directions

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, yielding multiple clinically successful drugs and a vast pipeline of promising therapeutic candidates.[2] Its success stems from its structural mimicry of adenine, allowing for potent and specific interactions within the kinase ATP-binding site. While the 7H-isomer is the pharmacologically relevant form, the true diversity of this class of inhibitors is realized through strategic substitutions that fine-tune their selectivity and efficacy against various kinase targets, from the well-established JAK family to emerging oncogenic drivers like RET and mutant EGFR. Future research will undoubtedly continue to leverage this privileged scaffold to develop next-generation kinase inhibitors with improved potency, enhanced selectivity, and the ability to overcome drug resistance, offering new hope for patients with a range of diseases.

References

Bridging the Bench and Bedside: A Guide to In Vitro-In Vivo Correlation for 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol Activity

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to target the ATP-binding site of a wide array of protein kinases.[1] Derivatives of this core, including 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol, have shown promise as potent inhibitors of kinases implicated in oncology and inflammatory diseases, such as Janus kinases (JAKs), p21-activated kinase 4 (PAK4), and c-Met/Axl.[2][3] The journey from a promising hit in a high-throughput screen to a clinical candidate is arduous, demanding a deep understanding of how a compound's activity in a controlled, artificial environment (in vitro) translates to its efficacy and behavior within a complex living system (in vivo).

This guide provides researchers, scientists, and drug development professionals with a framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for novel 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. We will dissect the critical experimental stages, from initial enzymatic assays to preclinical animal models, and elucidate the principles of building a predictive mathematical bridge between these two domains, grounded in regulatory perspectives.[4][5]

Part 1: The In Vitro Foundation - Quantifying Target Engagement and Cellular Effects

The initial characterization of a kinase inhibitor is built upon a hierarchy of in vitro assays. The goal is to move from confirming direct target inhibition to understanding the compound's effect on cellular pathways and viability.

Mechanism of Action: ATP-Competitive Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core acts as a hinge-binder, mimicking the adenine portion of ATP to occupy the kinase's active site.[1][2] This competitive inhibition prevents the kinase from phosphorylating its downstream substrates, thereby blocking the signaling cascade. Understanding this mechanism is crucial, as it dictates the choice of assays; for an ATP-competitive inhibitor, the measured potency (IC50) will be dependent on the ATP concentration in the assay.[6]

cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment & Phosphorylation P_STAT P-STAT Dimer STAT Dimer P_STAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription 7. Transcription Modulation Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Blocks ATP Binding

Caption: The JAK-STAT pathway, a common target for 7H-pyrrolo[2,3-d]pyrimidine inhibitors.

Tier 1: Enzymatic Assays

The most direct method to quantify a compound's potency against its kinase target is through a cell-free enzymatic assay.[7] These assays use purified, recombinant kinase domains, a specific substrate, and ATP to measure the phosphorylation event.

Illustrative In Vitro Potency Data

CompoundTarget KinaseIC50 (nM)Assay Type
Compound X JAK15.2ADP-Glo
(this compound derivative)JAK28.1ADP-Glo
JAK3150.4ADP-Glo
TYK265.7ADP-Glo

Note: Data is illustrative. IC50 values are highly dependent on assay conditions, particularly ATP concentration.[6][8]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol outlines the determination of an IC50 value for a test compound against a target kinase.[9]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Spot 100 nL of each concentration into a 384-well low-volume assay plate.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations of recombinant kinase (e.g., JAK2) and substrate peptide must be predetermined.

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately reflect ATP-competitive inhibition.[9]

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to each well containing the pre-spotted compound.

    • Allow a brief pre-incubation (e.g., 15 minutes at room temperature) for the compound to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate for 1-2 hours at room temperature. The optimal time should be within the linear range of the reaction.

  • Signal Detection (ADP-Glo™ Luminescence):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using high (DMSO vehicle) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cellular Assays

While enzymatic assays confirm target potency, cellular assays are essential to verify that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

  • Target Engagement Assays: These assays measure the inhibition of substrate phosphorylation in a cellular context (e.g., phospho-STAT levels in response to cytokine stimulation for a JAK inhibitor).[8]

  • Cell Proliferation/Viability Assays: In oncology, the desired outcome is often the inhibition of cancer cell growth. Assays using cell lines dependent on the target kinase (e.g., MV4-11 cells for FLT3 inhibitors) are critical.[3][10]

  • Apoptosis Assays: Flow cytometry can be used to determine if the compound induces programmed cell death (apoptosis), a key mechanism for anti-cancer agents.[3]

Part 2: The In Vivo Test - Efficacy, Safety, and Pharmacokinetics

Demonstrating efficacy in a living organism is the ultimate preclinical hurdle. The choice of animal model is paramount and should closely mimic the human disease state.

Selecting the Right Animal Model

The causality behind model selection is critical. The model must be driven by the specific kinase pathway being targeted.

  • Oncology: For anti-cancer agents, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard.[2][11] Nude mice are implanted with human tumor cells, and the compound's ability to inhibit tumor growth is measured.

  • Inflammatory Diseases: For conditions like rheumatoid arthritis, models such as collagen-induced arthritis (CIA) or antigen-induced arthritis (AIA) in mice are used.[12][13] Efficacy is measured by reductions in clinical scores, such as paw swelling and inflammation.[14] For myelofibrosis, murine models that recapitulate the disease's features through genetic modification or transplantation are employed.[15]

Experimental Protocol: In Vivo Xenograft Efficacy Study

  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., MKN-45 gastric cancer cells for a c-Met inhibitor) under sterile conditions.[2]

    • Implant 5-10 million cells subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups (e.g., n=8-10 per group).

  • Dosing and Monitoring:

    • Prepare the test compound in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).

    • Administer the compound daily at various dose levels (e.g., 1, 5, 15 mg/kg).

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint Analysis:

    • Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum size.

    • Euthanize the animals and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Illustrative In Vivo Efficacy and Pharmacokinetic Data

Table 2: In Vivo Efficacy in MKN-45 Xenograft Model

Compound XDose (mg/kg, oral)TGI (%)Body Weight Change (%)
Vehicle-0-1.5
Compound X 198.2+2.1
Cabozantinib1095.5-5.8

Data adapted from a study on a 7H-pyrrolo[2,3-d]pyrimidine derivative.[2]

Table 3: Key Pharmacokinetic Parameters in Rats

ParameterValue
Cmax (ng/mL)1250
Tmax (h)2.0
AUC (ng·h/mL)8760
Oral Bioavailability (%)75.3

Note: Data is illustrative. Pharmacokinetic profiles are critical for interpreting efficacy data and informing human dose projections.[16]

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[4] While classically applied to dissolution rates for oral dosage forms, the principles can be adapted to correlate in vitro potency with in vivo efficacy for kinase inhibitors.

FDA Framework for IVIVC

The U.S. Food and Drug Administration (FDA) defines several levels of correlation, with Level A being the most rigorous.[17][18]

  • Level A Correlation: A point-to-point relationship between in vitro and in vivo data. For kinase inhibitors, this could mean correlating the in vitro IC50 or cellular potency with an in vivo pharmacodynamic marker (e.g., target inhibition in tumor tissue) or efficacy endpoint (TGI).

  • Level C Correlation: A single-point relationship. This involves correlating one in vitro parameter (e.g., IC50) with one in vivo parameter (e.g., the AUC required for 50% TGI).

cluster_ivivc IVIVC Workflow invitro In Vitro Data - Enzymatic IC50 - Cellular EC50 model Mathematical Modeling (e.g., PK/PD Model) invitro->model pk Pharmacokinetics (PK) - Cmax, AUC - Bioavailability pk->model invivo In Vivo Data - Tumor Growth Inhibition (TGI) - Paw Swelling Reduction invivo->model correlation Established IVIVC (e.g., Level A or C) model->correlation Predictive Relationship

Caption: A simplified workflow for establishing an IVIVC for a kinase inhibitor.

Challenges and Methodologies

Establishing a robust IVIVC for kinase inhibitors is challenging due to numerous complex factors.[19][20]

  • Complex Pharmacokinetics: Factors like first-pass metabolism, active transport, and protein binding can create a disconnect between plasma concentration and the concentration at the tumor site.[16][19]

  • Pharmacodynamics (PD): The relationship between target engagement and the final clinical endpoint is often non-linear and time-dependent. Prolonged target inhibition may be required for efficacy, which is not captured by a simple IC50 value.[11]

  • Off-Target Effects: A compound's in vivo efficacy may be influenced by inhibition of kinases other than the primary target, complicating a direct correlation.

To build the correlation, a PK/PD modeling approach is often employed. This involves developing a mathematical model that links the drug's concentration over time (PK) to its biological effect (PD), such as the inhibition of the target kinase. The in vitro potency (IC50) is a key parameter in this model. By fitting this model to data from multiple compounds or dose levels, a predictive relationship can be established that links a new compound's in vitro potency to its expected in vivo efficacy.

Conclusion

The development of this compound derivatives as kinase inhibitors requires a meticulous, multi-faceted approach. A strong correlation between in vitro and in vivo data is the cornerstone of a successful drug discovery program. It provides confidence that the potency observed in biochemical and cellular assays will translate into meaningful therapeutic effects in patients. By systematically generating high-quality data across the spectrum of in vitro and in vivo models and applying rigorous mathematical modeling, researchers can de-risk their projects, optimize lead candidates, and accelerate the delivery of novel therapeutics to the clinic. This self-validating system, where in vitro predictions are confirmed by in vivo outcomes, is essential for navigating the complex path of drug development.

References

The Ascendancy of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol: A Head-to-Head Comparison of a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the strategic selection of molecular scaffolds. These core structures serve as the foundation upon which potency, selectivity, and desirable pharmacokinetic properties are built. Among the pantheon of heterocyclic systems, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged" framework, particularly in the design of kinase inhibitors. This guide provides an in-depth, head-to-head comparison of the 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol scaffold against its key competitors—the endogenous purine core and the isomeric pyrazolo[3,4-d]pyrimidine scaffold. Through an objective analysis of experimental data, we will dissect the nuanced advantages that have propelled the 7-deazapurine core to the forefront of modern drug discovery.

The Strategic Advantage: Why Depart from the Natural Purine Scaffold?

The purine ring is a ubiquitous motif in biology, forming the core of ATP, the universal currency of cellular energy and the substrate for all kinases.[1] This inherent structural similarity makes purine analogs intuitive starting points for competitive kinase inhibitor design. However, the purine scaffold presents inherent limitations that medicinal chemists have sought to overcome.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, offers a key structural modification: the replacement of the nitrogen atom at the 7-position (N7) with a carbon atom. This seemingly subtle change has profound implications for drug design.[2] The C7 position provides a valuable vector for chemical modification, allowing for the introduction of substituents that can probe a hydrophobic pocket adjacent to the ATP-binding site in many kinases. This additional point of interaction can significantly enhance both potency and selectivity.[3]

Molecular modeling studies have revealed that the absence of the N7 atom provides greater flexibility to substituents at the 6-position, allowing for a better fit into the hydrophobic pocket of the enzyme.[4] This increased conformational freedom can be a deciding factor in achieving high-affinity binding.

Head-to-Head with a Fellow Isostere: Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine scaffold is another prominent purine isostere that has been successfully employed in the development of kinase inhibitors. Both scaffolds are adept at mimicking the hinge-binding interactions of the adenine core of ATP.[5] However, their distinct electronic and steric properties can lead to significant differences in their biological profiles.

A notable example of this divergence can be seen in the development of Janus Kinase (JAK) inhibitors. Tofacitinib, a successful therapeutic for rheumatoid arthritis, is built upon the 7H-pyrrolo[2,3-d]pyrimidine core.[6] In contrast, filgotinib, another JAK inhibitor, utilizes the pyrazolo[3,4-d]pyrimidine scaffold.

Comparative studies of these drugs have revealed nuanced differences in their selectivity profiles. Filgotinib has demonstrated greater selectivity for JAK1 over other JAK family members, which may contribute to a differentiated safety profile.[7] This highlights how the choice of the core scaffold can have a profound impact on the final drug's properties.

While both scaffolds have yielded potent EGFR inhibitors, the pyrrolo[2,3-d]pyrimidine core has been highlighted in the development of next-generation inhibitors targeting resistance mutations.[3]

Performance Under Scrutiny: A Data-Driven Comparison

To provide a clear, quantitative comparison, the following tables summarize key performance data for representative compounds based on the 7H-pyrrolo[2,3-d]pyrimidine, purine, and pyrazolo[3,4-d]pyrimidine scaffolds.

Table 1: Comparative Potency (IC50) Against Target Kinases
ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
7H-Pyrrolo[2,3-d]pyrimidine TofacitinibJAK31-2[6]
7H-Pyrrolo[2,3-d]pyrimidine Compound 31rEGFR (triple mutant)<1[8]
Pyrazolo[3,4-d]pyrimidine FilgotinibJAK110[7]
Pyrazolo[3,4-d]pyrimidine Compound 12bVEGFR-263[9]
Purine RoscovitineCDK2450[5]
Table 2: Comparative Selectivity Profile of JAK Inhibitors
CompoundScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Tofacitinib7H-Pyrrolo[2,3-d]pyrimidine112201340[6]
FilgotinibPyrazolo[3,4-d]pyrimidine1028810530[7]
Baricitinib7H-Pyrrolo[2,3-d]pyrimidine5.95.7>40053[6]
Table 3: Comparative Pharmacokinetic (PK) and ADME-Tox Profile Insights
ScaffoldKey Advantages/DisadvantagesRepresentative Drug/CompoundSupporting Evidence
7H-Pyrrolo[2,3-d]pyrimidine Favorable PK profiles, good oral bioavailability. Potential for CYP-mediated metabolism.TofacitinibOral bioavailability of 74%. Metabolized by CYP3A4 and CYP2C19.[10]
Pyrazolo[3,4-d]pyrimidine Can exhibit good metabolic stability.IbrutinibApproved BTK inhibitor with a pyrazolo[3,4-d]pyrimidine core.[5]
Purine Natural scaffold, but can have metabolic liabilities and off-target effects due to similarity to endogenous molecules.-Can be substrates for enzymes involved in purine metabolism, potentially leading to cytotoxicity.[11]

Experimental Validation: Protocols for Head-to-Head Comparison

To ensure the scientific rigor of any comparative study, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate and compare kinase inhibitors based on different scaffolds.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The principle lies in quantifying the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the kinase activity.

Causality Behind Experimental Choices:

  • Luminescence-based detection: This method offers high sensitivity and a wide dynamic range, making it suitable for high-throughput screening.

  • Staurosporine as a positive control: Staurosporine is a non-selective, potent kinase inhibitor, providing a reliable benchmark for assay performance.

  • DMSO control: Serves as the vehicle control to account for any effects of the solvent on kinase activity.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Serial Dilution of Test Compound add_inhibitor Add Compound/DMSO to 384-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase Reaction Mix add_kinase Add Kinase Mix prep_kinase->add_kinase prep_atp Prepare ATP Solution start_reaction Initiate with ATP prep_atp->start_reaction add_inhibitor->add_kinase incubate_pre Pre-incubation (10 min, RT) add_kinase->incubate_pre incubate_pre->start_reaction incubate_reaction Incubate (60 min, 30°C) start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stop Reaction) incubate_reaction->stop_reaction incubate_stop Incubate (40 min, RT) stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate (30 min, RT) add_detection->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence analyze_data Data Analysis (IC50) read_luminescence->analyze_data

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the serially diluted compounds. Include wells with DMSO only (negative control) and a known inhibitor like staurosporine (positive control).

  • Enzyme Addition: Add the kinase and its specific substrate to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™).

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Cell-Based Kinase Activity Assay

To assess the efficacy of inhibitors in a more physiologically relevant context, cell-based assays are crucial. These assays measure the inhibition of a specific kinase-driven signaling pathway within living cells.

Causality Behind Experimental Choices:

  • Use of cancer cell lines with known kinase dependencies: This ensures that the observed effects on cell viability are directly linked to the inhibition of the target kinase.

  • MTT assay: A colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability and proliferation.

  • Western blotting: Allows for the direct visualization and quantification of the phosphorylation status of the target kinase and its downstream effectors, confirming on-target engagement.

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assay (MTT) cluster_western Target Engagement (Western Blot) seed_cells Seed Cells in 96-well Plates incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with Compound Dilutions incubate_overnight->treat_cells incubate_treatment Incubate (72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt lyse_cells Lyse Treated Cells incubate_treatment->lyse_cells incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF sds_page->transfer probe_antibody Probe with Phospho-specific and Total Protein Antibodies transfer->probe_antibody detect_signal Chemiluminescent Detection probe_antibody->detect_signal

Caption: Workflow for cell-based evaluation of kinase inhibitors.

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase in 96-well plates.

  • Compound Treatment: After overnight incubation, treat the cells with serial dilutions of the test compounds.

  • Incubation: Incubate the cells for a period that allows for effects on proliferation (e.g., 72 hours).

  • Cell Viability Measurement (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Target Engagement (Western Blot):

    • Treat a separate set of cells for a shorter duration (e.g., 2-4 hours).

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe with antibodies specific for the phosphorylated and total forms of the target kinase and a key downstream substrate to confirm target engagement.

Conclusion: A Privileged Scaffold for a Reason

The this compound scaffold has rightfully earned its "privileged" status in drug discovery. Its strategic departure from the natural purine core provides medicinal chemists with a powerful tool to enhance potency and selectivity. While the pyrazolo[3,4-d]pyrimidine scaffold also presents a viable alternative, the extensive clinical success and the continued exploration of the 7-deazapurine core in tackling challenging targets, such as drug-resistant kinase mutants, underscore its enduring value.

The choice of a scaffold is a critical decision in the drug discovery cascade. A thorough, data-driven comparison, as outlined in this guide, is essential for making informed decisions that can ultimately lead to the development of safer and more effective medicines. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, with its inherent advantages and proven track record, will undoubtedly continue to be a cornerstone of kinase inhibitor design for the foreseeable future.

References

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol Derivatives Against Standard-of-Care

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and exciting. The 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in kinase inhibitor design, has given rise to numerous investigational compounds. This guide provides an in-depth, technical framework for benchmarking a novel derivative of this scaffold, the potent dual c-Met/Axl inhibitor designated as compound 22a , against the established standard-of-care, Cabozantinib.

Our focus is to move beyond a simple recitation of data. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is structured to provide a robust, scientifically-grounded comparison, empowering you to make informed decisions in your own drug discovery programs.

Introduction: The Rationale for Targeting c-Met and Axl in Oncology

The receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and Axl are critical players in cell signaling pathways that govern proliferation, survival, migration, and invasion.[1] Dysregulation of the c-Met and Axl signaling cascades is a hallmark of many aggressive cancers, contributing to tumor growth, metastasis, and the development of therapeutic resistance.[2][3] The HGF/c-Met and Gas6/Axl axes can also engage in crosstalk, further amplifying their oncogenic potential.[3]

Compound 22a , a novel derivative of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, has been identified as a potent, type II inhibitor of both c-Met and Axl kinases.[4] Its development was based on the structure-activity relationship of the clinically reported c-Met inhibitor, BMS-777607.[4] This dual inhibitory activity presents a compelling therapeutic strategy to overcome the resistance mechanisms that can emerge when targeting only a single RTK.[3][5]

Our benchmark for this guide is Cabozantinib , an oral multi-tyrosine kinase inhibitor approved for the treatment of several cancers.[6][7] Cabozantinib targets c-Met and Axl, in addition to VEGFR, RET, and other kinases, making it a relevant and stringent comparator for our analysis.[2][8][9]

Signaling Pathways of Interest

To understand the mechanism of action of both compound 22a and Cabozantinib, it is crucial to visualize their impact on the c-Met and Axl signaling pathways.

Signaling_Pathways cluster_cMet c-Met Signaling cluster_Axl Axl Signaling cluster_inhibitors Inhibitors HGF HGF c-Met c-Met HGF->c-Met Binds PI3K/AKT PI3K/AKT c-Met->PI3K/AKT RAS/MAPK RAS/MAPK c-Met->RAS/MAPK Proliferation_Survival_cMet Proliferation & Survival PI3K/AKT->Proliferation_Survival_cMet RAS/MAPK->Proliferation_Survival_cMet Gas6 Gas6 Axl Axl Gas6->Axl Binds PI3K/AKT_Axl PI3K/AKT Axl->PI3K/AKT_Axl STAT STAT Axl->STAT Invasion_Metastasis_Axl Invasion & Metastasis PI3K/AKT_Axl->Invasion_Metastasis_Axl STAT->Invasion_Metastasis_Axl Compound 22a Compound 22a Compound 22a->c-Met Inhibits Compound 22a->Axl Inhibits Cabozantinib Cabozantinib Cabozantinib->c-Met Inhibits Cabozantinib->Axl Inhibits

Caption: Simplified c-Met and Axl signaling pathways and points of inhibition.

In Vitro Benchmarking: Potency and Selectivity

The foundational step in characterizing any new kinase inhibitor is to determine its potency and selectivity through in vitro assays. This provides a quantitative measure of the compound's ability to inhibit the target kinase and helps to predict potential off-target effects.

Biochemical Kinase Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, with lower values indicating greater potency.

Experimental Protocol: In Vitro c-Met/Axl Kinase Assay (Luminescent)

This protocol is designed to quantify the enzymatic activity of purified c-Met and Axl and the inhibitory effect of test compounds by measuring ATP consumption.

  • Reagent Preparation:

    • Prepare a master mix containing Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP, and the appropriate kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[10]

    • Perform serial dilutions of compound 22a and Cabozantinib in the assay buffer. A DMSO-only control must be included.[10]

    • Thaw recombinant human c-Met or Axl enzyme on ice and dilute to the desired working concentration in 1x Kinase Assay Buffer.[10]

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor or DMSO to the wells of a 96-well plate.[10]

    • Initiate the kinase reaction by adding 10 µL of the diluted enzyme to each well.[10]

    • Incubate the plate at 30°C for 60 minutes.[10]

  • Signal Detection (e.g., using ADP-Glo™ Kinase Assay Kit):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.[10]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Comparative Data:

CompoundTarget KinaseIC50 (nM)
Compound 22a c-Met1
Axl10
Cabozantinib c-Met1.3
Axl10
BMS-777607 c-Met3.9
Axl1.1

Data for Compound 22a and its comparison to Cabozantinib is based on preclinical findings.[4] Data for BMS-777607 is provided as a reference for a known c-Met/Axl inhibitor.[11]

Interpretation: The data indicates that compound 22a exhibits potent, nanomolar inhibition of both c-Met and Axl, comparable to the standard-of-care drug Cabozantinib.

Cellular Proliferation Assay

Rationale: While biochemical assays are crucial, it is equally important to assess a compound's activity in a cellular context. Cellular proliferation assays, such as the MTT or MTS assay, measure the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cell lines with known c-Met or Axl dependency (e.g., MKN-45 gastric cancer, HCT116 colorectal cancer) into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10][12][13]

  • Compound Treatment:

    • Prepare serial dilutions of compound 22a and Cabozantinib in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test compounds or a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.[10]

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).[7]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Preclinical Findings: Compound 22a has demonstrated superior anti-tumor proliferation activity across a range of solid tumors compared to Cabozantinib.[4]

In Vivo Benchmarking: Preclinical Efficacy

The ultimate test of a novel therapeutic is its efficacy in a living organism. In vivo studies using xenograft models provide a critical bridge between in vitro data and potential clinical utility.

Rationale for Model Selection: The choice of cancer cell lines for xenograft models is paramount. MKN-45 (gastric adenocarcinoma) and HCT116 (colorectal carcinoma) are well-characterized cell lines often used in preclinical cancer research.[12][13][14] Their use in evaluating compound 22a provides a strong basis for assessing its anti-tumor activity in relevant cancer types.[4]

Experimental Workflow: Xenograft Tumor Model

Xenograft_Workflow Cell_Culture 1. Cell Culture (MKN-45 or HCT116) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Compound 22a, Cabozantinib, Vehicle) Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 7. Endpoint Analysis (Tumor Excision, Weighing, Imaging) Data_Collection->Endpoint

Caption: General workflow for a subcutaneous xenograft study.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation:

    • Harvest exponentially growing MKN-45 or HCT116 cells and resuspend them in a suitable medium.[12]

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).[15]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements.

    • Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, compound 22a, Cabozantinib).

  • Drug Administration:

    • Administer the compounds via the appropriate route (e.g., oral gavage) at the specified dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Comparative In Vivo Efficacy Data:

Xenograft ModelCompoundDosageTumor Growth Inhibition (TGI)
MKN-45 (Gastric) Compound 22a1 mg/kg98.2%
HCT116 (Colorectal) Compound 22a1 mg/kg87.2%

Data for Compound 22a is based on preclinical findings.[4]

Interpretation: Compound 22a demonstrates exceptional in vivo anti-tumor efficacy at a low dosage in both gastric and colorectal cancer models.[4] A direct comparison of TGI with Cabozantinib at the same dosage in these specific studies is not publicly available but would be a critical next step in a head-to-head preclinical trial.

Pharmacokinetic Profile

A favorable pharmacokinetic (PK) profile is essential for a drug's clinical success, determining its absorption, distribution, metabolism, and excretion (ADME).

Preclinical Pharmacokinetic Data for Compound 22a:

  • Bioavailability: Compound 22a has demonstrated excellent drug-like properties, with a bioavailability of 174.2% in rats.[4]

This high bioavailability is a very promising characteristic for an orally administered therapeutic.

Conclusion and Future Directions

The preclinical data for compound 22a, a novel 7H-pyrrolo[2,3-d]pyrimidine-based dual c-Met/Axl inhibitor, is highly compelling. It exhibits potent in vitro activity comparable to the standard-of-care drug Cabozantinib and demonstrates superior in vivo efficacy in gastric and colorectal cancer xenograft models at a low dose.[4] Furthermore, its excellent bioavailability in preclinical models suggests a promising future for clinical development.[4]

Further studies should focus on:

  • A direct head-to-head in vivo comparison with Cabozantinib across a panel of c-Met and Axl-driven cancer models.

  • A comprehensive kinase selectivity profile to fully characterize its off-target activities.

  • In-depth investigation of its pharmacodynamic effects on downstream signaling pathways in vivo.

  • Toxicology studies to establish a safety profile.

This guide has provided a comprehensive framework for the rigorous, evidence-based benchmarking of a novel kinase inhibitor. By adhering to these principles of scientific integrity and logical experimental design, researchers can confidently advance the most promising therapeutic candidates toward clinical reality.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is foundational to therapeutic innovation. This compound and its derivatives are a critical scaffold in the development of targeted therapies, including kinase inhibitors for various diseases.[1][2][3][4] However, scientific advancement carries an intrinsic responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice.

This guide provides a detailed, step-by-step protocol for the safe disposal of this compound (CAS No. 1638767-76-6), grounded in established safety protocols and regulatory frameworks. Our objective is to move beyond simple compliance, fostering a deep understanding of the principles that ensure a safe laboratory environment for you, your colleagues, and the community.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be implemented, a thorough understanding of the compound's hazards is essential. This "why" informs the "how" of safe handling and disposal. According to its Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate its management as a regulated hazardous waste.[5]

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS CodeSignal WordPictogramDescription
Acute Toxicity, OralH302WarningGHS07Harmful if swallowed.[5]
Skin IrritationH315WarningGHS07Causes skin irritation.[5]
Eye IrritationH319WarningGHS07Causes serious eye irritation.[5]
STOT - Single ExposureH335WarningGHS07May cause respiratory irritation.[5]

STOT: Specific Target Organ Toxicity

The causality behind treating this compound as hazardous waste is clear from this profile. Its potential to cause harm upon ingestion, skin contact, or inhalation means it cannot be disposed of as common refuse or via sanitary sewer systems. Such improper disposal would violate regulations and pose a direct risk to human health and the environment.

Part 2: The Regulatory Framework: Understanding RCRA

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This legislation establishes a "cradle-to-grave" system to track hazardous waste from its point of generation to its final disposal.[7] As a generator of this waste, your laboratory is the first and most critical link in this chain.[7]

Key principles under RCRA that apply to your laboratory include:

  • Waste Determination: You are required to determine if the waste you generate is hazardous.[8] Given the toxicological data for this compound, it must be managed as a hazardous waste.

  • Satellite Accumulation Areas (SAAs): Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in designated areas at or near the point of generation.[9][10] This is the standard and most practical approach for research settings.

  • Container Management: Strict rules apply to the containers used for waste accumulation. They must be in good condition, compatible with the waste, kept securely closed, and correctly labeled.[6][11]

Part 3: Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the safe collection and disposal of waste containing this compound.

1. Waste Stream Segregation:

  • DO NOT dispose of this compound, in either pure form or in solution, down the drain.

  • DO NOT place contaminated labware (e.g., weigh boats, contaminated gloves, pipette tips) in the regular trash.

  • Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it. If mixing with other waste, such as solvents, the entire mixture is considered hazardous waste.[11]

2. Container Selection and Preparation:

  • Select a waste container that is in good condition and constructed of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for solutions).

  • The container must have a leak-proof, screw-on cap. Open beakers or flasks covered with paraffin film are not compliant waste containers.[6]

  • Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

3. Labeling the Waste Container:

  • The label must be filled out completely and legibly.

  • Write the words "Hazardous Waste." [10][11]

  • List all chemical constituents by their full name, including solvents and water. For example: "this compound, Dimethyl Sulfoxide (DMSO), Water."

  • Indicate the approximate percentage of each constituent.

  • Mark the appropriate hazard characteristics (e.g., Toxic).

4. Waste Accumulation in a Satellite Accumulation Area (SAA):

  • Designate an SAA in your lab, typically within a fume hood or a designated secondary containment tray.

  • Keep the waste container closed at all times except when you are actively adding waste.[6] This is one of the most common EPA violations and is critical for preventing spills and exposure to vapors.

  • When adding waste, use a funnel to prevent drips and spills.

  • Do not fill the container beyond 90% capacity to allow for expansion.

5. Handling Contaminated Materials:

  • Solids: Unused or expired pure this compound should be placed in a labeled hazardous waste container.

  • Sharps: Contaminated needles or razor blades must be placed in a dedicated sharps container and managed as hazardous waste.

  • Contaminated Labware (Non-sharps): Items like contaminated gloves, bench paper, and pipette tips should be collected in a sealed, labeled bag or container designated for solid hazardous waste.

6. Arranging for Final Disposal:

  • Once the waste container is full or you are finished accumulating that waste stream, complete the "date full" section on the label.

  • Contact your institution's EHS department to schedule a waste pickup. Do not move the waste to an unlicensed storage area yourself.[10] EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all regulations.[8]

Part 4: Emergency Procedures - Small Spill Management

In the event of a small, manageable spill of this compound:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Prevent anyone from walking through the spill.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain and Absorb: For liquid spills, cover with a universal absorbent material (e.g., diatomite or vermiculite).[12] For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Clean Up: Carefully scoop the absorbed material or contaminated towels into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[12] All cleaning materials must be disposed of as hazardous waste.

  • Report: Inform your supervisor and EHS office of the incident.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for properly segregating waste streams associated with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_container 2. Select Appropriate Container start Generated Waste Containing This compound is_pure Pure Solid or Expired Reagent start->is_pure Solid is_solution Solution in Solvent (e.g., DMSO, MeOH) start->is_solution Liquid is_ppe Contaminated PPE / Labware (Gloves, Tips, Wipes) start->is_ppe Solid Contaminated (Non-Sharp) is_sharp Contaminated Sharps (Needles, Blades) start->is_sharp Solid Contaminated (Sharp) container_solid Labeled Container for SOLID Hazardous Waste is_pure->container_solid container_liquid Labeled Container for LIQUID Hazardous Waste is_solution->container_liquid is_ppe->container_solid container_sharp Puncture-Proof SHARPS Container (Hazardous) is_sharp->container_sharp end_node Store in Satellite Accumulation Area (SAA) for EHS Pickup container_solid->end_node container_liquid->end_node container_sharp->end_node caption Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol
Reactant of Route 2
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.